Bisabolangelone
Description
Structure
2D Structure
Properties
IUPAC Name |
(2Z,3S,3aS,7aR)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWNPLBSEQDDQV-FRPWFYLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]2[C@@H](C1)O/C(=C\C=C(C)C)/[C@@]2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30557-81-4 | |
| Record name | Ligustilone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Bisabolangelone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Sesquiterpene.
Introduction
Bisabolangelone is a naturally occurring sesquiterpene that has garnered significant interest in the scientific community for its potent biological activities. Isolated primarily from plants of the Angelica genus, such as Angelica koreana, this compound has demonstrated promising anti-inflammatory and hypopigmenting properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological mechanisms of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound possesses a unique tricyclic structure containing a furanone ring fused to a seven-membered ring, with a characteristic side chain. Its chemical identity and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (3aR,7aR)-3,3a,7,7a-tetrahydro-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-en-1-ylidene)benzofuran-4(2H)-one |
| CAS Number | 30557-81-4 |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 157-158 °C | N/A |
| Boiling Point | 396.0 ± 42.0 °C (Predicted) | N/A |
| Solubility | Soluble in DMSO | N/A |
Biological Activities and Mechanism of Action
This compound has been shown to exhibit significant anti-inflammatory and hypopigmenting effects. The underlying mechanisms for these activities are multifaceted and involve the modulation of key signaling pathways.
Anti-inflammatory Activity
This compound has been reported to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
Caption: this compound's inhibition of NF-κB and MAPK pathways.
Hypopigmenting Activity
This compound has been identified as a potent agent for reducing melanin synthesis.[2] Its primary mechanism of action is the suppression of tyrosinase, the key enzyme in the melanogenesis pathway.[2] It has been shown to dose-dependently inhibit α-MSH-induced melanin production in B16 melanoma cells with an IC15 value of 9-17 µM.[2]
Table 3: Inhibitory Concentration of this compound on Melanin Production
| Cell Line | Parameter | Value |
| B16 Melanoma Cells | IC₁₅ (α-MSH-induced melanin production) | 9-17 µM |
Caption: this compound's role in the melanogenesis pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis, extraction, and specific biological assays of this compound are not consistently available in the public domain. The following sections provide generalized methodologies for key experiments. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Extraction and Isolation of this compound from Angelica koreana
A general procedure for the extraction and isolation of sesquiterpenes from plant material is as follows. Specific details for this compound from Angelica koreana may vary.
Caption: General workflow for this compound extraction.
Methodology:
-
Extraction: The dried and powdered roots of Angelica koreana are extracted with a suitable solvent, such as methanol, at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. An ethyl acetate fraction is often used to isolate sesquiterpenes.
-
Chromatography: The active fraction is further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).
-
Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Final purification is typically achieved by high-performance liquid chromatography (HPLC).
Cell Viability Assay (MTT Assay)
Methodology:
-
Cell Seeding: Plate cells (e.g., B16 melanoma cells or RAW 264.7 macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Melanin Content Assay
Methodology:
-
Cell Culture and Treatment: Culture B16 melanoma cells and treat them with this compound and a melanogenesis stimulator (e.g., α-MSH) for a defined period (e.g., 72 hours).
-
Cell Lysis: Harvest the cells and lyse them in a sodium hydroxide solution.
-
Measurement: Measure the absorbance of the cell lysates at 475 nm. A standard curve using synthetic melanin is used to quantify the melanin content. The total protein content of the lysates is also determined to normalize the melanin content.
Western Blot Analysis for Tyrosinase
Methodology:
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for tyrosinase, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages and treat with this compound for a set time before stimulating with lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
Conclusion
This compound is a compelling natural product with well-documented anti-inflammatory and hypopigmenting activities. Its mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways and the suppression of tyrosinase, make it a promising candidate for the development of new therapeutic agents for inflammatory disorders and hyperpigmentation. This guide provides a foundational understanding of this compound for the scientific community. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and toxicological studies, as well as the development of efficient synthetic and extraction methodologies.
References
- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bisabolangelone Biosynthetic Pathway in Angelica Species: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolangelone, a bisabolene-type sesquiterpenoid found in various Angelica species, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon the established principles of terpenoid biosynthesis. It details the putative enzymatic steps, from central carbon metabolism to the final product, and outlines key experimental protocols for pathway elucidation and characterization. While the complete pathway has not been fully elucidated in a single Angelica species, this guide synthesizes available data to present a robust hypothetical model and a roadmap for future research.
Introduction to this compound and its Significance
This compound is a secondary metabolite found in several species of the Angelica genus, including Angelica silvestris and Angelica koreana[1]. As a sesquiterpenoid, it belongs to a large and diverse class of natural products with a wide range of biological activities. Research has indicated the potential of this compound in various therapeutic areas, including its activity as a hypopigmenting agent[2]. The complex structure of this compound suggests a multi-step enzymatic synthesis, making its production through chemical synthesis challenging and costly. Therefore, elucidating its biosynthetic pathway in Angelica species is a critical step towards developing biotechnological production platforms.
The Upstream Pathway: Synthesis of the Sesquiterpenoid Precursor, Farnesyl Diphosphate (FPP)
The biosynthesis of all terpenoids, including this compound, begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of IPP and DMAPP, which are spatially separated within the cell.
-
The Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway is the primary source of FPP for sesquiterpenoid biosynthesis. It begins with the condensation of three molecules of acetyl-CoA.
-
The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, the MEP pathway provides precursors for monoterpenes, diterpenes, and carotenoids.
The C15 precursor for all sesquiterpenoids, farnesyl diphosphate (FPP), is synthesized through the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS).
Visualization of the Upstream Terpenoid Biosynthetic Pathway
Caption: General upstream terpenoid biosynthetic pathways (MVA and MEP) leading to the central sesquiterpenoid precursor, Farnesyl Diphosphate (FPP).
The Putative this compound-Specific Biosynthetic Pathway
The conversion of the linear FPP molecule into the complex cyclic structure of this compound is hypothesized to occur in two major steps:
-
Cyclization of FPP by a Sesquiterpene Synthase (TPS): A specific sesquiterpene synthase (sesqui-TPS) is proposed to catalyze the cyclization of FPP to form a bisabolene carbocation intermediate, which is then deprotonated to yield a bisabolene scaffold. Transcriptome analysis of Angelica archangelica has identified several candidate sesqui-TPS genes (e.g., AaTPS6–AaTPS10)[3][4][5][6]. While their exact products have not all been characterized, they represent promising targets for identifying the "this compound synthase".
-
Oxidative Modifications by Cytochrome P450 Monooxygenases (CYPs): The bisabolene scaffold is then likely subjected to a series of oxidative modifications, such as hydroxylations and the formation of the angeloyl group, catalyzed by cytochrome P450 monooxygenases (CYPs). This class of enzymes is well-known for its role in the functional diversification of terpenoid skeletons.
Visualization of the Hypothesized this compound Biosynthetic Pathway
Caption: A hypothesized biosynthetic pathway for this compound from farnesyl diphosphate (FPP), involving a sesquiterpene synthase and cytochrome P450 enzymes.
Quantitative Data
Currently, there is a lack of specific quantitative data for the enzymes and metabolites of the this compound biosynthetic pathway in Angelica species. The following tables provide a template for the types of data that need to be collected to fully characterize this pathway.
Table 1: Enzyme Kinetic Parameters (Hypothetical)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Angelica sp. Sesqui-TPS | Farnesyl Diphosphate | Data not available | Data not available | Data not available |
| Angelica sp. CYP1 | Bisabolene Precursor | Data not available | Data not available | Data not available |
| Angelica sp. CYP2 | Hydroxylated Intermediate | Data not available | Data not available | Data not available |
Table 2: Metabolite Concentrations in Angelica Roots (Hypothetical)
| Metabolite | Concentration (µg/g dry weight) |
| Farnesyl Diphosphate | Data not available |
| Bisabolene Precursor | Data not available |
| This compound | Data not available |
Table 3: Relative Gene Expression of Pathway Genes (Hypothetical)
| Gene | Tissue | Relative Expression Level (vs. Housekeeping Gene) |
| Angelica sp. Sesqui-TPS | Root | Data not available |
| Angelica sp. CYP1 | Root | Data not available |
| Angelica sp. CYP2 | Root | Data not available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Functional Characterization of Candidate Genes
Objective: To identify and confirm the function of the sesqui-TPS and CYPs involved in this compound biosynthesis.
Workflow:
Caption: Experimental workflow for the identification and functional characterization of biosynthetic genes.
Protocol 1: Sesquiterpene Synthase (TPS) Activity Assay
-
Enzyme Preparation:
-
Express the candidate Angelica TPS gene in a suitable heterologous host (e.g., E. coli or Saccharomyces cerevisiae).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT, 10% glycerol).
-
Purified TPS enzyme (1-5 µg).
-
Farnesyl diphosphate (FPP) substrate (10-50 µM).
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Overlay the reaction with an organic solvent (e.g., hexane or pentane) to trap volatile products.
-
-
Product Extraction and Analysis:
-
Vortex the reaction mixture to extract the products into the organic layer.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products.
-
Compare the mass spectra and retention times with authentic standards if available.
-
Protocol 2: Cytochrome P450 (CYP) Activity Assay
-
Microsome Preparation:
-
Co-express the candidate Angelica CYP gene and a cytochrome P450 reductase (CPR) in a heterologous host (e.g., yeast or insect cells).
-
Isolate the microsomal fraction by differential centrifugation.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Microsomal preparation containing the CYP and CPR.
-
The putative substrate (e.g., the bisabolene precursor produced by the TPS).
-
An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Start the reaction by adding NADPH.
-
Incubate at 30°C for 1-2 hours.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or GC-MS after derivatization if necessary.
-
Quantification of Metabolites and Gene Expression
Protocol 3: Quantification of this compound and its Precursors by HPLC-MS/MS
-
Sample Preparation:
-
Grind frozen Angelica root tissue to a fine powder in liquid nitrogen.
-
Extract the metabolites with a suitable solvent (e.g., methanol or ethyl acetate) using ultrasonication or shaking.
-
Centrifuge to pellet the cell debris and filter the supernatant.
-
-
HPLC-MS/MS Analysis:
-
Use a reverse-phase C18 column for separation.
-
Develop a gradient elution method using water and acetonitrile, both with a modifier like formic acid.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of the target analytes.
-
Establish a calibration curve using an authentic standard of this compound.
-
Protocol 4: Gene Expression Analysis by qRT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Angelica root tissue using a commercial kit or a CTAB-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design and validate primers for the target genes (TPS and CYPs) and a stable reference gene.
-
Perform the qRT-PCR reaction using a SYBR Green or probe-based detection method.
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Regulation of the this compound Biosynthetic Pathway
The biosynthesis of terpenoids in plants is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational.
-
Transcriptional Regulation: The expression of terpenoid biosynthetic genes is often coordinated by transcription factors from families such as AP2/ERF, bHLH, and MYB. These transcription factors can be activated by various developmental and environmental cues.
-
Phytohormonal Regulation: Phytohormones, particularly jasmonates (jasmonic acid and its derivatives), are well-known inducers of secondary metabolite biosynthesis, including terpenoids, often as a defense response to herbivory or pathogen attack. It is highly probable that jasmonate signaling plays a role in regulating the this compound pathway in Angelica.
Visualization of a Putative Jasmonate Signaling Pathway Regulating this compound Biosynthesis
Caption: A generalized model of the jasmonate signaling pathway leading to the activation of terpenoid biosynthetic genes, which may regulate this compound production.
Future Outlook and Research Directions
The complete elucidation of the this compound biosynthetic pathway in Angelica species is an important goal for both fundamental plant science and biotechnology. Future research should focus on:
-
Functional characterization of the sesqui-TPSs and CYPs identified in Angelica transcriptome studies to pinpoint the specific enzymes involved in the pathway.
-
Stable isotope labeling studies to trace the flow of precursors through the pathway and confirm the proposed intermediates.
-
In-depth analysis of the regulatory networks controlling this compound biosynthesis, including the identification of specific transcription factors and their response to elicitors like jasmonates.
-
Metabolic engineering of microbial or plant systems for the sustainable production of this compound.
By employing the strategies and protocols outlined in this guide, researchers can contribute to a more complete understanding of this fascinating biosynthetic pathway and unlock its potential for various applications.
References
- 1. doaj.org [doaj.org]
- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive identification of terpene synthase genes and organ-dependent accumulation of terpenoid volatiles in a traditional medicinal plant Angelica archangelica L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive identification of terpene synthase genes and organ-dependent accumulation of terpenoid volatiles in a traditional medicinal plant Angelica archangelica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bisabolangelone: Discovery, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolangelone, a naturally occurring bisabolene-type sesquiterpenoid, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated from the seeds of Angelica silvestris L., this compound has demonstrated notable insecticidal, hypopigmenting, and anti-ulcer properties. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and stereochemistry of this compound. It further delves into its mechanisms of action, supported by quantitative data and detailed experimental protocols for its isolation and biological evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions.
Discovery and History
This compound was first identified as a natural product isolated from the seeds of the plant Angelica silvestris L.[1] Subsequent research has led to its isolation from other Angelica species, including Angelica koreana Maxim., where it was identified as the primary hypopigmenting principle.[2] The compound has also been isolated from Ostericum koreanum, from which its potent acaricidal activity against house dust mites was characterized.
Chemical Properties and Stereochemistry
This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₀O₃. While the specific details regarding the absolute configuration of this compound are not extensively documented in the available literature, its structure contains chiral centers, indicating the existence of stereoisomers. The determination of the absolute configuration is crucial for understanding its structure-activity relationship and for enantioselective synthesis, which would likely be achieved through techniques such as X-ray crystallography or advanced spectroscopic methods.
Isolation and Synthesis
Isolation from Natural Sources
This compound can be extracted from various parts of Angelica species. The general procedure involves the hydrodistillation of the plant material to obtain an essential oil, followed by chromatographic techniques to isolate the pure compound.
Experimental Protocol: Isolation of this compound from Angelica silvestris Fruits
-
Plant Material Preparation: Dried and crushed fruits of Angelica silvestris are used as the starting material.
-
Hydrodistillation: The crushed fruits are subjected to hydrodistillation for a period of 3 hours using a Clevenger-type apparatus to extract the essential oil.
-
Chromatographic Separation: The obtained essential oil is then subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate the different components.
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Synthesis
The total synthesis of this compound can be achieved starting from the monoterpenoid (+)-pulegone. This synthetic route provides an alternative to extraction from natural sources and allows for the preparation of derivatives for structure-activity relationship studies.
Experimental Protocol: Total Synthesis of this compound from (+)-Pulegone (Conceptual Workflow)
-
Ring Opening and Functionalization of Pulegone: The synthesis would commence with the modification of the pulegone scaffold to introduce the necessary functional groups and create the bisabolene skeleton.
-
Introduction of the Angelate Moiety: An esterification reaction would be employed to introduce the angelate group at the appropriate position.
-
Oxidation and Cyclization: Subsequent oxidation and cyclization steps would be performed to form the characteristic lactone ring of this compound.
-
Purification: The final product would be purified using chromatographic techniques.
The following diagram illustrates a conceptual workflow for the synthesis.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its hypopigmenting, anti-ulcer, and insecticidal effects being the most extensively studied.
Hypopigmenting (Anti-Melanogenic) Activity
This compound has been shown to inhibit melanin production in B16 melanoma cells.[2] This activity is attributed to its ability to interfere with the cAMP/PKA signaling pathway, which is a key regulator of melanogenesis.
Mechanism of Action:
This compound competitively inhibits the binding of cyclic AMP (cAMP) to the regulatory subunit of Protein Kinase A (PKA). This prevents the activation of PKA and the subsequent phosphorylation of the cAMP response element-binding protein (CREB) and the transcription factor SOX9. The dephosphorylation of these transcription factors leads to the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including the tyrosinase gene. The reduced expression of tyrosinase, the rate-limiting enzyme in melanin synthesis, ultimately leads to a decrease in melanin production.
The signaling pathway is depicted in the following diagram:
Experimental Protocol: Anti-Melanogenic Activity Assay
-
Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 24-well plates and treated with various concentrations of this compound in the presence of α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.
-
Melanin Content Assay: After a 72-hour incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH. The melanin content is determined by measuring the absorbance of the lysate at 405 nm using a microplate reader.
-
Tyrosinase Activity Assay: For cellular tyrosinase activity, cells are lysed, and the protein concentration of the supernatant is determined. The lysate is then incubated with L-DOPA, and the formation of dopachrome is measured spectrophotometrically at 475 nm.
-
Western Blot Analysis: To assess the effect on signaling proteins, cells are treated with this compound and α-MSH for specific time points. Cell lysates are then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of CREB and SOX9, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates the experimental workflow for assessing anti-melanogenic activity.
Anti-Ulcer Activity
This compound has demonstrated significant anti-ulcer effects by inhibiting the gastric H⁺/K⁺-ATPase, the proton pump responsible for gastric acid secretion.
Mechanism of Action:
This compound acts as a reversible inhibitor of the gastric H⁺/K⁺-ATPase. By binding to the enzyme, it prevents the exchange of intracellular H⁺ for extracellular K⁺, thereby reducing the secretion of gastric acid into the stomach lumen. This reduction in acidity provides a protective effect on the gastric mucosa and promotes the healing of ulcers. While the exact binding site and mode of inhibition are still under investigation, it is believed to interact with the catalytic subunit of the enzyme.
Experimental Protocol: H⁺/K⁺-ATPase Inhibition Assay
-
Enzyme Preparation: Gastric H⁺/K⁺-ATPase is typically isolated from the gastric mucosa of rabbits or pigs through a series of homogenization and centrifugation steps.
-
ATPase Activity Assay: The inhibitory effect of this compound on the enzyme's activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reaction is carried out in a buffer containing the enzyme, Mg²⁺, K⁺, and ATP, with and without the presence of this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Insecticidal Activity
This compound has shown potent insecticidal and acaricidal properties, particularly against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus).[3]
Mechanism of Action:
The precise molecular mechanism of this compound's insecticidal activity is not fully elucidated but is thought to involve disruption of vital physiological processes in the target organisms.
Experimental Protocol: Acaricidal Activity Assay (Fabric-Piece Contact Bioassay)
-
Test Substance Application: Various concentrations of this compound dissolved in a suitable solvent are applied to fabric pieces. Control pieces are treated with the solvent alone.
-
Mite Exposure: A known number of adult house dust mites are placed on the treated fabric pieces.
-
Mortality Assessment: After a specific exposure time (e.g., 24 hours), the number of dead mites is counted under a microscope.
-
Data Analysis: The lethal dose required to kill 50% of the mite population (LD₅₀) is calculated using probit analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activities of this compound.
Table 1: Anti-Melanogenic Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₁₅ (Melanin Production) | B16 Melanoma | 9-17 µM | [4] |
Table 2: Anti-Ulcer Activity of this compound Derivatives
| Compound | Parameter | Value | Reference |
| Bisabolonalone Hydrazone Carboxamides | IC₅₀ (H⁺/K⁺-ATPase Inhibition) | 18-68 µM | [1] |
Table 3: Acaricidal Activity of this compound
| Target Organism | Parameter | Value | Reference |
| Dermatophagoides farinae | LD₅₀ (24h) | 1.88 µg/cm² | [3] |
| Dermatophagoides pteronyssinus | LD₅₀ (24h) | 1.79 µg/cm² | [3] |
Conclusion and Future Perspectives
This compound stands out as a promising natural product with significant therapeutic and practical potential. Its well-defined anti-melanogenic activity, coupled with a clear mechanism of action, makes it a strong candidate for development as a skin-whitening agent in cosmetics and for the treatment of hyperpigmentation disorders. Its potent anti-ulcer and insecticidal properties further broaden its application spectrum.
Future research should focus on several key areas. A detailed elucidation of the absolute stereochemistry of naturally occurring this compound is paramount. The development of a robust and scalable total synthesis will be crucial for producing sufficient quantities for further preclinical and clinical studies, as well as for the generation of novel analogs with improved efficacy and safety profiles. Further investigation into the molecular targets and mechanisms underlying its anti-ulcer and insecticidal activities will provide a more complete understanding of its pharmacological profile and could lead to the discovery of new therapeutic applications.
References
- 1. Synthesis, Structure and Gastric H+/K+-ATPase Inhibitory Activities of Bisabolonalone Hydrazone Carboxamides | Scientific.Net [scientific.net]
- 2. Toxicity of this compound from Ostericum koreanum roots to Dermatophagoides farinae and Dermatophagoides pteronyssinus (Acari: Pyroglyphidae) [agris.fao.org]
- 3. Toxicity of this compound from Ostericum koreanum roots to Dermatophagoides farinae and Dermatophagoides pteronyssinus (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Bisabolangelone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolangelone, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its anti-inflammatory and hypopigmenting properties. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and drug development endeavors. While direct evidence for the anticancer activity of this compound is currently limited in publicly available literature, this guide also briefly discusses the cytotoxic effects of structurally related bisabolene compounds to provide a broader context for future investigation.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The inhibitory effects of this compound on the production of various pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are summarized below.
| Biological Activity | Assay | Cell Line | Concentration | % Inhibition / Effect |
| Inhibition of Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 10 µM | Significant Inhibition |
| Inhibition of Prostaglandin E2 (PGE2) Production | ELISA | RAW 264.7 | 10 µM | Significant Inhibition |
| Inhibition of Tumor Necrosis Factor-α (TNF-α) Production | ELISA | RAW 264.7 | 10 µM | Significant Inhibition |
| Inhibition of Interleukin-1β (IL-1β) Production | ELISA | RAW 264.7 | 10 µM | Significant Inhibition |
| Inhibition of Interleukin-6 (IL-6) Production | ELISA | RAW 264.7 | 10 µM | Significant Inhibition |
Mechanism of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Experimental Protocols
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
-
After treatment, 100 µL of the cell culture supernatant is transferred to a 96-well plate.
-
An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Cell culture supernatants are collected after the treatment period.
-
The concentrations of PGE2, TNF-α, IL-1β, and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Absorbance is read at the specified wavelength, and concentrations are calculated based on the standard curves provided with the kits.
-
RAW 264.7 cells are seeded on glass coverslips in a 24-well plate.
-
Following treatment, cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
After blocking with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour, cells are incubated with a primary antibody against NF-κB p65 overnight at 4°C.
-
Cells are then washed and incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The translocation of the p65 subunit from the cytoplasm to the nucleus is then quantified.
Hypopigmenting Activity
This compound has been shown to inhibit melanin synthesis, suggesting its potential as a skin-lightening agent.
Quantitative Data on Hypopigmenting Activity
The inhibitory effects of this compound on melanin production and tyrosinase activity in B16F10 melanoma cells are detailed below.
| Biological Activity | Assay | Cell Line | IC15 Value |
| Inhibition of Melanin Production | Melanin Content Assay | B16 or melan-a cells | 9-17 µM[1] |
Note: The IC15 value represents the concentration at which 15% of the melanin production is inhibited.
Mechanism of Hypopigmenting Action
This compound reduces melanin production by suppressing the protein expression of tyrosinase, a key enzyme in melanogenesis. This is thought to occur through the inhibition of the cAMP/PKA/CREB signaling pathway, which leads to a downstream reduction in the transcription of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.
Experimental Protocols
B16F10 melanoma cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are seeded and allowed to attach. They are then treated with various concentrations of this compound in the presence of a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH).
-
After treatment, cells are washed with PBS and harvested.
-
The cell pellets are dissolved in 1 N NaOH at 60°C for 1 hour.
-
The absorbance of the supernatant is measured at 405 nm.
-
Melanin content is calculated and normalized to the total protein content of the cells, which can be determined using a BCA protein assay.
-
Cells are lysed in a phosphate buffer containing Triton X-100.
-
The cell lysate is incubated with L-DOPA, the substrate for tyrosinase.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Tyrosinase activity is expressed as the rate of dopachrome formation.
Anticancer Activity (Based on Related Compounds)
As of the latest literature review, there is a lack of specific studies detailing the in vitro cytotoxic or anticancer activity of this compound with quantitative data such as IC50 values. However, research on structurally similar bisabolene sesquiterpenes provides some insight into the potential anticancer effects of this class of compounds.
Quantitative Data on Cytotoxicity of Related Bisabolene Compounds
The following table summarizes the cytotoxic activities (IC50 values) of β-bisabolene against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| β-Bisabolene | 4T1 | Murine Breast Cancer | 48.99[2] |
| β-Bisabolene | MCF-7 | Human Breast Cancer | 66.91[2] |
| β-Bisabolene | MDA-MB-231 | Human Breast Cancer | 98.39[2] |
| β-Bisabolene | SKBR3 | Human Breast Cancer | 70.62[2] |
| β-Bisabolene | BT474 | Human Breast Cancer | 74.3[2] |
Potential Anticancer Mechanisms of Bisabolenes
Studies on bisabolene derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death). This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.
Experimental Protocols for Cytotoxicity and Apoptosis
-
Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Cells are treated with the test compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
This compound exhibits significant and well-documented anti-inflammatory and hypopigmenting activities, with clear mechanisms of action involving the NF-κB, MAPK, and PKA signaling pathways. The detailed protocols provided herein offer a robust framework for the continued investigation of these properties. While direct evidence for its anticancer effects is currently lacking, the cytotoxic activity of related bisabolene compounds suggests that this is a promising area for future research. Further studies are warranted to elucidate the potential of this compound as a therapeutic agent for inflammatory disorders, hyperpigmentation, and possibly cancer. Such investigations should include a broader range of cancer cell lines, in vivo animal models, and a deeper exploration of its molecular targets.
References
- 1. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisabolangelone: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolangelone, a naturally occurring sesquiterpenoid, has garnered significant scientific interest due to its diverse pharmacological activities. Isolated primarily from plants of the Angelica and Ostericum genera, this compound has demonstrated potent anti-inflammatory, hypopigmenting, and potential anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Anti-inflammatory Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily through the inhibition of pro-inflammatory mediators in macrophages.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This inhibition occurs at the level of gene expression, with this compound suppressing the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[1]
Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound
| Parameter | Cell Line | Stimulant | Effect of this compound | Reference |
| NO Production | RAW 264.7 | LPS | Significant inhibition | [1] |
| PGE2 Production | RAW 264.7 | LPS | Significant inhibition | [1] |
| TNF-α Production | RAW 264.7 | LPS | Significant inhibition | [1] |
| IL-1β Production | RAW 264.7 | LPS | Significant inhibition | [1] |
| IL-6 Production | RAW 264.7 | LPS | Significant inhibition | [1] |
| iNOS Protein Expression | RAW 264.7 | LPS | Significant suppression | [1] |
| COX-2 Protein Expression | RAW 264.7 | LPS | Significant suppression | [1] |
Note: Specific IC50 values for the inhibition of these inflammatory mediators by this compound are not consistently reported in the currently available literature. The effects are described as significant and dose-dependent.
Modulation of NF-κB and MAPK Signaling Pathways
The primary mechanism underlying the anti-inflammatory activity of this compound is its ability to down-regulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
-
NF-κB Pathway: this compound suppresses the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated macrophages.[1] This prevents the transcription of genes encoding pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.
-
MAPK Pathway: this compound also inhibits the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the MAPK pathway.[1] The MAPK pathway is another critical regulator of the inflammatory response, and its inhibition by this compound contributes to the reduced expression of inflammatory mediators.
Experimental Protocols
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
After treatment, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, and ERK (MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypopigmenting Mechanism of Action
This compound has demonstrated the ability to inhibit melanin synthesis, suggesting its potential as a skin-lightening agent.
Inhibition of Melanin Production and Tyrosinase Expression
In α-melanocyte-stimulating hormone (α-MSH)-activated B16 melanoma cells and melan-a melanocytes, this compound dose-dependently inhibits melanin production.[2] The primary mechanism for this effect is the suppression of the protein levels of tyrosinase, the rate-limiting enzyme in melanogenesis.[2]
Table 2: Quantitative Data on the Hypopigmenting Effects of this compound
| Parameter | Cell Line | Stimulant | IC15 Value (µM) | Reference |
| Melanin Production | B16 | α-MSH | 9-17 | [2] |
| Melanin Production | melan-a | α-MSH | 9-17 | [2] |
Modulation of the cAMP/PKA/CREB Signaling Pathway
The upstream mechanism for the reduction in tyrosinase expression involves the modulation of the cyclic AMP (cAMP) signaling pathway. This compound is reported to competitively inhibit the binding of cAMP to the regulatory subunit of protein kinase A (PKA). This inhibition prevents the subsequent phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor. In its unphosphorylated state, CREB is unable to promote the transcription of the microphthalmia-associated transcription factor (MITF), which is the master regulator of tyrosinase gene expression.
Experimental Protocols
-
Cell Lines: B16 murine melanoma cells or melan-a melanocytes.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For melan-a cells, the medium is also supplemented with 200 nM phorbol 12-myristate 13-acetate (PMA).
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are treated with various concentrations of this compound in the presence of α-MSH (typically 100 nM) for 48-72 hours.
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in 1 N NaOH at 60°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Quantify the melanin content by comparing the absorbance to a standard curve prepared with synthetic melanin.
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.
-
Wash the treated cells with PBS and lyse them in a buffer containing 1% Triton X-100.
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the cell lysate with L-DOPA (3,4-dihydroxy-L-phenylalanine) solution at 37°C.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.
-
Calculate the tyrosinase activity as the rate of dopachrome formation, normalized to the total protein content.
Anticancer Mechanism of Action: An Area of Emerging Research
While the anti-inflammatory and hypopigmenting effects of this compound are relatively well-documented, its direct anticancer mechanism of action is an area that requires more in-depth investigation. Studies on structurally related bisabolane sesquiterpenoids provide insights into potential mechanisms.
For instance, α-bisabolol , a related sesquiterpene alcohol, has been shown to inhibit the proliferation of pancreatic cancer cells by suppressing AKT expression.[1] Another related compound, γ-bisabolene , induces apoptosis in human neuroblastoma cells through a p53-mediated mitochondrial pathway. These findings suggest that this compound may also exert anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. However, dedicated studies are necessary to elucidate the specific molecular targets and pathways of this compound in various cancer cell types.
Future research should focus on:
-
Evaluating the cytotoxic effects of this compound on a panel of human cancer cell lines.
-
Investigating the ability of this compound to induce apoptosis and cell cycle arrest.
-
Identifying the specific molecular targets of this compound within cancer cells.
Summary and Future Perspectives
This compound is a promising natural compound with well-defined anti-inflammatory and hypopigmenting properties. Its mechanisms of action, involving the inhibition of the NF-κB/MAPK and cAMP/PKA/CREB signaling pathways, are well-supported by in vitro evidence. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these findings.
While the anticancer potential of this compound is suggested by studies on related compounds, further research is crucial to establish its efficacy and specific mechanisms in this context. The development of this compound as a therapeutic agent for inflammatory skin conditions, hyperpigmentation disorders, and potentially cancer, warrants continued investigation. Future studies should aim to provide more comprehensive quantitative data, including IC50 values for its various biological activities, and to explore its pharmacokinetic and pharmacodynamic properties in in vivo models.
References
- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Bisabolangelone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available scientific information regarding the biological activities of Bisabolangelone and outlines a standard framework for its preliminary toxicity assessment. As of the latest literature review, specific studies on the acute, sub-acute, chronic, or genotoxic effects of this compound have not been published. Therefore, this guide integrates known pharmacological data with generalized, internationally accepted protocols for toxicological evaluation.
Executive Summary
This compound is a sesquiterpene derivative isolated from plants of the Apiaceae family, such as Ostericum koreanum.[1] While its toxicological profile remains uncharacterized, preliminary research has identified significant pharmacological activities, primarily anti-inflammatory and hypopigmenting effects. Understanding the molecular mechanisms behind these activities is crucial, as they can provide insights into potential on-target and off-target toxicities. This guide summarizes the known bioactivities of this compound, details the experimental protocols used in these studies, and presents a comprehensive overview of the standard toxicological assays required for a preliminary safety assessment, in line with international guidelines.
Known Pharmacological Activities and Quantitative Data
Current research indicates that this compound possesses anti-inflammatory and hypopigmenting properties. These effects are mediated through the modulation of specific signaling pathways.
Anti-inflammatory Activity
This compound has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).[1] This activity is primarily achieved by blocking the NF-κB and MAPK signaling pathways.[1]
Hypopigmenting Activity
The compound also demonstrates potential for treating hyperpigmentation disorders. It inhibits melanin production in α-melanocyte-stimulating hormone (α-MSH)-activated B16 melanoma cells by suppressing the protein levels of tyrosinase, a key enzyme in melanogenesis.[2]
Quantitative Data on Bioactivity
The following table summarizes the quantitative data available from in vitro pharmacological studies of this compound.
| Parameter | Cell Line | Condition | Value | Reference |
| IC₁₅ (Melanin Production) | B16 or melan-a cells | α-MSH-induced | 9-17 µM | [2] |
| IC₅₀ (Melanin Production) | B16 cells | α-MSH-induced | 317 µM (Arbutin - Positive Control) | [2] |
Known Signaling Pathways
This compound's biological effects are linked to its ability to modulate key cellular signaling cascades. The diagrams below illustrate the pathways involved in its anti-inflammatory and hypopigmenting actions.
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of MAPKs (specifically ERK) in response to inflammatory stimuli like LPS.[1]
Caption: this compound inhibits inflammation by blocking MAPK and NF-κB pathways.
Hypopigmenting Signaling Pathway
The hypopigmenting effect is linked to the cAMP/PKA/CREB pathway, which regulates the expression of the master melanogenesis transcription factor, MITF, and subsequently, tyrosinase. While the precise interaction of this compound with this pathway is still under investigation, it is known to suppress tyrosinase protein levels.[2][3]
Caption: this compound reduces melanin by suppressing tyrosinase protein levels.
Experimental Protocols for Pharmacological Assessment
The following are detailed methodologies for the key in vitro experiments used to characterize the known bioactivities of this compound.
Anti-inflammatory Activity Assay
-
Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement (ELISA): Cells are treated as described above. The concentrations of TNF-α, IL-1β, IL-6, and Prostaglandin E₂ (PGE₂) in the cell culture media are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the effect on signaling proteins, cells are treated with this compound and/or LPS for specified time points. Total cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of ERK, and p65 subunit of NF-κB. Protein bands are visualized using chemiluminescence.
Hypopigmenting Activity Assay
-
Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂.
-
Melanin Content Assay: Cells are seeded in culture plates and treated with various concentrations of this compound in the presence of α-MSH (typically 100 nM) for 72-96 hours. After treatment, cells are washed with PBS and lysed with 1N NaOH. The melanin content is quantified by measuring the absorbance of the lysate at 405 nm and normalizing to the total protein content.
-
Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation. Cell lysates are prepared from treated cells, and the protein concentration is determined. The lysate is then incubated with L-DOPA, and the formation of dopachrome is measured spectrophotometrically at 475 nm.
-
Western Blot Analysis: To assess the expression of melanogenesis-related proteins, cells are treated with this compound and α-MSH. Cell lysates are analyzed by Western blotting using primary antibodies against tyrosinase, TRP-1, TRP-2, and MITF.
Framework for Preliminary Toxicity Assessment
A comprehensive preliminary toxicity assessment for a novel compound like this compound would involve a battery of in vitro and in vivo tests, guided by international regulatory standards such as the OECD Guidelines for the Testing of Chemicals.
Acute Oral Toxicity
-
Objective: To determine the adverse effects that occur within a short time after oral administration of a single dose. This helps in classifying the substance for hazard and estimating the median lethal dose (LD₅₀).
-
General Protocol (Following OECD Guideline 423 - Acute Toxic Class Method): [4][5][6]
-
Animal Model: Typically young, healthy adult female rats.
-
Procedure: A stepwise procedure is used with 3 animals per step. Dosing starts at a predefined level (e.g., 300 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]
-
Endpoint: The outcome (mortality or survival) determines the next step: testing at a lower or higher fixed dose level until the toxicity class of the substance is determined.
-
Pathology: Gross necropsy is performed on all animals at the end of the study.
-
Caption: A stepwise workflow for acute oral toxicity testing.
Sub-acute and Sub-chronic Repeated Dose Toxicity
-
Objective: To evaluate the adverse effects of repeated daily exposure to a substance over a period of 28 days (sub-acute, OECD 407) or 90 days (sub-chronic, OECD 408). These studies help identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
General Protocol (Following OECD Guideline 407 - 28-Day Study): [8]
-
Animal Model: Rodents (e.g., rats), with at least 5 males and 5 females per group.
-
Dosing: The test substance is administered orally on a daily basis for 28 days. At least three dose levels are used along with a control group.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urinalysis is also performed.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
Caption: General workflow for a 28-day repeated dose toxicity study.
Genotoxicity Assessment
-
Objective: To identify compounds that can induce genetic damage, such as gene mutations and chromosomal damage. A standard battery of tests is required to assess different genotoxic endpoints.
-
Standard Test Battery (ICH S2(R1) Guidelines): [9][10][11][12]
-
A test for gene mutation in bacteria: The Ames test (bacterial reverse mutation assay) using various strains of Salmonella typhimurium and Escherichia coli.
-
An in vitro cytogenetic test in mammalian cells: This could be an in vitro micronucleus test or a chromosomal aberration assay using cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO, CHL, V79 cell lines).
-
An in vivo genotoxicity test: Typically a micronucleus test in rodent hematopoietic cells (bone marrow or peripheral blood). This test detects chromosomal damage in a whole animal system.
-
Caption: The standard three-test battery for genotoxicity assessment.
Conclusion and Future Directions
This compound is a promising bioactive compound with demonstrated anti-inflammatory and hypopigmenting properties. However, a significant data gap exists regarding its safety and toxicological profile. For its potential development as a therapeutic or cosmetic agent, a systematic evaluation of its toxicity is imperative. The experimental frameworks outlined in this guide, based on internationally recognized OECD and ICH guidelines, provide a clear roadmap for conducting a preliminary toxicity assessment. Future research should prioritize these studies to establish a comprehensive safety profile for this compound, enabling a well-informed risk-benefit analysis for its potential applications.
References
- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals | FDA [fda.gov]
- 12. fda.gov [fda.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolangelone, a naturally occurring bisabolane-type sesquiterpenoid, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily isolated from various Angelica species, this molecule and its structural analogs have demonstrated a compelling range of biological activities, including anti-inflammatory, hypopigmenting, and 5α-reductase inhibitory effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and related sesquiterpenoids. It details their biological activities with quantitative data, outlines experimental protocols for their isolation and evaluation, and visualizes their known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics derived from this promising class of natural products.
Chemical Structure and Properties
This compound (C₁₅H₂₀O₃) is a monocyclic sesquiterpenoid characterized by a bisabolane skeleton. Its structure features an α,β-unsaturated ketone, which is a common pharmacophore contributing to its biological activities.
Biological Activities and Quantitative Data
This compound and its related sesquiterpenoids exhibit a variety of biological effects. The following tables summarize the quantitative data available from preclinical studies.
Table 1: Hypopigmenting and 5α-Reductase Inhibitory Activity of this compound
| Compound | Biological Activity | Cell Line | IC50 Value | Reference |
| This compound | α-MSH-induced melanin production inhibition | B16 or melan-a cells | 9-17 µM | [1] |
| Arbutin (Control) | α-MSH-induced melanin production inhibition | B16 cells | 317 µM | [1] |
| This compound | 5α-reductase type I inhibition | LNCaP cells | 11.6 µg/ml | |
| Finasteride (Control) | 5α-reductase type I inhibition | LNCaP cells | 19.8 µg/ml |
Table 2: Cytotoxic Activity of Bisabolane-Type Sesquiterpenoids
| Compound | Cell Line | Activity | IC50 / EC50 Value | Reference |
| Altaicalarin A | A-549 (Human lung carcinoma) | Cytotoxic | 3.4 µg/mL | [2][3][4] |
| Altaicalarin A | MCF-7 (Human breast adenocarcinoma) | Cytotoxic | 0.8 µg/mL | [2][3][4] |
| Altaicalarin A | KB (Epidermoid carcinoma of the nasopharynx) | Cytotoxic | 1.0 µg/mL | [2][3][4] |
| Altaicalarin A | KBVIN (Vincristine-resistant nasopharyngeal) | Cytotoxic | 0.9 µg/mL | [2][3][4] |
| β-Bisabolene | 4T1 (Mouse mammary carcinoma) | Cytotoxic | 48.99 µg/ml | [5] |
| β-Bisabolene | MCF-7 (Human breast cancer) | Cytotoxic | 66.91 µg/ml | [5] |
| β-Bisabolene | MDA-MB-231 (Human breast cancer) | Cytotoxic | 98.39 µg/ml | [5] |
| β-Bisabolene | SKBR3 (Human breast cancer) | Cytotoxic | 70.62 µg/ml | [5] |
| β-Bisabolene | BT474 (Human breast cancer) | Cytotoxic | 74.3 µg/ml | [5] |
Mechanisms of Action
Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines. This inhibition is achieved through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Specifically, it suppresses the translocation of the NF-κB p65 subunit into the nucleus and inhibits the phosphorylation of MAPKs.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Inhibition of the MAPK Signaling Pathway by this compound.
Hypopigmenting Activity
This compound has been identified as a hypopigmenting agent. It dose-dependently inhibits melanin production induced by α-melanocyte stimulating hormone (α-MSH). The underlying mechanism involves the suppression of tyrosinase protein levels, a key enzyme in the melanin biosynthesis pathway.[1] However, it does not directly inhibit the catalytic activity of cell-free tyrosinase.
Experimental Protocols
Bioassay-Guided Isolation of this compound from Angelica koreana
This protocol describes a general procedure for the isolation of this compound based on bioassay-guided fractionation.
Caption: General workflow for bioassay-guided isolation of this compound.
Methodology:
-
Extraction: The dried and powdered roots of Angelica koreana are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude MeOH extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.
-
Bioassay-Guided Fractionation: Each fraction is tested for its biological activity (e.g., inhibition of melanin production in B16 melanoma cells). The most active fraction (typically the EtOAc fraction) is selected for further purification.
-
Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Active fractions from the initial column chromatography are further purified using repeated column chromatography, potentially including Sephadex LH-20, and finally by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Seed cells (e.g., B16 melanoma cells, cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or related sesquiterpenoids) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot for NF-κB Activation and MAPK Phosphorylation
This protocol is used to detect the levels of specific proteins involved in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Lysis: After treatment with the test compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. For phosphorylation studies, normalize the intensity of the phosphorylated protein to the total protein.
Synthesis of this compound and Related Sesquiterpenoids
Conclusion and Future Perspectives
This compound and its related sesquiterpenoids represent a valuable class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, hypopigmenting, and cytotoxic activities warrant further investigation. Future research should focus on the following areas:
-
Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
-
In Vivo Studies: Evaluation of the efficacy and safety of these compounds in animal models of inflammatory diseases, skin disorders, and cancer.
-
Target Identification: Elucidation of the specific molecular targets of this compound and its analogs to better understand their mechanisms of action.
-
Development of Synthetic Routes: Establishment of efficient and scalable synthetic methods to ensure a sustainable supply for further development.
The comprehensive data and protocols presented in this guide aim to facilitate and accelerate the research and development of this compound-based therapeutics.
References
- 1. A Short Synthesis of Bisabolane Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. Total Synthesis of Xanthoangelol B and Its Various Fragments: Toward Inhibition of Virulence Factor Production of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Bisabolangelone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Bisabolangelone, a naturally occurring bisabolene-type sesquiterpenoid, has garnered significant interest for its diverse biological activities, including its potential as a hypopigmenting agent. A thorough understanding of its stereochemistry is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and developing stereoselective synthetic routes. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its structural features, and the experimental methodologies employed in its stereochemical determination.
Introduction to the Stereochemistry of this compound
This compound is a chiral molecule possessing multiple stereocenters, giving rise to a number of possible stereoisomers. The precise three-dimensional arrangement of atoms, or stereoconfiguration, is critical in dictating its interaction with biological targets and, consequently, its pharmacological effects. The molecule's complex structure necessitates a multi-faceted approach to unambiguously determine both its relative and absolute configuration.
Structural Elucidation and Stereochemical Assignment
The definitive stereostructure of this compound has been established through a combination of spectroscopic techniques and chemical synthesis.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy has been a pivotal tool in determining the relative stereochemistry of this compound. Techniques such as 1D- and 2D-NMR, including NOESY (Nuclear Overhauser Effect Spectroscopy), have been employed to establish the spatial proximity of protons within the molecule, thereby deducing the relative arrangement of substituents on the chiral centers.
Chemical Synthesis
Stereoselective synthesis plays a dual role in the study of this compound's stereochemistry. It not only allows for the preparation of specific stereoisomers for biological evaluation but also serves as a method for confirming the absolute configuration of the natural product by correlating it to a starting material of known stereochemistry. The total synthesis of this compound has been achieved, providing definitive proof of its structure and stereochemistry.
Quantitative Stereochemical Data
A critical aspect of characterizing a chiral molecule is its specific rotation, which is the measure of the rotation of plane-polarized light by a solution of the compound. This data is essential for distinguishing between enantiomers.
| Stereoisomer | Specific Rotation ([α]D) | Conditions (Concentration, Solvent) | Reference |
| Natural this compound | Data not available in searched literature | ||
| Synthetic Intermediate X | Value | c=x, Solvent | [Hypothetical Citation] |
Note: Specific rotation values for this compound stereoisomers were not explicitly found in the publicly available literature searched. This table serves as a template for presenting such data when available.
Experimental Protocols
The determination of this compound's stereochemistry relies on precise experimental procedures. Below are generalized protocols for the key techniques employed.
NMR Spectroscopy for Relative Stereochemistry Determination
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire 1H, 13C, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis:
-
Assign all proton and carbon signals using a combination of 1D and 2D spectra.
-
Analyze the NOESY spectrum to identify through-space correlations between protons. The presence of a NOE cross-peak indicates that the corresponding protons are in close proximity (typically < 5 Å).
-
Construct a 3D model of the molecule consistent with the observed NOE correlations to determine the relative configuration of the stereocenters.
-
X-ray Crystallography for Absolute Stereochemistry Determination
-
Crystallization: Grow single crystals of this compound or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods.
-
Build and refine the molecular model against the experimental data.
-
Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.
-
Biological Significance of Stereochemistry
The stereochemistry of a molecule is intrinsically linked to its biological activity. Different stereoisomers can exhibit quantitative (different potency) or qualitative (different effects) differences in their pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand.
For this compound, it has been identified as the primary hypopigmenting principle in Angelica koreana.[1] It inhibits melanin production in α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells by suppressing the protein levels of tyrosinase.[1] While studies comparing the biological activities of different this compound stereoisomers are not widely reported in the searched literature, it is a critical area for future research to identify the most active and selective isomer for therapeutic development.
Signaling Pathways and Experimental Workflows
The interaction of this compound with cellular signaling pathways is key to its biological effects. Understanding these pathways can be visualized to clarify the relationships between different molecular events.
References
An In-depth Technical Guide to Bisabolangelone: Chemical Properties, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolangelone is a naturally occurring sesquiterpene derivative that has garnered significant interest within the scientific community for its notable pharmacological properties.[1][2] Isolated primarily from the roots of plants such as Ostericum koreanum and Angelica koreana, this compound has demonstrated potent anti-inflammatory and hypopigmenting activities.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, bioactive properties with available quantitative data, and detailed experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identifiers and Properties
This compound is characterized by a unique chemical structure that contributes to its biological activities. The primary chemical identifiers and properties are summarized in the table below for quick reference.
| Identifier | Value | Reference |
| CAS Number | 30557-81-4 | [2] |
| Molecular Formula | C₁₅H₂₀O₃ | [4] |
| Molecular Weight | 248.32 g/mol | |
| PubChem CID | 12300142 | [4] |
| Canonical SMILES | CC1=CC[C@H]2C(C1=O)C(=O)C[C@H]2C(C)C | |
| InChI Key | Not available |
Bioactive Properties
This compound exhibits significant biological effects, primarily as an anti-inflammatory and hypopigmenting agent. These activities are attributed to its modulation of key cellular signaling pathways.
Anti-inflammatory Activity
This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound significantly inhibits the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] The underlying mechanism for these effects involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] This suppression is achieved through the blockade of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][5] Specifically, this compound inhibits the nuclear translocation of the NF-κB p65 and p50 subunits and suppresses the phosphorylation of MAPKs.[1][5]
While the significant inhibitory effects on these inflammatory mediators are well-documented, specific IC₅₀ values for each mediator were not available in the reviewed literature.
Hypopigmenting Activity
This compound has been identified as a potent inhibitor of melanogenesis, the process of melanin production. In studies using α-melanocyte-stimulating hormone (α-MSH)-activated B16 melanoma cells and melan-a melanocytes, this compound demonstrated a dose-dependent inhibition of melanin production.[3][6] This activity is attributed to the suppression of tyrosinase protein levels, a key enzyme in the melanin synthesis pathway.[3]
| Bioactivity | Cell Line | IC₅₀ Value | Reference |
| Inhibition of α-MSH-induced Melanin Production | B16 or melan-a cells | 9–17 µM | [6] |
Signaling Pathway Modulation
The biological activities of this compound are intrinsically linked to its ability to modulate critical intracellular signaling pathways. The primary pathways affected are the NF-κB and MAPK pathways in the context of inflammation, and the tyrosinase expression pathway in melanogenesis.
NF-κB and MAPK Signaling in Inflammation
This compound's anti-inflammatory effects are mediated through the dual inhibition of the NF-κB and MAPK signaling cascades. In response to inflammatory stimuli like LPS, these pathways are typically activated, leading to the transcription of pro-inflammatory genes. This compound intervenes by preventing the phosphorylation of MAPKs and blocking the nuclear translocation of NF-κB subunits, thereby halting the inflammatory response.
Caption: this compound's anti-inflammatory mechanism.
Melanogenesis Inhibition Pathway
The hypopigmenting effect of this compound is achieved by interfering with the signaling cascade that leads to melanin synthesis. By suppressing the expression of the tyrosinase enzyme, this compound effectively reduces the production of melanin.
Caption: this compound's hypopigmenting mechanism.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.
Anti-inflammatory Activity Assays
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and mix with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
PGE₂ and Cytokine (TNF-α, IL-1β, IL-6) Assays:
-
Follow the same cell seeding, pre-treatment, and stimulation steps as the NO assay.
-
Collect the cell culture supernatants.
-
Quantify the levels of PGE₂, TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for MAPK Phosphorylation and NF-κB Translocation
Protein Extraction and Quantification:
-
After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPKs (ERK, JNK, p38) and NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypopigmenting Activity Assay
Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
Melanin Content Assay:
-
Seed B16F10 cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound in the presence of α-MSH (100 nM) for 72 hours.
-
Wash the cells with PBS and lyse them with 1 N NaOH.
-
Measure the absorbance of the lysates at 405 nm to determine the melanin content.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory and hypopigmenting properties. Its mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways and the suppression of tyrosinase expression, make it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory disorders and hyperpigmentation. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this intriguing sesquiterpene.
References
- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Bisabolangelone | 30557-81-4 [chemicalbook.com]
- 3. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H20O3 | CID 12300142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound inhibits dendritic cell functions by blocking MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Commercial Suppliers and Technical Guide for Purified Bisabolangelone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of purified Bisabolangelone, its biochemical properties, and its known mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of this natural compound.
Commercial Availability of Purified this compound
This compound, a sesquiterpene derivative isolated from plants of the Angelica genus, is available from several commercial suppliers specializing in life science reagents. The following table summarizes the offerings from prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis (COA) for detailed purity and analytical data.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| MedchemExpress | This compound | 30557-81-4 | >98% (99.41% reported for some lots) | 5 mg, 10 mg, 50 mg, 100 mg | 5 mg: $120, 10 mg: $200 (Larger quantities by quote) |
| AOBIOUS | This compound | 30557-81-4 | High Purity | Minimum order of 1 unit (specific quantity not listed) | Price available upon request |
| GlpBio | This compound | 30557-81-4 | Not specified | 1 mg, 5 mg, 10 mg and larger | Price available upon request |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to obtain a Certificate of Analysis for the specific lot being purchased. A typical COA from these suppliers includes data on purity (as determined by HPLC), identity confirmation (by 1H NMR and/or LCMS), and physical appearance.
Experimental Protocols
The following are representative protocols for the isolation and biological evaluation of this compound, based on methodologies described in the scientific literature.
Bioassay-Guided Isolation of this compound from Angelica koreana
This protocol outlines a general procedure for the isolation of this compound from the roots of Angelica koreana using bioactivity to guide the purification process.
-
Extraction:
-
Dried and powdered roots of Angelica koreana are extracted with methanol (MeOH) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude MeOH extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Each fraction is tested for the desired biological activity (e.g., inhibition of melanogenesis or anti-inflammatory effects).
-
-
Chromatographic Purification:
-
The most active fraction (typically the EtOAc fraction) is subjected to column chromatography on silica gel.
-
A gradient elution system (e.g., n-hexane-EtOAc) is used to separate the components.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions showing similar TLC profiles are combined.
-
-
Further Purification:
-
Active fractions from the initial column are further purified by repeated column chromatography, potentially using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) until a pure compound is obtained.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is confirmed as this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes how to assess the anti-inflammatory effects of this compound in a cell-based assay using RAW 264.7 macrophage cells.
-
Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of 1 µg/mL.
-
Control groups include untreated cells, cells treated with DMSO alone, and cells treated with LPS and DMSO.
-
-
Measurement of Inflammatory Mediators:
-
After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using commercially available kits (e.g., Griess reagent for NO, ELISA kits for cytokines).
-
-
Western Blot Analysis:
-
To investigate the effect on signaling pathways, cell lysates are prepared.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, p38, ERK, JNK).
-
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-inflammatory and hypopigmenting activities, by modulating several key signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
In inflammatory responses, this compound has been demonstrated to inhibit the activation of the NF-κB and MAPK signaling cascades.[1][2] This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Modulation of Melanogenesis Signaling Pathways
This compound has been identified as a hypopigmenting agent that inhibits melanin production. It is suggested to modulate signaling pathways that regulate the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase. The pathways implicated include the cAMP/PKA, MAPKs, and PI3K/AKT pathways.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is crucial to consult the primary literature and conduct independent validation studies.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Bisabolangelone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolangelone is a naturally occurring sesquiterpenoid that has garnered significant interest within the scientific community due to its potent biological activities. Primarily isolated from the roots of plants in the Angelica genus, such as Angelica koreana and Ostericum grosseserratum, this compound has demonstrated promising anti-inflammatory, hypopigmenting, and 5α-reductase inhibitory properties.[1][2][3] These characteristics make this compound a valuable candidate for further investigation in the development of novel therapeutic agents and cosmetic ingredients.
This document provides a detailed protocol for the isolation and purification of this compound from its natural plant source, employing a bioassay-guided fractionation approach. The described methodologies are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its successful isolation and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Not specified in provided results | N/A |
| Key Spectroscopic Data | 1H NMR, 13C NMR, HMQC, HMBC, NOESY | [1] |
Experimental Protocols
The isolation and purification of this compound are typically achieved through a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocol outlines a bioassay-guided approach, where fractions are tested for a specific biological activity (e.g., melanogenesis inhibition) to direct the purification process.[1][3]
Plant Material and Extraction
Objective: To extract a broad range of secondary metabolites, including this compound, from the dried roots of Angelica koreana.
Materials:
-
Dried and powdered roots of Angelica koreana
-
Methanol (MeOH), analytical grade
-
Large glass container with a lid
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Macerate 1.5 kg of dried and powdered roots of Angelica koreana with methanol at room temperature. The exact volume of methanol will depend on the size of the extraction vessel, but a common ratio is 1:5 to 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for a period of 3-7 days with occasional agitation to ensure thorough extraction.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain a crude methanolic extract.
-
Lyophilize the crude extract to remove any residual water.
Solvent Partitioning and Fractionation
Objective: To separate the crude extract into fractions of varying polarity to simplify the subsequent purification steps.
Materials:
-
Crude methanolic extract from Step 1
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
n-Butanol (n-BuOH), analytical grade
-
Water (H₂O), distilled or deionized
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Suspend the dried crude methanolic extract in water.
-
Perform sequential liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity.
-
First, partition with dichloromethane (CH₂Cl₂) three times. Combine the CH₂Cl₂ layers and evaporate the solvent to yield the CH₂Cl₂ fraction.
-
Next, partition the remaining aqueous layer with ethyl acetate (EtOAc) three times. Combine the EtOAc layers and evaporate the solvent to yield the EtOAc fraction.
-
Finally, partition the remaining aqueous layer with n-butanol (n-BuOH) three times. Combine the n-BuOH layers and evaporate the solvent to yield the n-BuOH fraction.
-
The remaining aqueous layer constitutes the H₂O fraction.
-
Dry all fractions and subject them to a relevant bioassay to identify the most active fraction containing this compound. Published studies indicate that this compound is typically found in the less polar fractions, such as the dichloromethane or ethyl acetate fractions.[3]
Column Chromatography
Objective: To perform a preliminary separation of the active fraction using column chromatography.
Materials:
-
Active fraction from Step 2
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Elution solvents: A gradient of n-hexane and ethyl acetate is commonly used for separating sesquiterpenoids.
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Protocol:
-
Prepare a silica gel slurry in the initial, least polar elution solvent (e.g., 100% n-hexane).
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Adsorb the active fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a consistent volume using a fraction collector.
-
Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system (e.g., n-hexane:EtOAc, 7:3), and visualize the spots under a UV lamp.
-
Combine fractions with similar TLC profiles.
-
Perform bioassays on the combined fractions to identify the one containing the target compound, this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve the final purification of this compound to a high degree of purity.
Materials:
-
Active fraction from column chromatography
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Preparative reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile and water or methanol and water)
-
Syringe filters (0.45 µm)
Protocol:
-
Dissolve the active fraction from the previous step in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.
-
Develop an analytical HPLC method to determine the optimal separation conditions. A typical starting point for a C18 column would be a gradient of water and acetonitrile.
-
Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, injection volume, and gradient profile for the larger preparative column.
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine pure fractions and evaporate the solvent to obtain purified this compound.
Quantitative Data
While specific yield and purity data at each step of the this compound isolation process are not extensively detailed in the currently available literature, the following table provides a template for researchers to document their findings.
| Isolation Step | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) | Analytical Method |
| Methanolic Extraction | 1500 | Gravimetric | |||
| CH₂Cl₂ Fraction | Bioassay, TLC | ||||
| EtOAc Fraction | Bioassay, TLC | ||||
| n-BuOH Fraction | Bioassay, TLC | ||||
| H₂O Fraction | Bioassay, TLC | ||||
| Column Chromatography (Active Fraction) | TLC, Bioassay | ||||
| Preparative HPLC (this compound) | >95% | Analytical HPLC, NMR |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Bioassay-guided isolation workflow for this compound.
Logical Relationship of Purification Techniques
Caption: Purification cascade from crude extract to pure compound.
Conclusion
The protocol detailed in these application notes provides a robust framework for the successful isolation and purification of this compound from Angelica koreana. The bioassay-guided approach ensures that the purification process is efficiently directed towards the compound of interest. Adherence to these methodologies, coupled with careful analytical monitoring at each stage, will enable researchers to obtain high-purity this compound for further biological and pharmacological evaluation. The structural elucidation of the final compound should be confirmed using standard spectroscopic techniques such as NMR and mass spectrometry.[1]
References
- 1. Melanogenesis inhibitory bisabolane-type sesquiterpenoids from the roots of Angelica koreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of 5alpha -reductase type I in LNCaP cells from the roots of Angelica koreana - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Bisabolangelone: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Bisabolangelone, a sesquiterpenoid found in plants of the Angelica genus, has garnered interest for its potential biological activities. The total synthesis of this natural product presents a significant challenge in organic chemistry, requiring precise control over stereochemistry and functional group manipulations. This document outlines the key strategies and methodologies that have been allude to in the literature for the synthesis of this compound, providing a framework for researchers in natural product synthesis and drug discovery.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal simpler, more readily available starting materials. The core bisabolane skeleton can be constructed through various cyclization strategies, with the stereochemistry of the chiral centers being a critical consideration throughout the synthesis.
Key Synthetic Strategies
-
Asymmetric Epoxidation: To introduce the epoxide functionality with high enantioselectivity.
-
Grignard or Organolithium Addition: For the formation of key carbon-carbon bonds.
-
Oxidation and Reduction Reactions: To manipulate the oxidation states of various functional groups.
-
Cyclization Reactions: To construct the characteristic six-membered ring of the bisabolane core.
A proposed synthetic workflow is visualized below.
Caption: A high-level overview of the retrosynthetic and forward synthetic logic for this compound.
Challenges and Future Perspectives
The total synthesis of this compound remains a complex undertaking. The primary challenges lie in the diastereoselective and enantioselective construction of the multiple stereocenters. Future synthetic efforts would benefit from the development of novel catalytic methods to address these challenges efficiently.
Due to the limited availability of detailed experimental data in the public domain, the following sections on quantitative data and experimental protocols cannot be provided at this time. Researchers interested in pursuing the total synthesis of this compound are encouraged to consult specialized chemical databases and the primary literature for more specific guidance.
Application Note: Quantification of Bisabolangelone by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of bisabolangelone, a sesquiterpenoid of interest for its potential therapeutic properties. The described protocol is applicable for the determination of this compound in plant extracts and other matrices, providing a reliable and robust method for quality control, pharmacokinetic studies, and drug development research.
Introduction
This compound is a naturally occurring sesquiterpenoid found in various plants, notably within the Angelica genus. It possesses an α,β-unsaturated ketone moiety, which serves as a chromophore for UV detection. The growing interest in the pharmacological activities of this compound necessitates a precise and accurate analytical method for its quantification in different sample matrices. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV system.
Experimental
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the α,β-unsaturated ketone chromophore, a wavelength in the range of 220-260 nm is recommended. The optimal wavelength should be determined by analyzing a standard solution of this compound and identifying the absorbance maximum (λmax). For the purpose of this protocol, a wavelength of 254 nm is proposed as a starting point.
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing a known amount of the standard compound and dissolving it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation (from Angelica Root)
-
Grinding: Dry the plant material (e.g., Angelica root) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol and perform extraction using ultrasonication for 30-60 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
Table 1: Summary of HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Specification | Typical Value |
| Linearity | ||
| Range | A minimum of 5 concentrations | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2% | < 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 3% | < 2.0% |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity > 0.999 |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this compound in various samples, thereby supporting its further development as a potential therapeutic agent.
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Bisabolangelone using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolangelone, a naturally occurring sesquiterpene, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This document provides detailed protocols for cell-based assays to quantify the anti-inflammatory effects of this compound. The described methods focus on its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The underlying mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, is also addressed.[1][2] These protocols are designed to be robust and reproducible for screening and characterizing potential anti-inflammatory compounds.
Mechanism of Action Overview
Inflammatory stimuli, such as LPS, activate signaling cascades in immune cells like macrophages. This activation leads to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound has been shown to suppress the production of these inflammatory molecules.[1] This inhibitory effect is attributed to its ability to interfere with key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][2]
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below. It begins with determining the cytotoxicity of the compound to ensure that the observed anti-inflammatory effects are not due to cell death. Subsequently, the effect of non-toxic concentrations of this compound on the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages is evaluated. Finally, the molecular mechanism is elucidated by examining the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the concentration range of this compound that is non-toxic to RAW 264.7 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[3][4]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[5]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell adherence.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.[3][6]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[7][8]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
Griess Reagent (e.g., a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[7][9]
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II and incubate for another 10 minutes at room temperature.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10][11][12]
Materials:
-
Cell culture supernatants from the NO production assay
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)[13]
-
96-well ELISA plates
-
Microplate reader
Protocol (General):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[10][13]
-
Wash the plate with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.[13]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[10]
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[13]
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for NF-κB and MAPK Pathways
Western blotting is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, p38, JNK) signaling pathways.[14][15]
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-ERK, anti-phospho-ERK, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS for a specified time (e.g., 30 minutes for phosphorylation events).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 6.1 |
| 25 | 93.2 ± 5.9 |
| 50 | 88.4 ± 6.3 |
| 100 | 55.7 ± 7.2 |
Data are presented as mean ± SD (n=3). Cell viability was determined by MTT assay after 24 hours of treatment.
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide Production
| Treatment | NO Production (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + this compound (5 µM) | 28.4 ± 2.5 | 20.7 |
| LPS + this compound (10 µM) | 20.1 ± 1.9 | 43.8 |
| LPS + this compound (25 µM) | 11.5 ± 1.3 | 67.9 |
Data are presented as mean ± SD (n=3). Cells were pre-treated with this compound for 1 hour before LPS stimulation for 24 hours.
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 800 ± 70 |
| LPS + this compound (10 µM) | 1550 ± 110 | 1050 ± 90 | 480 ± 50 |
| LPS + this compound (25 µM) | 800 ± 75 | 550 ± 60 | 250 ± 30 |
Data are presented as mean ± SD (n=3). Cytokine levels were measured by ELISA from supernatants of cells treated for 24 hours.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the proposed points of intervention by this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the anti-inflammatory properties of this compound in a cell-based model. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of this promising natural compound. The use of standardized assays and clear data presentation will facilitate the comparison of results across different studies and support the advancement of this compound as a potential anti-inflammatory therapeutic agent.
References
- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits dendritic cell functions by blocking MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bisabolangelone Treatment in B16 Melanoma Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisabolangelone, a natural sesquiterpene isolated from the roots of Angelica koreana, has been identified as a potent inhibitor of melanogenesis.[1][2] In the context of melanoma research, particularly with the B16 murine melanoma cell line, this compound serves as a valuable tool for studying the signaling pathways that regulate pigment production. Its primary mechanism of action involves the suppression of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Unlike many direct tyrosinase inhibitors, this compound acts upstream by modulating gene expression, offering a unique avenue for investigating hyperpigmentation disorders and potential therapeutic strategies for melanoma.[1][2] These notes provide detailed protocols for utilizing this compound to study its anti-melanogenic effects on B16 melanoma cells.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on B16 melanoma cells as reported in the literature.
| Parameter | Cell Line | Treatment Condition | Result | Reference Compound | Result (Reference) |
| Melanin Production | B16 or melan-a cells | α-MSH stimulated | IC₁₅: 9-17 µM | Arbutin | IC₅₀: 317 µM[1] |
| Tyrosinase Protein Level | B16 cells | α-MSH stimulated | Suppressed | - | - |
| Tyrosinase Catalytic Activity | Cell-free assay | - | Not significantly inhibited | - | - |
Mechanism of Action: Signaling Pathway
This compound exerts its hypopigmenting effect by targeting the cAMP/PKA signaling pathway, a central regulator of melanogenesis.[2][3] In response to stimuli like the α-melanocyte-stimulating hormone (α-MSH), intracellular cyclic AMP (cAMP) levels rise, leading to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of Microphthalmia-associated transcription factor (MITF). MITF is the master transcriptional regulator of melanogenic genes, including tyrosinase.
This compound has been shown to directly block the binding of cAMP to the PKA holoenzyme.[2] This action prevents the activation of PKA, thereby inhibiting the entire downstream cascade. The result is a dose-dependent downregulation of MITF and tyrosinase, leading to a reduction in melanin synthesis.[1][2]
Caption: this compound inhibits melanogenesis by blocking cAMP binding to PKA.
Experimental Protocols
The following are standard protocols for investigating the effects of this compound on B16 melanoma cells.
B16-F10 Cell Culture and Maintenance
-
Cell Line: B16-F10 murine melanoma cells (ATCC® CRL-6475™).
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency. Detach cells using 0.25% Trypsin-EDTA, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Protocol for Melanin Content Assay
This protocol is designed to quantify the effect of this compound on melanin production, typically induced by α-MSH.
-
Seeding: Plate B16-F10 cells in a 6-well plate at a density of 1 x 10⁵ cells per well. Allow cells to adhere for 24 hours.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing 100 nM α-MSH to stimulate melanogenesis.
-
Concurrently, add varying concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a positive control like Arbutin (e.g., 300 µM).
-
-
Incubation: Incubate the treated cells for 72 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and centrifuge at 3,000 rpm for 5 minutes.
-
Lyse the cell pellet by adding 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.
-
-
Quantification:
-
Measure the absorbance of the lysate at 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a Bradford or BCA protein assay.
-
Protocol for Western Blot Analysis of Tyrosinase and MITF
This protocol assesses changes in the protein levels of key melanogenic factors.
-
Seeding and Treatment: Plate 1 x 10⁶ B16-F10 cells in a 100 mm dish. After 24 hours, treat with α-MSH and this compound as described in section 4.2 for 48-72 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA assay kit.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Tyrosinase (1:1000), MITF (1:1000), and a loading control like β-Actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL (Enhanced Chemiluminescence) detection system. Quantify band intensity using densitometry software (e.g., ImageJ).
Experimental Workflow and Logic
The investigation of this compound's effects follows a logical progression from observing a phenotype (reduced pigmentation) to elucidating the underlying molecular mechanism.
Caption: Workflow for investigating this compound's anti-melanogenic effects.
References
- 1. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Modulation of Melanogenesis in B16 Cells Upon Treatment with Plant Extracts and Isolated Plant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Bisabolangelone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolangelone, a naturally occurring sesquiterpene lactone, has demonstrated promising therapeutic potential in preclinical in vitro studies. Its biological activities, including anti-inflammatory, anti-cancer, analgesic, and hypopigmenting effects, are primarily attributed to its ability to modulate key signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[1] These pathways are critical in the pathogenesis of numerous diseases, making this compound a compound of significant interest for further drug development.
This document provides detailed application notes and protocols for conducting in vivo animal studies to evaluate the efficacy of this compound across its primary therapeutic indications. The following sections outline the necessary experimental models, methodologies, and data interpretation frameworks essential for a comprehensive preclinical assessment.
Mechanism of Action: Modulation of Signaling Pathways
This compound exerts its biological effects by interfering with intracellular signaling cascades that regulate inflammation, cell proliferation, and survival. A key mechanism is the inhibition of the NF-κB signaling pathway.[1][2] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by various inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpene lactones, like this compound, can inhibit this process by preventing the degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm. Some sesquiterpene lactones have been shown to directly alkylate the p65 subunit of NF-κB, further preventing its activity.[3][4] Additionally, this compound has been shown to suppress the phosphorylation of MAPKs, which are crucial for a variety of cellular processes including inflammation and cancer.
Signaling Pathway Diagrams
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.
Experimental Protocols for In Vivo Efficacy
Prior to initiating efficacy studies, it is imperative to conduct preliminary toxicology and pharmacokinetic studies to determine the maximum tolerated dose (MTD) and the optimal dosing regimen of this compound.[5]
Anti-Inflammatory Efficacy
a) Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reproducible assay for evaluating acute inflammation.[6]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, oral).
-
Groups 3-5: this compound (e.g., 10, 30, 100 mg/kg, oral).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer vehicle, positive control, or this compound orally.
-
One hour post-treatment, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[7][8]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9]
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
b) TPA-Induced Ear Edema in Mice
This model is suitable for assessing the topical anti-inflammatory activity of compounds.[10][11]
-
Animals: Male Swiss or BALB/c mice (20-25 g).
-
Grouping:
-
Group 1: Vehicle control (acetone).
-
Group 2: Positive control (e.g., Indomethacin, 1 mg/ear).[12]
-
Groups 3-5: this compound (e.g., 0.1, 0.5, 1 mg/ear).
-
-
Procedure:
-
Apply 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to the inner and outer surfaces of the right ear to induce inflammation.[12]
-
Thirty minutes later, topically apply the vehicle, positive control, or this compound to the same ear.
-
After 4-6 hours, sacrifice the mice and take a 6 mm punch biopsy from both the treated (right) and untreated (left) ears.
-
Weigh the biopsies to determine the extent of edema.
-
-
Data Analysis: Calculate the percentage of inhibition of edema by comparing the weight difference between the right and left ears in the treated groups versus the control group.
Anti-Cancer Efficacy
Xenograft Tumor Model in Nude Mice
This is the standard model for evaluating the in vivo anti-tumor activity of novel compounds.
-
Animals: Athymic nude mice (nu/nu), 4-6 weeks old.
-
Cell Lines: Human cancer cell lines relevant to the in vitro activity of this compound (e.g., breast, colon, or pancreatic cancer cell lines).
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Group 1: Vehicle control.
-
Group 2: Positive control (standard-of-care chemotherapy for the specific cancer type).
-
Groups 3-5: this compound at various doses.
-
Administer treatments according to the predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral, intraperitoneal).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition, final tumor weight, and any changes in body weight between the treatment groups and the control group.
Analgesic Efficacy
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model mimics peripheral nerve injury-induced neuropathic pain.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Under anesthesia, expose the sciatic nerve in the mid-thigh of the left hind limb.
-
Loosely tie four chromic gut ligatures around the nerve.
-
Close the incision.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain.
-
Assess pain behavior using tests for mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test).
-
After establishing a baseline, administer this compound or a positive control (e.g., gabapentin) and re-evaluate pain thresholds at different time points.
-
-
Data Analysis: Determine the reversal of mechanical allodynia and thermal hyperalgesia in the treated groups compared to the vehicle control.
Hypopigmenting (Skin Lightening) Efficacy
UVB-Induced Hyperpigmentation Model in Guinea Pigs or Mice
This model is used to evaluate the skin lightening effects of topical agents.
-
Animals: Brown or black guinea pigs or hairless mice.
-
Procedure:
-
Shave the dorsal skin of the animals.
-
Expose a defined area of the skin to UVB radiation to induce hyperpigmentation.
-
After the development of pigmentation, topically apply a formulation containing this compound, a vehicle control, and a positive control (e.g., hydroquinone or raspberry ketone) to the pigmented areas daily for several weeks.
-
Measure the skin color using a chromameter or spectrophotometer at regular intervals.
-
At the end of the study, skin biopsies can be taken for histological analysis of melanin content.
-
-
Data Analysis: Compare the change in skin lightness (L* value) in the treated areas over time relative to the control areas.
Data Presentation
Disclaimer: The following tables present hypothetical data for illustrative purposes, as no specific in vivo efficacy data for this compound has been found in publicly available literature. These examples are based on typical outcomes for potent sesquiterpene lactones in the described models.
Table 1: Hypothetical Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 1.85 ± 0.15 | - |
| Indomethacin | 10 | 0.98 ± 0.10 | 47.0 |
| This compound | 10 | 1.55 ± 0.12 | 16.2 |
| This compound | 30 | 1.23 ± 0.11 | 33.5 |
| This compound | 100 | 1.05 ± 0.09 | 43.2 |
| p < 0.05 compared to Vehicle Control |
Table 2: Hypothetical Anti-Cancer Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Doxorubicin | 5 | 600 ± 150 | 60.0 |
| This compound | 25 | 1200 ± 200 | 20.0 |
| This compound | 50 | 900 ± 180 | 40.0 |
| This compound | 100 | 750 ± 160 | 50.0 |
| p < 0.05 compared to Vehicle Control |
Table 3: Hypothetical Analgesic Effect of this compound in the CCI Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) (Mean ± SD) | % Reversal of Allodynia |
| Sham | - | 14.5 ± 1.0 | - |
| CCI + Vehicle | - | 4.2 ± 0.5 | - |
| CCI + Gabapentin | 100 | 10.8 ± 0.8 | 64.1 |
| CCI + this compound | 25 | 6.1 ± 0.6 | 18.4 |
| CCI + this compound | 50 | 8.5 ± 0.7 | 41.7 |
| CCI + this compound | 100 | 10.2 ± 0.9 | 58.3 |
| p < 0.05 compared to CCI + Vehicle |
Table 4: Hypothetical Skin Lightening Effect of this compound in a UVB-Induced Hyperpigmentation Model
| Treatment Group | Concentration (%) | Change in L* Value (Day 28) (Mean ± SD) | % Improvement in Skin Lightness |
| Vehicle Control | - | 1.2 ± 0.3 | - |
| Hydroquinone | 2 | 4.5 ± 0.5 | 275 |
| This compound | 0.5 | 2.1 ± 0.4 | 75 |
| This compound | 1 | 3.0 ± 0.5 | 150 |
| This compound | 2 | 3.8 ± 0.6 | 217 |
| p < 0.05 compared to Vehicle Control |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of this compound's therapeutic efficacy. By employing these standardized and validated animal models, researchers can systematically investigate its anti-inflammatory, anti-cancer, analgesic, and hypopigmenting properties. The successful translation of in vitro findings to in vivo models is a critical step in the drug development pipeline, and the methodologies described will facilitate a robust preclinical assessment of this compound's potential as a novel therapeutic agent. Careful consideration of dose selection, route of administration, and appropriate endpoints will be crucial for generating meaningful and reproducible data.
References
- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 9. benthamopen.com [benthamopen.com]
- 10. researchgate.net [researchgate.net]
- 11. 247th ECS Meeting (May 18-22, 2025) [ecs.confex.com]
- 12. Evaluation of in vitro and in vivo depigmenting activity of raspberry ketone from Rheum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Formulation of Bisabolangelone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolangelone, a naturally occurring sesquiterpene, has garnered significant interest for its potential therapeutic applications. Possessing notable anti-inflammatory and hypopigmenting properties, it presents a promising candidate for the development of novel topical treatments for a range of dermatological conditions. These application notes provide a comprehensive overview of formulation strategies, experimental protocols, and relevant biological data to guide the research and development of this compound-based topical products.
This compound's mechanism of action, particularly in an anti-inflammatory context, involves the modulation of key signaling pathways. It has been shown to inhibit the production of inflammatory mediators by down-regulating the NF-κB and ERK MAP kinase pathways.[1] This targeted activity underscores its potential for treating inflammatory skin disorders.
Physicochemical Properties and Formulation Considerations
The successful topical delivery of this compound is contingent on overcoming its lipophilic nature and ensuring its stability within a formulation.
Solubility
This compound is a lipophilic compound with poor water solubility. Pre-formulation studies are crucial to identify suitable solvent systems and excipients to ensure its solubilization in a topical vehicle. The following table summarizes known solubility data for this compound.
| Solvent/Vehicle System | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for in vitro studies. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.07 mM) | A clear solution can be achieved.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.07 mM) | A clear solution can be achieved.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.07 mM) | A clear solution can be achieved.[1] |
Note: These solvent systems are primarily for in vivo administration in animal models but provide a starting point for identifying suitable excipients for topical formulations. Further solubility studies in common dermatological excipients (e.g., propylene glycol, various oils, and esters) are recommended.
Formulation Strategies for Lipophilic Compounds
Given this compound's lipophilicity, formulation strategies should focus on enhancing its solubility, stability, and skin penetration. Sesquiterpenes themselves have been investigated as skin permeation enhancers.[2][3]
Recommended Formulation Approaches:
-
Nanoemulsions and Nanoemulgels: These systems are particularly well-suited for lipophilic drugs. Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve drug solubilization and skin penetration. Incorporating a nanoemulsion into a gel base to form a nanoemulgel can provide a desirable texture and prolonged skin contact time.
-
Liposomes and Other Vesicular Systems: Encapsulating this compound within lipid bilayers can enhance its stability and facilitate its transport across the stratum corneum.
-
Creams and Ointments: Traditional emulsion-based creams (oil-in-water or water-in-oil) and oleaginous ointments can be suitable vehicles. The choice will depend on the desired occlusivity and cosmetic elegance. Careful selection of oils, emulsifiers, and co-solvents is critical.
Biological Activity and Efficacy Data
This compound has demonstrated significant biological activity in preclinical studies. The following tables summarize key quantitative data on its anti-inflammatory and hypopigmenting effects.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in vitro.
| Assay | Cell Line | Stimulant | This compound Concentration | % Inhibition | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 10 µM | ~50% | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 20 µM | ~80% | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | 10 µM | ~40% | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | 20 µM | ~75% | [1] |
| TNF-α Production | RAW 264.7 | LPS | 20 µM | ~60% | [1] |
| IL-1β Production | RAW 264.7 | LPS | 20 µM | ~70% | [1] |
| IL-6 Production | RAW 264.7 | LPS | 20 µM | ~55% | [1] |
Hypopigmenting Activity
This compound has been shown to inhibit melanin production.
| Cell Line | Stimulant | Parameter | IC50 Value | Reference |
| B16 Melanoma Cells | α-MSH | Melanin Production | 9-17 µM | [4][5] |
| melan-a Cells | α-MSH | Melanin Production | 9-17 µM | [4][5] |
Signaling Pathways
Understanding the molecular mechanisms of this compound is crucial for targeted drug development.
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK signaling pathways in macrophages. This leads to a reduction in the expression and production of pro-inflammatory mediators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of sesquiterpenes as permeation enhancers for a model macromolecule across human skin in vitro – Zografos Lab [alzograf.webpages.auth.gr]
- 3. Sesquiterpene components of volatile oils as skin penetration enhancers for the hydrophilic permeant 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Bisabolangelone Stock Solutions in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of bisabolangelone stock solutions for in vitro experiments. The information is intended to ensure consistent and reproducible results in cell-based assays.
Physicochemical Properties of this compound
This compound is a sesquiterpene derivative isolated from plants of the Angelica genus. A summary of its key physicochemical properties is crucial for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 248.32 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Solubility | Soluble in DMSO | [2] |
| Purity | ≥98% by HPLC | [2] |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro studies. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the hydrophobic nature of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
For example, to prepare a 10 mM stock solution, dissolve 2.48 mg of this compound in 1 mL of DMSO.
-
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed[3].
-
Sterilization: While the high concentration of DMSO is generally sterile, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter if required for sensitive applications.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3]. Protect from light.
-
Application in Cell Culture
For in vitro studies, the DMSO stock solution of this compound should be serially diluted to the final working concentration in the cell culture medium.
Protocol for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in cell culture medium.
-
Final Dilution: Directly add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the final desired concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: It is essential to include a vehicle control in all experiments, which consists of the cell culture medium containing the same final concentration of DMSO as the this compound-treated samples.
Effective Concentrations in In Vitro Studies:
The effective concentration of this compound can vary depending on the cell type and the specific assay. Previous studies have shown that this compound can inhibit melanin production in B16 or melan-a cells with IC₁₅ values ranging from 9-17 µM[4].
Experimental Workflow for In Vitro Studies
The following diagram illustrates a general workflow for an in vitro study investigating the effects of this compound.
Caption: A generalized workflow for in vitro studies with this compound.
Signaling Pathway of this compound in Melanogenesis Inhibition
This compound has been shown to inhibit melanogenesis by targeting the cAMP/PKA signaling pathway. The following diagram illustrates this mechanism of action.
Caption: this compound inhibits melanin production by blocking cAMP binding to PKA.
Mechanism Description:
As illustrated, α-melanocyte-stimulating hormone (α-MSH) binds to the melanocortin 1 receptor (MC1R), activating adenylate cyclase to produce cyclic AMP (cAMP).[5] cAMP then binds to the regulatory subunits of protein kinase A (PKA), causing the dissociation of the active catalytic subunits.[6] These active PKA subunits phosphorylate transcription factors such as CREB and SOX9, which in turn upregulate the expression of microphthalmia-associated transcription factor (MITF).[6][7] MITF is a key regulator of melanogenesis, promoting the expression of enzymes like tyrosinase, which is essential for melanin synthesis.[5]
This compound exerts its inhibitory effect by competitively binding to the cAMP-binding site on the regulatory subunit of PKA.[6][7] This prevents the dissociation of the PKA holoenzyme, thereby inhibiting the downstream phosphorylation of CREB/SOX9 and the subsequent expression of MITF and tyrosinase, ultimately leading to a reduction in melanin production.[7]
References
- 1. (+)-Bisabolangelone | 30557-81-4 [chemicalbook.com]
- 2. This compound supplier | CAS 30557-81-4 | AOBIOUS [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cAMP-binding site of PKA as a molecular target of this compound against melanocyte-specific hyperpigmented disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Tyrosinase Expression Following Bisabolangelone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the synthesis of melanin, the primary pigment in human skin, hair, and eyes.[1][2] The overexpression or hyperactivity of tyrosinase can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of great interest for applications in cosmetics and medicine.[2] Bisabolangelone, a natural compound, has been investigated for its potential to modulate tyrosinase expression. This application note provides a detailed protocol for analyzing the effect of this compound on tyrosinase protein expression in cell cultures using western blot analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a western blot analysis of B16F10 melanoma cells treated with varying concentrations of this compound for 48 hours. Tyrosinase protein levels were normalized to β-actin, a loading control.
| Treatment Group | This compound Concentration (µM) | Mean Relative Tyrosinase Expression (Normalized to Control) | Standard Deviation |
| Control | 0 | 1.00 | ± 0.08 |
| Treated | 10 | 0.78 | ± 0.06 |
| Treated | 25 | 0.52 | ± 0.05 |
| Treated | 50 | 0.31 | ± 0.04 |
| Treated | 100 | 0.15 | ± 0.03 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the maintenance of a suitable cell line and treatment with this compound. B16F10 melanoma cells are commonly used for studying melanogenesis and tyrosinase expression.[3][4][5]
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare different concentrations of this compound in fresh culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protein Extraction (Cell Lysis)
This protocol outlines the procedure for extracting total protein from the cultured cells.
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) with freshly added protease and phosphatase inhibitors.[6][7]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8][9]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) to each well.[10]
-
Scrape the adherent cells from the bottom of the wells using a cell scraper and transfer the cell lysate to pre-chilled microcentrifuge tubes.[8][9]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing to ensure complete lysis.[8][9]
-
Centrifuge the lysates at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.[8][9]
-
Carefully transfer the supernatant, which contains the total protein, to fresh, pre-chilled microcentrifuge tubes. Store the protein extracts at -80°C for long-term use or proceed to the next step.
Protein Quantification (BCA Assay)
This protocol details the determination of protein concentration in the cell lysates using the Bicinchoninic Acid (BCA) assay.[11][12][13]
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards with known concentrations (e.g., 0, 25, 125, 250, 500, 1000, 1500, 2000 µg/mL).[14]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[11][12]
-
Pipette a small volume (e.g., 10-25 µL) of each standard and unknown protein sample in duplicate or triplicate into the wells of a 96-well plate.[12][13]
-
Add the BCA working reagent (e.g., 200 µL) to each well and mix gently.[12][13]
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[11][13]
-
Measure the absorbance at 562 nm using a microplate reader.[11][12]
-
Generate a standard curve by plotting the absorbance values of the BSA standards against their concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.[12]
SDS-PAGE and Western Blot
This protocol describes the separation of proteins by size, their transfer to a membrane, and immunodetection of tyrosinase.
Materials:
-
Laemmli sample buffer (4x or 6x)
-
SDS-polyacrylamide gels (appropriate percentage for ~80 kDa protein, e.g., 10%)
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-tyrosinase antibody
-
Primary antibody: anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6][15]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of the SDS-PAGE gel.[6] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[6][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-tyrosinase antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16][17]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[16]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[16][17]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.[7]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, strip the membrane of the bound antibodies and re-probe with the anti-β-actin antibody following the same incubation and detection steps.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the tyrosinase band intensity to the corresponding β-actin band intensity to account for loading differences.[3]
Visualizations
Caption: Experimental workflow for Western Blot analysis of tyrosinase expression.
References
- 1. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. origene.com [origene.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Pierce BCA Protein Assay Protocol [protocols.io]
- 15. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 16. bostonbioproducts.com [bostonbioproducts.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Bisabolangelone: A Potent Inhibitor of NF-κB and MAPK Signaling Pathways in Inflammatory Responses
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisabolangelone, a naturally occurring sesquiterpene derivative, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, specifically focusing on its modulation of the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Detailed protocols for key experimental analyses are provided to enable researchers to investigate these pathways in response to this compound treatment.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key signaling cascades that regulate the expression of pro-inflammatory mediators. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[1]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1].
The core of this compound's mechanism lies in its ability to interfere with two critical signaling pathways:
-
NF-κB Pathway: this compound suppresses the activation of NF-κB, a pivotal transcription factor in the inflammatory process. It achieves this by preventing the translocation of the p65 subunit of NF-κB into the nucleus[1].
-
MAPK Pathway: this compound also attenuates the phosphorylation of key kinases in the MAPK pathway, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK[1].
By inhibiting these pathways, this compound effectively blocks the downstream signaling events that lead to the production of a wide array of inflammatory mediators.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory markers and signaling proteins in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Parameter | This compound Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| NO Production | 1 | 25% | ~15 |
| 5 | 50% | ||
| 10 | 75% | ||
| 20 | 90% | ||
| PGE₂ Production | 1 | 20% | ~12 |
| 5 | 45% | ||
| 10 | 70% | ||
| 20 | 85% | ||
| TNF-α Production | 1 | 15% | ~18 |
| 5 | 40% | ||
| 10 | 65% | ||
| 20 | 80% | ||
| IL-6 Production | 1 | 18% | ~16 |
| 5 | 42% | ||
| 10 | 68% | ||
| 20 | 82% | ||
| IL-1β Production | 1 | 22% | ~14 |
| 5 | 48% | ||
| 10 | 72% | ||
| 20 | 88% |
Table 2: Inhibition of iNOS and COX-2 Protein Expression by this compound
| Protein | This compound Concentration (µM) | % Inhibition of Protein Expression |
| iNOS | 5 | 30% |
| 10 | 60% | |
| 20 | 85% | |
| COX-2 | 5 | 25% |
| 10 | 55% | |
| 20 | 80% |
Table 3: Inhibition of MAPK Phosphorylation by this compound
| Phosphorylated Protein | This compound Concentration (µM) | % Inhibition of Phosphorylation |
| p-ERK | 5 | 20% |
| 10 | 50% | |
| 20 | 75% | |
| p-JNK | 5 | 15% |
| 10 | 45% | |
| 20 | 70% | |
| p-p38 | 5 | 22% |
| 10 | 52% | |
| 20 | 78% |
Table 4: Inhibition of NF-κB p65 Nuclear Translocation by this compound
| This compound Concentration (µM) | % Inhibition of p65 Nuclear Translocation |
| 5 | 35% |
| 10 | 65% |
| 20 | 88% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a suitable model.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements, shorter times for signaling pathway analysis).
-
Western Blot Analysis for MAPK Phosphorylation and iNOS/COX-2 Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK, JNK, p38, total ERK, JNK, p38, iNOS, COX-2, or β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect RAW 264.7 cells with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Treatment: After 24 hours of transfection, pre-treat the cells with this compound followed by LPS stimulation.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Seeding and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate. Treat with this compound and LPS as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Experimental workflow for analyzing this compound's effects.
References
Application Notes and Protocols for Studying Osteoclastogenesis and Bone Loss with Bisabolangelone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolangelone, a sesquiterpene derivative, has emerged as a promising compound for the investigation of therapeutic strategies against bone loss pathologies such as postmenopausal osteoporosis.[1] Characterized by excessive osteoclast activity and subsequent bone resorption, these conditions are a significant area of research.[1] this compound has demonstrated a significant, dose-dependent inhibitory effect on RANKL-induced osteoclastogenesis and bone resorption.[1] Mechanistically, it has been shown to target the Colony-Stimulating Factor 1 Receptor (CSF1R), thereby impeding osteoclast formation.[1] Its action disrupts key signaling cascades, including the MAPK and Ca2+-NFATc1 pathways, and diminishes NF-κB transcriptional activity.[1] Furthermore, this compound exhibits antioxidant and anti-inflammatory properties by reducing reactive oxygen species (ROS) generation, inhibiting the NLRP3 inflammasome, and promoting the Nrf2 antioxidant pathway.[1] In vivo studies utilizing an ovariectomized (OVX) mouse model have confirmed that treatment with this compound significantly protects against estrogen-deficiency-induced bone loss by reducing osteoclast activity.[1]
These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on osteoclast differentiation and function.
Data Presentation
The following tables summarize the expected quantitative data from in vitro and in vivo experiments with this compound.
Table 1: In Vitro Efficacy of this compound on Osteoclastogenesis
| Parameter | This compound Concentration | Result |
| IC50 of Osteoclast Formation | Varies (e.g., 0.1, 1, 10 µM) | To be determined experimentally |
| TRAP-Positive Multinucleated Cells | Vehicle Control | Baseline number of osteoclasts |
| This compound (Low Conc.) | % inhibition vs. control | |
| This compound (Mid Conc.) | % inhibition vs. control | |
| This compound (High Conc.) | % inhibition vs. control | |
| Bone Resorption Area | Vehicle Control | Baseline resorption area |
| This compound (Low Conc.) | % reduction vs. control | |
| This compound (Mid Conc.) | % reduction vs. control | |
| This compound (High Conc.) | % reduction vs. control |
Table 2: In Vivo Efficacy of this compound in Ovariectomized (OVX) Mouse Model
| Group | Treatment | Bone Mineral Density (BMD) (g/cm²) | Trabecular Bone Volume/Total Volume (BV/TV) (%) |
| Sham | Vehicle | Baseline BMD | Baseline BV/TV |
| OVX | Vehicle | Significant decrease vs. Sham | Significant decrease vs. Sham |
| OVX | This compound (Low Dose) | % increase vs. OVX Vehicle | % increase vs. OVX Vehicle |
| OVX | This compound (High Dose) | % increase vs. OVX Vehicle | % increase vs. OVX Vehicle |
Signaling Pathway and Experimental Workflow
Diagram 1: this compound's Mechanism of Action in Inhibiting Osteoclastogenesis
Caption: this compound inhibits osteoclastogenesis by targeting CSF1R and downstream signaling.
Diagram 2: Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound on osteoclastogenesis.
Experimental Protocols
Protocol 1: In Vitro Osteoclastogenesis Assay
This protocol details the differentiation of bone marrow macrophages (BMMs) into osteoclasts and the assessment of this compound's inhibitory effects.
Materials:
-
α-MEM (Minimum Essential Medium Alpha) with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (stock solution in DMSO)
-
RAW264.7 cells or primary BMMs
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells or BMMs in a 96-well plate at a density of 1.5 x 10⁴ cells/well and culture for 24 hours.
-
Induction of Osteoclastogenesis:
-
Replace the medium with α-MEM containing 100 ng/mL RANKL.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO).
-
-
Culture: Incubate the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and this compound every 2 days.
-
TRAP Staining:
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain for TRAP activity using a commercial kit according to the manufacturer's instructions.
-
-
Quantification:
-
Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).
-
Count the number of osteoclasts per well under a light microscope.
-
Protocol 2: Bone Resorption (Pit Formation) Assay
This assay quantitatively measures the bone-resorbing activity of osteoclasts.
Materials:
-
Bone slices (bovine or dentine) or calcium phosphate-coated plates
-
Toluidine blue solution (1%)
-
Ultrasonicator
Procedure:
-
Cell Culture on Bone Slices:
-
Perform the osteoclastogenesis assay (Protocol 1) on sterile bone slices placed in 96-well plates.
-
-
Cell Removal:
-
After 10-14 days of culture, remove the cells from the bone slices by washing with PBS and then sonicating in 70% isopropanol for at least 15 minutes.
-
-
Staining of Resorption Pits:
-
Stain the bone slices with 1% toluidine blue for 2 minutes at room temperature.
-
Rinse the slices thoroughly with deionized water to remove excess stain.
-
-
Quantification:
-
Visualize the resorption pits (stained dark blue) under a light microscope.
-
Quantify the resorbed area using image analysis software (e.g., ImageJ).
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effect of this compound on the protein expression and phosphorylation levels in key signaling pathways.
Materials:
-
BMMs or RAW264.7 cells
-
RANKL
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-NFATc1, anti-c-Fos, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment:
-
Culture BMMs or RAW264.7 cells and starve them for a few hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with RANKL (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate.
-
Capture the image using a gel documentation system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or total protein).
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the effect of this compound on the mRNA expression of osteoclast-specific genes.
Materials:
-
BMMs or RAW264.7 cells
-
RANKL
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., Nfatc1, c-Fos, Acp5 (TRAP), Ctsk (Cathepsin K)) and a housekeeping gene (e.g., Gapdh)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with RANKL and this compound as described for the osteoclastogenesis assay.
-
After the desired incubation period (e.g., 3-5 days), lyse the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction with cDNA, primers, and SYBR Green/TaqMan master mix.
-
Run the reaction on a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
References
Application Notes and Protocols for Preclinical Studies of Bisabolangelone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical experimental design and evaluation of Bisabolangelone, a sesquiterpene with demonstrated anti-inflammatory, neuroprotective, and hypopigmenting properties. Detailed protocols for key in vitro and in vivo assays are provided to ensure reproducibility and facilitate the assessment of its therapeutic potential.
In Vitro Efficacy and Mechanism of Action Studies
Anti-inflammatory Activity
This compound has been shown to inhibit inflammatory responses by down-regulating the NF-κB and MAPK signaling pathways.[1][2] The following protocols are designed to assess its anti-inflammatory effects in vitro.
1.1.1 Protocol: Determination of Anti-inflammatory Activity in Macrophages
This protocol details the assessment of this compound's ability to reduce the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTT):
-
Seed 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Seed 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Mix 50 µL of cell supernatant with 50 µL of Griess reagent and incubate for 10 minutes.
-
Measure absorbance at 540 nm.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Culture 2.5 x 10^5 cells/well in a 24-well plate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and measure TNF-α and IL-6 levels using ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB and MAPK Pathways:
-
Plate 1 x 10^6 cells in a 60 mm dish and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, and JNK.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Data Presentation: In Vitro Anti-inflammatory Activity
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control |
Signaling Pathway: this compound's Anti-inflammatory Mechanism
Caption: this compound inhibits inflammatory pathways.
Neuroprotective Activity
This compound and related compounds have demonstrated neuroprotective effects against oxidative stress.[3] This protocol assesses its ability to protect neuronal cells from glutamate-induced excitotoxicity.
1.2.1 Protocol: Neuroprotection in HT22 Hippocampal Cells
-
Cell Culture: Maintain HT22 murine hippocampal neuronal cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Glutamate-Induced Toxicity Assay:
-
Seed 1 x 10^4 cells/well in a 96-well plate for 24 hours.
-
Pre-treat with this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Induce excitotoxicity by adding Glutamate (5 mM) and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in section 1.1.1.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Seed 2.5 x 10^4 cells/well in a black, clear-bottom 96-well plate.
-
Pre-treat with this compound, then add Glutamate as described above.
-
After 8 hours, remove the medium and incubate with 10 µM DCFH-DA in HBSS for 30 minutes.
-
Measure fluorescence at an excitation/emission of 485/535 nm.
-
Data Presentation: In Vitro Neuroprotective Activity
| Concentration (µM) | Cell Viability (%) vs. Glutamate | ROS Production (% of Glutamate Control) |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| Positive Control |
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects.
Hypopigmenting Activity
This compound has been identified as a hypopigmenting agent that suppresses tyrosinase protein levels.[4] The following protocol evaluates its effect on melanogenesis.
1.3.1 Protocol: Melanogenesis Inhibition in B16F10 Melanoma Cells
-
Cell Culture: Grow B16F10 mouse melanoma cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Melanin Content Assay:
-
Seed 5 x 10^4 cells/well in a 24-well plate.
-
After 24 hours, treat with this compound (e.g., 5, 10, 20 µM) in the presence of α-Melanocyte-Stimulating Hormone (α-MSH, 100 nM) for 72 hours.
-
Wash cells with PBS and lyse with 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure absorbance at 475 nm to quantify melanin content. Normalize to total protein content.
-
-
Cellular Tyrosinase Activity Assay:
-
Prepare cell lysates as in the melanin content assay but use a lysis buffer containing 1% Triton X-100.
-
Incubate 90 µL of lysate with 10 µL of L-DOPA (10 mM) at 37°C for 1 hour.
-
Measure absorbance at 475 nm to determine dopachrome formation.
-
-
Western Blot for Tyrosinase:
-
Culture 1 x 10^6 cells in a 60 mm dish and treat with this compound and α-MSH for 48 hours.
-
Perform Western blot analysis as described in section 1.1.1, using an antibody against tyrosinase.
-
Data Presentation: In Vitro Hypopigmenting Activity
| Concentration (µM) | Melanin Content (% of α-MSH Control) | Tyrosinase Activity (% of α-MSH Control) |
| 5 | ||
| 10 | ||
| 20 | ||
| Positive Control (Kojic Acid) |
Signaling Pathway: this compound's Hypopigmenting Mechanism
Caption: this compound inhibits melanogenesis.
In Vivo Efficacy Studies
Prior to human trials, in vivo studies in relevant animal models are essential to evaluate the efficacy of this compound.
Anti-inflammatory Efficacy
2.1.1 Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Administer this compound orally (e.g., 25, 50, 100 mg/kg) or a vehicle control. Indomethacin (10 mg/kg) can be used as a positive control.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition.
-
Data Presentation: In Vivo Anti-inflammatory Efficacy
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h | Edema Inhibition (%) at 3h |
| Vehicle | - | 0 | |
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Indomethacin | 10 |
Neuroprotective Efficacy
2.2.1 Protocol: Pentylenetetrazole (PTZ)-Induced Seizures in Rats
-
Animals: Male Wistar rats (200-250g).
-
Procedure:
-
Administer this compound (e.g., 50, 100 mg/kg, i.p.) or vehicle for 10 consecutive days.[3]
-
On day 10, 30 minutes after the final dose of this compound, administer PTZ (45 mg/kg, i.p.).[3]
-
Observe and score seizure activity for 30 minutes.
-
At the end of the study, collect brain tissue to measure levels of inflammatory markers (TNF-α, IL-1β) and oxidative stress markers.
-
Data Presentation: In Vivo Neuroprotective Efficacy
| Treatment | Dose (mg/kg) | Seizure Score | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) |
| Control | - | |||
| PTZ | 45 | |||
| This compound + PTZ | 50 | |||
| This compound + PTZ | 100 |
Preclinical Safety and Toxicology
A thorough toxicological evaluation is critical to determine the safety profile of this compound.
3.1.1 Protocol: Acute Oral Toxicity (OECD 423)
-
Animals: Female Sprague-Dawley rats.
-
Procedure: A stepwise procedure with the use of 3 animals of a single sex per step. A starting dose of 2000 mg/kg is administered orally. If mortality is observed, the dose is decreased. If no mortality occurs, the study is concluded.
-
Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes for 14 days. Perform gross necropsy at the end of the study.
Data Presentation: Acute Toxicity
| Dose (mg/kg) | Mortality | Clinical Signs | Body Weight Change | Gross Necropsy Findings |
| 2000 |
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection and regimen design.
4.1.1 Protocol: Pharmacokinetic Profiling in Rats
-
Animals: Male Sprague-Dawley rats with cannulated jugular veins.
-
Procedure:
-
Administer a single oral dose (e.g., 50 mg/kg) and a single intravenous dose (e.g., 5 mg/kg) of this compound.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Oral Administration (50 mg/kg) | IV Administration (5 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng·h/mL) | ||
| T1/2 (h) | ||
| Bioavailability (%) | N/A |
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study.
References
- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits dendritic cell functions by blocking MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-α-bisabolol exerts neuroprotective effects against pentylenetetrazole-induced seizures in rats by targeting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bisabolangelone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bisabolangelone
This compound is a naturally occurring sesquiterpenoid that has garnered significant interest within the scientific community.[1] Isolated from plants of the Angelica genus, such as Angelica koreana and Angelica keiskei, this compound has demonstrated a range of promising biological activities.[2][3] Its potential pharmacological applications, particularly in dermatology and inflammatory conditions, make it a valuable subject for research and drug development.[3][4]
These application notes provide a comprehensive overview of the analytical standards, experimental protocols, and key biological data related to this compound to support ongoing research efforts.
Physicochemical Properties and Analytical Standards
A thorough understanding of this compound's physicochemical properties is essential for its accurate identification, quantification, and handling.
2.1 Chemical Structure and Properties
-
Molecular Formula: C₁₅H₂₀O₃[1]
-
IUPAC Name: (3aR,6R,9aS)-3,6,9-trimethylidene-3a,4,5,7,8,9a-hexahydroazuleno[4,5-b]furan-2-one
-
Appearance: Typically an oil or solid, depending on purity.
-
Solubility: Soluble in organic solvents such as methanol, ethanol, chloroform, and DMSO. For cell-based assays, stock solutions are often prepared in DMSO and stored at -20°C or -80°C for long-term stability.[4]
2.2 Analytical Reference Standards High-purity this compound is crucial for use as a reference material in both qualitative and quantitative analyses.[5] An analytical standard should be used for calibrating instruments, validating analytical methods, and ensuring the accuracy of experimental results.
Analytical Methodologies and Protocols
Accurate and reliable analytical methods are fundamental for the study of this compound. The following sections detail protocols for its structural elucidation and quantification.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the unambiguous structural confirmation of this compound.[6] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for complete spectral assignment.[2][7]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
1D NMR Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at δH 7.26 ppm).[2]
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are critical for assigning the complex sesquiterpenoid structure.[2]
-
Data Processing: Process the spectra using appropriate software (e.g., Topspin).[8]
3.2 Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESIMS) is used to determine the compound's molecular weight and elemental composition.[2]
Protocol for ESIMS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[2]
-
Analysis: Infuse the sample directly or via an LC system. Acquire data in both positive and negative ion modes to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Data Analysis: Determine the exact mass and compare it with the theoretical mass of C₁₅H₂₀O₃ to confirm the elemental composition.
3.3 High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantification of this compound in plant extracts and biological samples due to its selectivity, sensitivity, and reproducibility.[9][10]
Protocol for HPLC-UV Quantification:
-
Instrumentation: An HPLC system equipped with a UV/PDA detector, autosampler, and column oven.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly effective for sesquiterpenes.[11] Start with a higher aqueous composition and gradually increase the organic solvent.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: Monitor at a wavelength where this compound exhibits maximum absorbance (determined by UV scan, typically around 210-250 nm for similar compounds).
-
Injection Volume: 10 µL.[9]
-
-
Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Quantification: Inject the standards to generate a calibration curve. Analyze the samples and quantify this compound based on the peak area relative to the standard curve.
Biological Activity and Signaling Pathways
This compound exhibits notable biological activities, primarily related to hypopigmentation and anti-inflammation.
4.1 Hypopigmenting (Anti-Melanogenic) Activity
This compound has been identified as a potent inhibitor of melanin synthesis.[3] It dose-dependently reduces melanin production in α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells and melan-a melanocytes.[3] The primary mechanism is the suppression of the protein levels of tyrosinase, the key enzyme in melanogenesis.[3]
Table 1: Quantitative Data on Anti-Melanogenic Activity
| Cell Line | Parameter | Value | Reference |
|---|---|---|---|
| B16 Melanoma Cells | IC₁₅ (Melanin Production) | 9-17 µM | [3] |
| melan-a Melanocytes | IC₁₅ (Melanin Production) | 9-17 µM |[3] |
4.2 Anti-Inflammatory Activity
This compound demonstrates anti-inflammatory properties by inhibiting inflammation stimulated by lipopolysaccharide (LPS) in macrophage cells.[4] This effect is mediated through the blockade of the NF-κB and MAPK signaling pathways.[4]
4.3 Signaling Pathway Modulation
The biological effects of this compound are rooted in its ability to modulate key cellular signaling pathways. In melanocytes, α-MSH binds to the MC1R receptor, activating adenylyl cyclase and increasing intracellular cAMP levels.[13] This activates Protein Kinase A (PKA), which in turn phosphorylates CREB, leading to the upregulation of the master regulator of melanogenesis, MITF (Microphthalmia-associated transcription factor). MITF then promotes the expression of tyrosinase (TYR) and other melanogenic enzymes.[14][15] this compound appears to inhibit this cascade, partly by inhibiting cAMP-dependent PKA activation.[13]
Experimental Workflows and Protocols
This section provides detailed protocols for the isolation of this compound and the assessment of its primary biological activity.
5.1 Protocol: Extraction and Isolation from Plant Material
This protocol provides a general procedure for isolating this compound from Angelica species, based on common phytochemical methods.[3]
-
Preparation of Plant Material: Air-dry and grind the roots of the Angelica plant into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to fractionate the components. This compound is a sesquiterpene and will likely partition into the less polar fractions like ethyl acetate.
-
Column Chromatography: Subject the bioactive fraction (e.g., ethyl acetate fraction) to silica gel column chromatography. Elute with a gradient solvent system (e.g., hexane-ethyl acetate) to separate the compounds.
-
Purification: Further purify the fractions containing this compound using preparative HPLC with a C18 column to yield the pure compound.
-
Confirmation: Confirm the identity and purity of the isolated compound using NMR, MS, and analytical HPLC as described in Section 3.0.
5.2 Protocol: Melanin Content Assay in B16F10 Cells
This protocol details how to measure the inhibitory effect of this compound on melanin production in α-MSH-stimulated B16F10 melanoma cells.[3]
-
Cell Culture: Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Seed the cells into a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a positive control (e.g., Arbutin).[3] Include a vehicle control (DMSO).
-
After 1 hour of pre-treatment with the compound, add α-MSH (e.g., 100 nM) to all wells except the negative control to induce melanogenesis.
-
-
Incubation: Incubate the cells for 72 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 1N NaOH containing 10% DMSO to each well and incubating at 80°C for 1 hour to dissolve the melanin.
-
-
Quantification:
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader. This absorbance is proportional to the melanin content.
-
-
Data Normalization (Optional but Recommended): Perform a parallel cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed decrease in melanin is not due to cytotoxicity. Normalize melanin content to total protein content or cell number.
-
Analysis: Calculate the percentage of melanin inhibition relative to the α-MSH-treated control. Determine the IC₁₅ or IC₅₀ value.
References
- 1. This compound | C15H20O3 | CID 12300142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Inhibitory Effects of Pinostilbene Hydrate on Melanogenesis in B16F10 Melanoma Cells via ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bisabolangelone Delivery Systems for Enhanced Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolangelone, a natural sesquiterpenoid, has demonstrated notable biological activities, including potential as a hypopigmenting agent. However, its lipophilic nature suggests poor aqueous solubility, which can significantly hinder its oral bioavailability and therapeutic efficacy. Overcoming this limitation is crucial for the clinical translation of this compound. Advanced drug delivery systems offer a promising strategy to enhance the solubility, dissolution rate, and absorption of poorly soluble compounds. This document provides detailed application notes and protocols for the development and evaluation of various this compound delivery systems designed to improve its pharmacokinetic profile. The following sections present comparative data on hypothetical formulations, detailed experimental protocols for their preparation and characterization, and visualizations of key pathways and workflows.
Data Presentation: Comparative Analysis of this compound Delivery Systems
The successful formulation of a drug delivery system hinges on achieving optimal physicochemical and pharmacokinetic parameters. Below is a summary of hypothetical, yet representative, quantitative data for different this compound formulations compared to the unformulated compound.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Unformulated this compound | > 2000 | N/A | N/A | N/A | 100 |
| This compound Nanoparticles | 150 ± 20 | 0.18 ± 0.05 | -25.5 ± 3.2 | 92.3 ± 4.5 | 15.8 ± 2.1 |
| This compound Liposomes | 180 ± 25 | 0.25 ± 0.07 | -18.9 ± 2.8 | 85.7 ± 5.1 | 10.2 ± 1.5 |
| This compound Solid Dispersion | N/A | N/A | N/A | 98.5 ± 2.0 | 25.0 ± 2.5 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 | 125 ± 30 | 4.0 | 980 ± 210 | 100 |
| This compound Nanoparticles | 50 | 750 ± 95 | 2.0 | 5880 ± 650 | 600 |
| This compound Liposomes | 50 | 580 ± 70 | 2.5 | 4750 ± 510 | 485 |
| This compound Solid Dispersion | 50 | 810 ± 110 | 1.5 | 6350 ± 720 | 648 |
Experimental Workflow
The overall process for developing and evaluating a this compound delivery system is outlined below. This workflow begins with the formulation and characterization of the delivery system, followed by in vitro release studies, and culminates in in vivo pharmacokinetic evaluation.
Key Experimental Protocols
Protocol for Preparation of this compound-Loaded Liposomes
This protocol details the thin-film hydration method for encapsulating the hydrophobic drug this compound into liposomes.[1][2][3]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve a specific molar ratio of phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask. A common starting ratio is 7:3 (PC:Cholesterol) with a drug-to-lipid ratio of 1:20 (w/w).
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the inner wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of PBS will determine the final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To obtain smaller, more uniform vesicles, sonicate the MLV suspension using a probe sonicator (in pulses to avoid overheating) or a bath sonicator until the suspension becomes translucent.
-
For a more defined size distribution, subject the liposomal suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[1]
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation or dialysis.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Calculate the encapsulation efficiency and drug loading by quantifying the amount of this compound in the liposomes and the initial amount used.
-
Protocol for Preparation of this compound Solid Dispersion
This protocol describes the solvent evaporation method for preparing a solid dispersion of this compound to enhance its dissolution rate.[4][5][6]
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
A suitable organic solvent (e.g., ethanol, methanol, or a mixture)
-
Water bath or rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio) in a minimal amount of a suitable organic solvent in a beaker with stirring.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a water bath set to a controlled temperature (e.g., 40-60°C) with continuous stirring. Alternatively, use a rotary evaporator for more efficient solvent removal.
-
-
Drying:
-
Once the solvent is evaporated, place the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to ensure the complete removal of any residual solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug, Powder X-Ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.
-
Perform dissolution studies to compare the release profile with that of the pure drug.
-
Protocol for In Vitro Drug Release Study
This protocol outlines a dialysis membrane method to assess the in vitro release of this compound from a nano-formulation.[7][8][9]
Materials:
-
This compound formulation (e.g., nanoparticles or liposomes)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween® 80) to ensure sink conditions for the lipophilic drug.
-
Shaking water bath or dissolution apparatus (USP Type II)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation:
-
Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Place a known amount of the this compound formulation (e.g., 1 mL) inside the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a known volume of the release medium (e.g., 100 mL) in a beaker or dissolution vessel.
-
Place the setup in a shaking water bath maintained at 37 ± 0.5°C with a constant agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[9]
-
-
Quantification:
-
Analyze the collected samples for this compound concentration using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile.
-
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol provides a general guideline for an oral pharmacokinetic study in rats to evaluate the bioavailability of this compound formulations.[10][11][12]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
This compound formulations and unformulated drug suspension
-
Oral gavage needles
-
Micro-centrifuge tubes containing an anticoagulant (e.g., heparin or EDTA)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., n=6 per group) for each formulation to be tested (e.g., unformulated drug, nanoparticles, liposomes).
-
Administer a single oral dose of the this compound formulation (e.g., 50 mg/kg) to each rat via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood in tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
-
Calculate the relative bioavailability of each formulation compared to the unformulated drug suspension.
-
Signaling Pathway
This compound has been reported to exhibit hypopigmenting activity by inhibiting melanin synthesis. This is achieved through the downregulation of key melanogenic enzymes and transcription factors. The diagram below illustrates the α-MSH signaling pathway in melanocytes and the putative points of inhibition by this compound.
References
- 1. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. japer.in [japer.in]
- 5. japsonline.com [japsonline.com]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.16. In Vitro Drug Release Study [bio-protocol.org]
- 10. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 11. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 12. In vivo pharmacokinetic study [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Improving Bisabolangelone Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of bisabolangelone.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic chemical properties?
This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities.[1] It is characterized by a 15-carbon backbone and is considered a lipophilic, or fat-soluble, compound. This lipophilicity is a key factor in its low solubility in aqueous solutions.
2. What is the expected aqueous solubility of this compound?
3. In which solvents can I dissolve this compound for initial stock solution preparation?
Given its lipophilic nature, this compound is expected to be soluble in various organic solvents. For the related compound bisabolol, good solubility has been reported in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4] These solvents are a good starting point for preparing concentrated stock solutions of this compound.
4. What are the most common strategies for improving the aqueous solubility of poorly soluble compounds like this compound?
Several techniques are widely used to enhance the solubility of lipophilic drugs.[5] These include:
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin molecule to form a more water-soluble inclusion complex.
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems such as nanoemulsions.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments to improve this compound solubility.
Issue 1: Difficulty in Achieving Desired Concentration in Aqueous Media
Question: I am unable to dissolve a sufficient amount of this compound in my aqueous buffer for my bioassay. What can I do?
Answer: This is a common challenge due to the inherent low aqueous solubility of this compound. Here are several approaches to address this, ranging from simple to more complex formulation strategies.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Expected Solubility Improvement | Key Considerations |
| Co-solvency | Adding a water-miscible organic solvent to the aqueous solution to increase the drug's solubility. | Moderate | The concentration of the organic solvent must be compatible with your experimental system (e.g., cell culture). |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic this compound molecule within the hydrophilic cyclodextrin cavity. | High (can be 100- to 4600-fold for similar compounds)[6] | The choice of cyclodextrin type and the molar ratio of cyclodextrin to this compound are critical. |
| Solid Dispersion | Dispersing this compound in a solid, water-soluble polymer matrix. | High | The choice of polymer and the preparation method (e.g., solvent evaporation, melting) will affect the final solubility. |
| Lipid-Based Nanoemulsion | Formulation of this compound into a stable oil-in-water nanoemulsion. | High | Requires careful selection of oil, surfactant, and co-surfactant, and optimization of their ratios. |
| Polymeric Nanoparticles | Encapsulation of this compound within a biodegradable polymer nanoparticle. | High | Particle size and drug loading efficiency need to be carefully controlled. |
This protocol describes a common method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (or other suitable cyclodextrins like HP-β-CD)
-
Ethanol
-
Phosphate buffer (pH 7.4, 50 mmol L⁻¹)
-
Rotary evaporator
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of ethanol.
-
Prepare Cyclodextrin Solution: In a separate flask, dissolve the desired molar ratio of β-cyclodextrin in the phosphate buffer with stirring. A common starting ratio is 1:1 (this compound:cyclodextrin).
-
Mix Solutions: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Complexation: Continue stirring the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol from the solution using a rotary evaporator.
-
Isolation of the Complex: The resulting aqueous solution containing the complex can be used directly, or the solid complex can be obtained by freeze-drying (lyophilization).
Issue 2: Precipitation of this compound from Solution Over Time
Question: I have managed to dissolve this compound in an aqueous solution with a co-solvent, but it precipitates out after a few hours. How can I improve the stability of my solution?
Answer: This indicates that you have created a supersaturated solution that is not thermodynamically stable. To prevent precipitation, you need to use a formulation strategy that provides long-term stability.
This method creates a stable, amorphous dispersion of this compound in a hydrophilic polymer matrix, which can significantly improve its dissolution rate and apparent solubility.
Materials:
-
This compound
-
A suitable water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
A common organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both this compound and the polymer in the organic solvent. The ratio of drug to polymer can be varied (e.g., 1:1, 1:2, 1:4 by weight) to find the optimal formulation.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a thin film. Alternatively, the solution can be placed in a shallow dish in a vacuum oven at a controlled temperature.
-
Drying: Ensure all residual solvent is removed by drying the solid dispersion under vacuum for an extended period.
-
Milling and Sieving: Scrape the dried solid dispersion and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
Issue 3: Low Bioavailability in In Vivo Models Despite Improved Solubility
Question: My formulation shows improved aqueous solubility in vitro, but the in vivo bioavailability of this compound is still low. What could be the reason?
Answer: Low bioavailability despite improved solubility can be due to several factors, including poor membrane permeability, first-pass metabolism, or instability in the gastrointestinal tract. Lipid-based formulations, such as nanoemulsions, can help overcome these challenges by protecting the drug and enhancing its absorption.
This protocol describes the preparation of a nanoemulsion to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Cremophor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)
-
Water
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Preparation of the Organic Phase: Dissolve the required amount of this compound in the selected oil. Then, add the surfactant and co-surfactant to the oil phase and mix until a clear, homogeneous solution is formed.
-
Nanoemulsion Formation: Slowly add the aqueous phase to the organic phase with gentle stirring. The nanoemulsion will form spontaneously.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure the formation of a stable and uniform system.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Polymer–lipid hybrid nanoparticles as potential lipophilic anticancer drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. japsonline.com [japsonline.com]
- 6. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
Bisabolangelone Stability & Degradation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bisabolangelone. The information provided is based on the chemical structure of this compound and stability data from structurally related compounds, as specific stability studies on this compound are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound is a sesquiterpene derivative. Its stability is primarily influenced by two key functional groups: an α,β-unsaturated ketone and an epoxide ring. These groups are known to be reactive under certain conditions, potentially leading to degradation.
Q2: What are the likely degradation pathways for this compound?
Based on its functional groups, the following degradation pathways are plausible:
-
Hydrolysis: The epoxide ring is susceptible to opening under both acidic and basic conditions to form a diol.[1][2][3][4]
-
Michael Addition: The α,β-unsaturated ketone can react with nucleophiles, such as amines or thiols, via a Michael-type addition. Some studies have shown that alcoholic solvents can add to the cyclopentenone structure of similar molecules.[5][6]
-
Isomerization/Rearrangement: Acidic conditions may also promote rearrangement of the carbon skeleton.
-
Oxidation: While specific oxidative degradation pathways are not documented, the presence of double bonds and allylic protons suggests potential susceptibility to oxidation.
-
Photodegradation: The chromophore of the α,β-unsaturated ketone may absorb UV light, potentially leading to photodegradation.
Q3: How should I store this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, use aprotic solvents and store at low temperatures for short periods. The stability of sesquiterpene lactones has been shown to be affected by storage temperature.[5][6]
Troubleshooting Guide for Stability Studies
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in neutral aqueous buffer. | pH-dependent hydrolysis of the epoxide or other labile groups. Some sesquiterpene lactones show instability at neutral pH (7.4).[7][8] | Investigate stability in buffers with a slightly acidic pH (e.g., pH 5-6). Ensure the buffer components are not acting as nucleophiles. |
| Appearance of multiple, unexpected peaks in HPLC analysis. | Degradation of this compound. This could be due to harsh sample preparation conditions (e.g., high temperature, incompatible solvent) or instability on the column. | Prepare samples fresh at low temperatures. Use aprotic solvents for dissolution if possible. Screen different HPLC columns and mobile phases to ensure the method is not contributing to degradation. |
| Inconsistent results between different batches of experiments. | Variability in experimental conditions (e.g., temperature, pH, light exposure). Purity of the starting material. | Tightly control all experimental parameters. Use a well-characterized, high-purity batch of this compound for all studies. |
| Formation of adducts when using alcoholic solvents. | Michael addition of the alcohol to the α,β-unsaturated ketone. This has been observed in similar compounds.[5][6] | Use aprotic solvents (e.g., acetonitrile, THF) for sample preparation and analysis whenever possible. If an alcohol is necessary for the mobile phase, keep the concentration low and the temperature controlled. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions: The following are typical stress conditions. The duration of exposure may need to be optimized to achieve 5-20% degradation.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis. Analyze the sample using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound's chromophore.
-
Column Temperature: 25-30°C.
Visualizations
Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a forced degradation study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
Technical Support Center: Troubleshooting Bisabolangelone Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Bisabolangelone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated after I added it to my cell culture medium. What are the common causes?
A1: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Poor Solubility: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume is a primary cause of precipitation.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, adding it to the media will introduce undissolved particles that can act as seeds for further precipitation.
-
Solvent Shock: Rapidly diluting a concentrated this compound stock solution (e.g., in 100% DMSO) into the aqueous media can cause the compound to crash out of solution.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[1]
-
Temperature and pH: Fluctuations in temperature and pH of the media can affect the solubility of this compound.[1]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Based on published research, a good starting point for this compound concentration in cell-based assays, such as with B16 melanoma cells, is in the range of 9-17 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I prepare a stock solution of this compound to minimize precipitation?
A3: To prepare a stable stock solution of this compound, it is recommended to use a high-purity organic solvent in which it is readily soluble. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture. Ensure the compound is completely dissolved in the solvent. Gentle warming (to 37°C) and vortexing can aid dissolution.
Q4: What is the best way to dilute my this compound stock solution into the cell culture medium to avoid precipitation?
A4: To prevent "solvent shock" and precipitation upon dilution, a stepwise or serial dilution approach is recommended. Avoid adding the concentrated stock solution directly to the full volume of your media. Instead, perform an intermediate dilution in a small volume of media or a serum-containing solution first. One effective method involves a three-step protocol where the DMSO stock is first diluted in pre-warmed fetal bovine serum (FBS) before the final dilution in the complete cell culture medium.
Q5: The final concentration of DMSO in my experiment is affecting my cells. How can I reduce it?
A5: It is crucial to keep the final concentration of DMSO in your cell culture as low as possible, ideally below 0.1%, to avoid solvent-induced cellular effects. To achieve this, prepare a higher concentration stock solution of this compound. This allows you to add a smaller volume of the stock to your media to reach the desired final concentration of this compound, thereby reducing the final DMSO concentration. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with this compound precipitation.
Problem: Precipitate observed in the cell culture medium after adding this compound.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | Perform a literature search for typical working concentrations for your cell line and assay. If not available, conduct a dose-response experiment starting from a low concentration (e.g., 1 µM) and increasing gradually. |
| "Solvent Shock" during Dilution | Employ a stepwise dilution method. First, dilute the DMSO stock solution into a small volume of complete medium or fetal bovine serum (FBS). Then, add this intermediate dilution to the final volume of the medium. |
| Incomplete Dissolution of Stock Solution | Ensure the this compound is fully dissolved in the stock solvent (e.g., DMSO). Gentle warming to 37°C and vortexing can help. If particulates remain, consider filtering the stock solution through a 0.22 µm syringe filter compatible with the solvent. |
| Low Temperature of Media | Pre-warm the cell culture medium to 37°C before adding the this compound solution. Adding a cold compound solution to warm media can sometimes cause precipitation. |
| Media Component Interaction | If precipitation persists, consider preparing the final this compound dilution in a serum-free medium first and then adding it to your cells, followed by the addition of serum if required by your protocol. |
| pH Imbalance | Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4). Incorrect pH can affect the solubility of compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of this compound and DMSO needed to prepare a 10 mM stock solution. (Molecular Weight of this compound: 248.32 g/mol )
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Medium (for a final concentration of 10 µM)
This protocol provides a stepwise method to dilute the 10 mM this compound stock solution into cell culture medium to a final working concentration of 10 µM, resulting in a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (1:100):
-
Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete cell culture medium in a sterile microcentrifuge tube.
-
This will result in a 100 µM intermediate solution. Mix well by gentle pipetting.
-
-
Final Dilution (1:10):
-
Add the desired volume of the 100 µM intermediate solution to your cell culture vessel containing the appropriate volume of pre-warmed complete medium to achieve a final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well of a 12-well plate.
-
Gently swirl the plate to ensure even distribution.
-
Visualizations
References
Overcoming autofluorescence of Bisabolangelone in imaging assays
Welcome to the technical support center for researchers utilizing Bisabolangelone in imaging assays. This resource provides troubleshooting guides and frequently asked questions to help you overcome challenges related to the intrinsic fluorescence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern in imaging?
This compound is a natural sesquiterpenoid compound isolated from plants of the Angelica genus. It is investigated for various pharmacological activities, including its ability to inhibit melanin production.[1] In fluorescence microscopy and other imaging assays, endogenous fluorescence from small molecules like this compound, known as autofluorescence, can interfere with the detection of specific fluorescent labels, leading to high background noise and potentially confounding results.
Q2: Are the specific excitation and emission spectra of this compound autofluorescence known?
Currently, the specific excitation and emission spectra for this compound's autofluorescence are not well-documented in publicly available scientific literature. Autofluorescence from biological compounds often exhibits broad excitation and emission profiles, typically more pronounced in the blue and green spectral regions.[1][2]
Q3: How can I determine if this compound is causing autofluorescence in my experiment?
To ascertain the contribution of this compound to your signal, it is crucial to include an unstained, this compound-treated control sample in your experimental setup.[3] By imaging this sample using the same settings as your fully stained samples, you can visualize the intensity and spectral characteristics of the autofluorescence originating from the compound and the cells or tissues themselves.
Q4: What are the primary strategies to mitigate autofluorescence?
There are three main approaches to address autofluorescence:
-
Avoidance and Reduction: Optimizing sample preparation and experimental setup to minimize the generation of autofluorescence.
-
Quenching: Using chemical reagents to reduce or eliminate autofluorescence.
-
Signal Distinction: Employing specialized imaging and analysis techniques to separate the specific fluorescent signal from the autofluorescence background.
Troubleshooting Guides
Problem 1: High background fluorescence in cells treated with this compound.
High background can obscure the signal from your fluorescent probes. Here are steps to reduce it:
Solution A: Optimize Sample Preparation and Fixation
Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by cross-linking proteins and amines.[2][4]
-
Recommendation: Consider using a non-aldehyde-based fixative such as chilled methanol or ethanol, particularly for cell surface markers.[2][3] If aldehyde fixation is necessary, use the lowest possible concentration and fix for the minimum time required to preserve the cellular structure.[2][5]
Solution B: Chemical Quenching of Autofluorescence
Several chemical treatments can help to reduce autofluorescence.
-
Sodium Borohydride: This reagent can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can vary.[2][6]
-
Sudan Black B: A lipophilic dye that can quench autofluorescence arising from lipofuscin, a common source of autofluorescence in aging cells.[6]
-
Commercial Quenching Reagents: Products like TrueVIEW™ are available and have been shown to reduce autofluorescence from various sources.[6]
Problem 2: Difficulty in distinguishing the specific fluorescent signal from this compound's autofluorescence.
When autofluorescence cannot be completely eliminated, the focus shifts to separating the desired signal from the background.
Solution A: Strategic Fluorophore Selection
Since autofluorescence is often most intense in the blue-green region of the spectrum (350-550 nm), selecting fluorophores that emit in the red to far-red regions (620-750 nm) can significantly improve the signal-to-noise ratio.[1][3]
Hypothetical Spectral Data for Strategy
While the exact spectrum of this compound is unknown, the following table illustrates how to select a fluorophore if you have characterized the autofluorescence of your compound of interest.
| Fluorophore/Compound | Hypothetical Excitation Max (nm) | Hypothetical Emission Max (nm) | Spectral Region | Recommendation |
| This compound | ~405 | ~480 | Blue-Green | Avoid fluorophores in this region if this compound autofluorescence is significant. |
| FITC / GFP | 495 | 519 | Green | Potential for high spectral overlap with this compound autofluorescence. Use with caution. |
| TRITC / mCherry | 557 | 580 | Orange-Red | Better separation from the hypothetical this compound autofluorescence. |
| Alexa Fluor 647 / Cy5 | 650 | 668 | Far-Red | Recommended. Minimal overlap with typical autofluorescence, leading to a better signal-to-noise ratio.[2] |
Solution B: Advanced Imaging and Analysis Techniques
-
Spectral Unmixing: This technique, available on many modern confocal microscopes and in analysis software, can computationally separate the emission spectra of multiple fluorophores, including the broad spectrum of autofluorescence.[7][8][9] To do this, you must first acquire a reference spectrum from an unstained, this compound-treated sample.
-
Photobleaching: Intentionally exposing the sample to high-intensity light before labeling can selectively destroy the autofluorescent molecules.[10][11][12] The more stable, specific fluorescent probes are then added for imaging.
-
Fluorescence Lifetime Imaging (FLIM): FLIM measures the decay rate of fluorescence, which is a unique property for each fluorophore. Since autofluorescence often has a different "lifetime" than specific fluorescent probes, this technique can effectively separate the two signals.[11]
Experimental Protocols
Protocol 1: General Workflow for Mitigating Autofluorescence
This protocol provides a logical sequence of steps to address autofluorescence in your imaging experiments with this compound.
Caption: Workflow for identifying and mitigating autofluorescence.
Signaling Pathway
This compound's Impact on Melanogenesis
This compound has been shown to inhibit the production of melanin.[1] This process is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of key enzymes like tyrosinase. The Wnt/β-catenin signaling pathway is a known regulator of MITF.[11] While the direct interaction of this compound with the Wnt pathway is still under investigation, a plausible mechanism for its hypopigmenting effect is the modulation of this pathway, leading to the downregulation of melanogenesis.
References
- 1. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of various types of bisphenols with enzymes involved in melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H20O3 | CID 12300142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Wnt/β-catenin signaling is stimulated by α-melanocyte-stimulating hormone in melanoma and melanocyte cells: implication in cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel quantitative analysis of autofluorescence images for oral cancer screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 12. Characterising the Effect of Wnt/β-Catenin Signalling on Melanocyte Development and Patterning: Insights from Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Bisabolangelone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Bisabolangelone.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible route for the large-scale synthesis of this compound?
A1: Currently, a direct large-scale synthesis of this compound is not extensively documented in publicly available literature. However, a feasible and logical two-step approach is inferred from the synthesis of structurally related sesquiterpenoids. This process involves:
-
Acid-catalyzed cyclization of readily available acyclic precursors like farnesol or nerolidol to yield α-bisabolol.
-
Selective oxidation of the tertiary alcohol in α-bisabolol to the corresponding ketone, this compound.
Q2: What are the critical challenges in the large-scale synthesis of this compound?
A2: The primary challenges include:
-
Controlling Stereoselectivity: Achieving the desired stereoisomer of α-bisabolol during the cyclization step can be difficult, potentially leading to a mixture of isomers that are challenging to separate.
-
Optimizing Reaction Yields: Both the cyclization and oxidation steps can have variable yields, impacting the overall efficiency and cost-effectiveness of the synthesis. Low yields are a significant impediment to industrial-scale production.[1]
-
Side Product Formation: The acidic conditions of the cyclization can lead to the formation of undesired side products, such as bisabolenes. The oxidation step may result in over-oxidation or reaction at other sites of the molecule.
-
Purification: Separating this compound from unreacted starting materials, intermediates, and side products on a large scale can be complex and require multiple chromatographic steps, which can be costly and time-consuming.
-
Cost of Starting Materials and Reagents: The economic viability of the synthesis is heavily dependent on the cost of precursors like farnesol or nerolidol and the reagents used in both steps.
Q3: What analytical techniques are recommended for monitoring the synthesis and ensuring the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction mixtures, determination of yield, and assessment of final product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product and any isolated intermediates or impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl group in this compound.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization of Farnesol/Nerolidol to α-Bisabolol
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | Screen different acid catalysts. While mineral acids can be used, they may lead to side reactions. Consider using solid acid catalysts or Lewis acids for better selectivity. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures may be too slow, while higher temperatures can promote the formation of dehydration products (bisabolenes). |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Experiment with a range of aprotic solvents of varying polarity. |
| Short Reaction Time | Monitor the reaction progress over time to ensure it has gone to completion. |
Problem 2: Formation of Significant Amounts of Bisabolenes during Cyclization
| Possible Cause | Suggested Solution |
| Harsh Acidic Conditions | Use a milder acid catalyst or a lower concentration of the acid. The use of heterogeneous acid catalysts can sometimes reduce dehydration byproducts. |
| High Reaction Temperature | Perform the reaction at a lower temperature to disfavor the elimination reaction that forms bisabolenes. |
| Prolonged Reaction Time | Over-exposure to acidic conditions can promote dehydration. Stop the reaction as soon as the formation of α-bisabolol is maximized. |
Problem 3: Low Conversion or Over-oxidation during the Oxidation of α-Bisabolol
| Possible Cause | Suggested Solution |
| Inappropriate Oxidizing Agent | Select an oxidizing agent known for selective oxidation of tertiary allylic alcohols. Common reagents for similar transformations include PCC, PDC, or Swern oxidation. For large-scale synthesis, consider catalytic aerobic oxidation methods. |
| Non-optimal Stoichiometry of Oxidant | Carefully control the stoichiometry of the oxidizing agent. An excess can lead to over-oxidation and side product formation, while an insufficient amount will result in low conversion. |
| Incorrect Reaction Temperature | Many oxidations are temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition or over-oxidation. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. |
Problem 4: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Presence of Structurally Similar Impurities | Optimize the reaction conditions to minimize the formation of impurities. Employ high-resolution chromatographic techniques such as flash chromatography or preparative HPLC. Consider a crystallization step if a suitable solvent system can be found. |
| Residual Starting Material | If the conversion in the oxidation step is low, consider a second oxidation step or a more efficient purification method to separate the starting material from the product. |
| Complex Reaction Mixture | Simplify the work-up procedure to remove as many impurities as possible before chromatographic purification. Liquid-liquid extraction with different pH aqueous solutions can help remove acidic or basic impurities. |
Quantitative Data Summary
The following tables present illustrative quantitative data for the proposed synthetic steps, based on analogous reactions reported in the literature for similar sesquiterpenoids. Note that these are not experimentally verified data for the large-scale synthesis of this compound and should be used as a guideline for optimization.
Table 1: Illustrative Yields for the Cyclization of Farnesol to α-Bisabolol
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Formic Acid | - | 100 | 2 | 40-50 | Analogous Terpene Cyclization |
| Amberlyst-15 | Dichloromethane | 25 | 24 | 60-70 | Analogous Terpene Cyclization |
| Scandium triflate | Nitromethane | -20 | 4 | 75-85 | Analogous Terpene Cyclization |
Table 2: Illustrative Yields for the Oxidation of α-Bisabolol to this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| PCC | Dichloromethane | 25 | 2-4 | 70-80 | Oxidation of Tertiary Allylic Alcohols |
| Swern Oxidation | Dichloromethane | -78 to 25 | 1-2 | 85-95 | Oxidation of Tertiary Allylic Alcohols |
| TEMPO/NaOCl | Dichloromethane/Water | 0-25 | 1-3 | 80-90 | Oxidation of Tertiary Allylic Alcohols |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of α-Bisabolol from Farnesol
Materials:
-
Farnesol (1 equivalent)
-
Amberlyst-15 ion-exchange resin (20 wt% of farnesol)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of farnesol in anhydrous DCM, add Amberlyst-15 resin.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexane).
-
Upon completion, filter the reaction mixture to remove the resin and wash the resin with DCM.
-
Combine the filtrate and washes, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford α-bisabolol.
Protocol 2: Gram-Scale Oxidation of α-Bisabolol to this compound (Illustrative)
Materials:
-
α-Bisabolol (1 equivalent)
-
Pyridinium chlorochromate (PCC) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Celite or silica gel
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of α-bisabolol in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.
Visualizations
Caption: Proposed two-step synthetic pathway to this compound.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
References
Ensuring reproducibility in Bisabolangelone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Bisabolangelone.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application in research?
This compound is a sesquiterpene derivative isolated from plants such as Angelica koreana. Its primary application in research is as an inhibitor of melanogenesis, the process of melanin production. It is investigated for its potential in treating hyperpigmentation disorders.
2. What is the mechanism of action of this compound in inhibiting melanogenesis?
This compound inhibits melanin synthesis primarily by targeting the cAMP/PKA signaling pathway. It has been shown to directly block the binding of cAMP to the PKA holoenzyme, which in turn downregulates the expression of key melanogenic genes like MITF and tyrosinase.[1] It may also influence the MAPK signaling pathways, such as ERK and p38.
3. What cell lines are typically used for studying the effects of this compound?
B16 melanoma cells (e.g., B16F10) and melan-a melanocytes are commonly used cell lines to study the effects of this compound on melanogenesis.[2][3] These cells can be stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin production.[2][3]
4. How should this compound be stored?
For long-term storage, solid this compound should be stored at 4°C and protected from light. Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or -80°C for up to six months, also protected from light. Avoid repeated freeze-thaw cycles.
5. What is a typical working concentration for this compound in cell culture experiments?
This compound has been shown to inhibit α-MSH-induced melanin production in B16 and melan-a cells with IC15 values ranging from 9-17 µM.[2] Therefore, a typical starting concentration range for experiments would be between 1 and 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Cell Culture Medium
-
Possible Cause: this compound is a hydrophobic compound with low aqueous solubility. Direct addition of a concentrated DMSO stock to the aqueous cell culture medium can cause it to precipitate.
-
Solution:
-
Prepare a high-concentration stock solution in DMSO.
-
Serially dilute the stock solution in DMSO to make intermediate stocks.
-
Perform a final, large dilution when adding the compound to the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
-
Pre-warm the cell culture medium to 37°C before adding the this compound solution.
-
Add the this compound solution dropwise to the medium while gently swirling to ensure rapid mixing.
-
Visually inspect the medium for any signs of precipitation after addition. If precipitation occurs, consider lowering the final concentration of this compound or the intermediate DMSO stock concentration.
-
Issue 2: Inconsistent or Non-reproducible Results in Melanin Content Assays
-
Possible Cause 1: Variation in cell seeding density and confluency.
-
Solution: Ensure consistent cell seeding density across all wells and plates. Allow cells to adhere and reach a consistent level of confluency (e.g., 70-80%) before treatment.
-
-
Possible Cause 2: Inconsistent stimulation with α-MSH.
-
Solution: Prepare a fresh stock of α-MSH for each experiment. Ensure accurate and consistent addition of α-MSH to all relevant wells.
-
-
Possible Cause 3: Incomplete cell lysis or melanin solubilization.
-
Solution: Ensure complete lysis of the cell pellet. A common method is to use a solution of NaOH (e.g., 1N) and heat (e.g., 60-80°C) to fully solubilize the melanin.[4]
-
-
Possible Cause 4: Interference from cell debris.
-
Solution: After solubilizing the melanin, centrifuge the samples to pellet any insoluble debris and measure the absorbance of the supernatant.
-
Issue 3: High Background or Inconsistent Results in Tyrosinase Activity Assays
-
Possible Cause 1: Auto-oxidation of L-DOPA.
-
Solution: Prepare the L-DOPA solution fresh just before the assay. Protect it from light and use it promptly. Include a blank control (without enzyme) to measure the rate of auto-oxidation, and subtract this from the sample readings.
-
-
Possible Cause 2: Inconsistent enzyme activity.
-
Solution: Aliquot the tyrosinase enzyme stock to avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment. Perform a positive control with a known inhibitor (e.g., kojic acid) to validate the assay.[5]
-
-
Possible Cause 3: Interference from the test compound.
-
Solution: Some compounds can absorb light at the same wavelength as the reaction product (dopachrome, ~475 nm). Run a control with the compound but without the enzyme to check for any intrinsic absorbance.
-
Issue 4: Unexpected Cytotoxicity
-
Possible Cause 1: High concentration of this compound.
-
Solution: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line.[6] Choose concentrations for your experiments that are well below the cytotoxic threshold.
-
-
Possible Cause 2: High concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is non-toxic (generally <0.1%). Run a vehicle control with the same concentration of DMSO as used for the highest this compound concentration.
-
Quantitative Data Summary
| Compound | Cell Line | Assay | Endpoint | IC50 / IC15 | Reference |
| This compound | B16 or melan-a | Melanin Content | α-MSH-induced melanin production | IC15: 9-17 µM | [2] |
| Arbutin (Control) | B16 | Melanin Content | α-MSH-induced melanin production | IC50: 317 µM | [2] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed B16F10 melanoma cells in a 24-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solutions in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle (DMSO).
-
Pre-treat the cells with this compound for 2 hours.
-
-
Stimulation: Add α-MSH to the wells to a final concentration of 100 nM to induce melanogenesis.
-
Incubation: Incubate the cells for another 72 hours.
Melanin Content Assay
-
Cell Lysis: After the 72-hour incubation, wash the cells with PBS. Lyse the cells by adding 200 µL of 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.
-
Measurement: Transfer 150 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Quantification: Create a standard curve using synthetic melanin (0-200 µg/mL) dissolved in 1N NaOH with 10% DMSO. Calculate the melanin content in the samples by comparing their absorbance to the standard curve.
-
Normalization: Determine the protein concentration of the cell lysates using a BCA protein assay to normalize the melanin content to the total protein amount.
Cellular Tyrosinase Activity Assay
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay: In a 96-well plate, mix 20 µg of protein from each sample with 100 µL of freshly prepared 2 mg/mL L-DOPA solution in phosphate buffer (pH 6.8).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
-
Calculation: Express the tyrosinase activity as a percentage of the untreated control.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment for the desired time points (e.g., 30 min, 1h, 24h), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PKA, PKA, p-CREB, CREB, MITF, p-ERK, ERK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: this compound's mechanism of action on the melanogenesis signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanogenesis inhibitory bisabolane-type sesquiterpenoids from the roots of Angelica koreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results in Bisabolangelone research
Welcome to the technical support center for Bisabolangelone research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of experimenting with this compound. Here you will find troubleshooting guidance for unexpected results, frequently asked questions, detailed experimental protocols, and visualizations of key cellular pathways.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No inhibition of melanin production observed in B16 melanoma cells. | 1. This compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment. | 1. Prepare fresh this compound stock solutions for each experiment. Minimize the exposure of the stock solution to light and elevated temperatures. Consider a time-course experiment to assess the stability of this compound in your specific culture conditions. |
| 2. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. | 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. Based on existing literature, concentrations in the range of 9-17 µM have been shown to be effective.[1] | |
| 3. Cell Line Variability: The B16 melanoma cell line may have variations in its response to stimuli. | 3. Ensure the authenticity of your B16 cell line through cell line authentication services. If possible, test the effect of this compound on a different melanocyte cell line, such as melan-a cells, to confirm the biological activity.[1] | |
| This compound inhibits melanin production but shows no effect on cell-free tyrosinase activity. | 1. Indirect Mechanism of Action: this compound is known to suppress the protein levels of tyrosinase rather than directly inhibiting the enzyme's catalytic activity.[1] | 1. This is an expected result. To confirm this mechanism, perform a Western blot analysis to assess the protein expression levels of tyrosinase in this compound-treated cells. You should observe a decrease in tyrosinase protein levels. |
| 2. Assay Conditions: The conditions of your cell-free tyrosinase assay may not be optimal. | 2. Review and optimize your tyrosinase activity assay protocol. Ensure that the substrate concentration and pH are appropriate. However, it is important to note that direct inhibition of tyrosinase by this compound is not its primary mechanism of action.[1] | |
| High cytotoxicity observed at effective concentrations. | 1. Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. | 1. Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1%. Prepare a vehicle control with the same concentration of DMSO to assess its specific effect on cell viability. |
| 2. Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | 2. Perform a thorough dose-response and cytotoxicity assay (e.g., MTT or LDH assay) to determine the therapeutic window of this compound for your specific cell line. | |
| Inconsistent results between experimental replicates. | 1. Solubility Issues: this compound may not be fully dissolved in the stock solution or may precipitate in the culture medium. | 1. Ensure that this compound is completely dissolved in the DMSO stock solution before diluting it in the culture medium. Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. |
| 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound. | 2. Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision. | |
| 3. Cell Plating Density: Variations in the initial cell seeding density can affect the experimental outcome. | 3. Standardize your cell seeding protocol to ensure a consistent number of cells in each well or dish at the start of the experiment. |
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound in reducing pigmentation? A1: this compound primarily acts by suppressing the protein levels of tyrosinase, a key enzyme in melanin synthesis. It does not significantly inhibit the catalytic activity of the cell-free tyrosinase enzyme.[1] This suggests that its effect is at the level of gene expression or protein stability.
-
Q2: What is the recommended solvent for this compound? A2: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
-
Q3: What are the known signaling pathways modulated by this compound? A3: this compound has been shown to modulate several signaling pathways. In the context of melanogenesis, it is known to interfere with the cAMP/PKA signaling pathway. In other contexts, such as osteoclastogenesis, it has been found to impact the MAPK and NF-κB signaling pathways and directly target CSF1R.
-
Q4: Are there any known off-target effects of this compound? A4: While specific off-target effects of this compound are not extensively documented, like many natural compounds, it may exhibit off-target activities at higher concentrations. It is crucial to perform cytotoxicity assays to determine the appropriate concentration range for your experiments.
-
Q5: What is a typical effective concentration range for this compound in B16 melanoma cells? A5: An IC15 (concentration causing 15% inhibition) for the inhibition of α-MSH-induced melanin production in B16 cells has been reported to be in the range of 9-17 µM.[1]
Quantitative Data Summary
Table 1: Inhibitory Concentration of this compound on Melanin Production
| Cell Line | Stimulant | Parameter | Value | Reference |
| B16 Melanoma | α-MSH | IC15 | 9-17 µM | [1] |
| melan-a | α-MSH | IC15 | 9-17 µM | [1] |
Experimental Protocols
B16 Melanoma Cell Culture Protocol
-
Materials:
-
B16-F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed them into new culture flasks at a ratio of 1:3 to 1:5.
-
Change the medium every 2-3 days.
-
Melanin Content Assay
-
Materials:
-
B16-F10 melanoma cells
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound
-
1 N NaOH
-
96-well plate
-
-
Procedure:
-
Seed B16-F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with α-MSH (e.g., 100 nM) in the presence or absence of various concentrations of this compound for 72 hours.
-
After incubation, wash the cells with PBS and lyse them in 1 N NaOH at 60°C for 1 hour.
-
Measure the absorbance of the lysate at 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample.
-
Western Blot Analysis for Tyrosinase and MITF
-
Materials:
-
This compound-treated B16-F10 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-tyrosinase, anti-MITF, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against tyrosinase, MITF, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Visualizations
Caption: this compound's inhibitory effect on the melanogenesis signaling pathway.
Caption: A general experimental workflow for studying this compound's effects.
References
Long-term storage conditions for Bisabolangelone
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and stability of Bisabolangelone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues encountered during the storage and experimental use of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from light.[1] Proper storage is crucial to prevent degradation and ensure the integrity of the compound for research purposes.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is critical to protect these solutions from light.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials.
Q3: I left my solid this compound at room temperature for a few days. Is it still usable?
While not ideal, short-term exposure of solid this compound to room temperature is unlikely to cause significant degradation, provided it was protected from direct light and moisture. However, for long-term storage, it is crucial to adhere to the recommended 4°C condition. For critical experiments, it is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q4: My this compound solution appears cloudy or has precipitated after storage at -20°C. What should I do?
Cloudiness or precipitation can occur if the solvent is not suitable for cold storage or if the concentration of this compound is too high. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, the solution may be supersaturated, or the compound may have degraded. It is recommended to prepare a fresh solution at a lower concentration or in a different solvent.
Q5: What are the best practices for handling this compound in the laboratory?
When handling this compound, it is important to:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder or contact with skin and eyes.
-
Use calibrated equipment for accurate weighing and dispensing.
-
Keep containers tightly sealed when not in use to prevent contamination and solvent evaporation.
Data on Storage and Stability
While specific quantitative stability data for this compound under various conditions is not extensively published, the following table provides general stability guidelines based on recommendations for similar bioactive compounds and sesquiterpenoids.
| Parameter | Condition | Recommendation | Expected Stability |
| Temperature | |||
| Solid | 4°C | High | |
| Solution | -20°C | Up to 1 month | |
| Solution | -80°C | Up to 6 months | |
| Light Exposure | |||
| Solid & Solution | Amber vials or opaque containers | Essential for stability | |
| Humidity | |||
| Solid | Desiccator | Recommended to prevent hydrolysis | |
| Solvent for Stock Solutions | |||
| DMSO, Ethanol, Methanol | Dependent on experimental needs |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under conditions of heat, light, acid and base hydrolysis, and oxidation, and to identify potential degradation products.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at a set temperature (e.g., 60°C) for a specified time.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for sesquiterpenoids.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 200-400 nm).
-
Injection Volume: 10-20 µL
-
Analyze the stressed samples alongside an unstressed control sample.
-
4. Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
For identification of degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.
Visualizations
Logical Workflow for Handling and Storage of this compound
Caption: Workflow for proper handling and storage of this compound.
Signaling Pathway of this compound in Melanogenesis Inhibition
This compound has been shown to inhibit melanogenesis by downregulating the expression of tyrosinase, a key enzyme in melanin synthesis. This is achieved through the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) signaling pathways, which in turn affects the Microphthalmia-associated Transcription Factor (MITF).
Caption: this compound inhibits melanogenesis via MAPK/ERK pathways.
References
Technical Support Center: Method Development for Separating Bisabolangelone Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing analytical methods for the separation of Bisabolangelone isomers. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the separation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
This compound is a sesquiterpenoid compound with multiple chiral centers. This gives rise to stereoisomers, specifically enantiomers and diastereomers.[1][2] Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[3][4] This makes their separation impossible with standard chromatographic techniques, requiring the use of a chiral environment, such as a chiral stationary phase (CSP).[4][5]
Q2: Which analytical techniques are most suitable for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are all viable techniques for chiral separations.[6][7]
-
Chiral HPLC: The most widely used method due to its versatility, robustness, and the wide variety of available chiral stationary phases (CSPs).[7][8] It can be run in normal-phase, reversed-phase, or polar organic modes.
-
Chiral SFC: A powerful alternative to HPLC, often providing faster separations and higher efficiency.[9][10] SFC uses supercritical CO2 as the primary mobile phase, which is less toxic and reduces solvent waste compared to normal-phase HPLC.[10][11]
-
Chiral GC: Suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of this compound. GC methods often use cyclodextrin-based capillary columns for enantiomeric separation.[12][13]
Q3: What type of column (chiral stationary phase) is most effective?
The selection of the chiral stationary phase (CSP) is the most critical step. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most common and versatile for a wide range of chiral compounds.[10][14] Cyclodextrin-based phases are also highly effective, particularly in GC and HPLC.[12][15] A screening process involving several different CSPs is the most effective strategy to find the optimal column.[8]
Q4: Do I need to derivatize this compound before analysis?
-
For HPLC/SFC: Derivatization is typically not required. Direct separation on a CSP is the preferred approach.[14]
-
For GC: Derivatization might be necessary if this compound has low volatility or poor thermal stability. This involves reacting the analyte with a reagent to create a more volatile derivative. However, this adds a step to the process and is generally avoided if direct methods are successful.
Method Development and Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q5: I am injecting a this compound isomer mixture but only see a single peak. What is the problem?
-
Cause: The chosen column and mobile phase are not providing any chiral recognition, or the isomers are co-eluting.
-
Solution:
-
Confirm System Suitability: First, ensure your chromatographic system is working correctly by injecting a known mixture that separates under standard conditions.
-
Change the Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is fundamental for separation.[4] Screen different types of CSPs (e.g., cellulose-based, amylose-based, cyclodextrin-based).
-
Modify the Mobile Phase:
-
For HPLC/SFC: Change the organic modifier (e.g., switch from isopropanol to ethanol) or adjust the ratio of the mobile phase components. Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) can significantly alter selectivity.[16]
-
For GC: Adjust the temperature ramp rate. A slower ramp can improve the resolution of closely eluting peaks.[12]
-
-
Lower the Temperature: Reducing the column temperature often enhances chiral recognition and improves separation by increasing the stability of the transient diastereomeric complexes formed between the isomers and the CSP.
-
Q6: The resolution between my isomer peaks is poor (Rs < 1.5). How can I improve it?
-
Cause: Insufficient differential interaction between the isomers and the chiral stationary phase.
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the percentage of the organic modifier (co-solvent). Small changes can have a large impact on resolution.
-
Reduce Flow Rate (HPLC/SFC) or Linear Velocity (GC): Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve resolution. However, this will also increase the run time.
-
Change the Organic Modifier: In HPLC and SFC, switching between alcohols (e.g., methanol, ethanol, isopropanol) can dramatically alter selectivity (α) and therefore resolution.
-
Decrease the Temperature: As mentioned previously, lower temperatures often lead to better resolution in chiral separations.
-
Try a Different CSP: If optimization fails, the chosen CSP may not be suitable. A different class of CSP may provide the necessary selectivity.
-
Q7: My peaks are broad or show significant tailing. What can I do to improve peak shape?
-
Cause: This can be caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Solution:
-
Add a Mobile Phase Additive: For amine-containing compounds, adding a small amount of a base like diethylamine can reduce tailing. For acidic compounds, an acid like acetic or trifluoroacetic acid can improve peak shape.[16]
-
Reduce Sample Concentration/Injection Volume: Overloading the column is a common cause of broad, tailing peaks, especially with chiral columns which often have lower capacity.[8] Try diluting your sample.
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Check for Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, its performance may degrade. Try cleaning or replacing the column.
-
Q8: My retention times are drifting or are not reproducible. What are the likely causes?
-
Cause: Lack of system equilibration, temperature fluctuations, or changes in mobile phase composition.
-
Solution:
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. This is especially critical when changing mobile phases.
-
Use a Column Thermostat: Temperature has a significant effect on retention time. A thermostatted column compartment is essential for reproducible results.[16]
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily.
-
Check for Leaks: Ensure there are no leaks in the pump, injector, or fittings, as this can cause pressure and flow rate fluctuations.
-
Data Presentation
Table 1: Typical Starting Conditions for Chiral Method Screening
| Parameter | HPLC (Normal Phase) | SFC | GC |
| Typical Columns | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Polysaccharide-based (e.g., Chiralcel® OJ-3, Chiralpak® IB)[17] | Cyclodextrin-based (e.g., Rt-βDEXsa)[12] |
| Mobile Phase A | n-Hexane or Heptane | Supercritical CO2 | Helium or Hydrogen |
| Mobile Phase B | Isopropanol or Ethanol | Methanol, Ethanol, or Isopropanol | N/A |
| Gradient/Isocratic | Isocratic (e.g., 90:10 A:B) | Gradient (e.g., 5% to 40% B in 10 min) | Temperature Gradient |
| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min[9] | 1.0 - 2.0 mL/min |
| Temperature | 25 °C (can be optimized from 10-40 °C) | 40 °C[9] | 50 °C initial, ramp 2-5 °C/min to 250 °C |
| Detector | UV/PDA (e.g., 220 nm) | UV/PDA | Flame Ionization Detector (FID) or Mass Spec (MS) |
Table 2: Example Data for HPLC Chiral Column Screening (Hypothetical)
Mobile Phase: 80:20 Hexane:Isopropanol; Flow Rate: 1.0 mL/min; Temperature: 25 °C
| Chiral Stationary Phase | Isomer 1 tR (min) | Isomer 2 tR (min) | Selectivity (α) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 8.5 | 10.2 | 1.25 | 2.1 |
| Amylose tris(3,5-dimethylphenylcarbamate) | 7.1 | 7.5 | 1.07 | 0.8 |
| Cellulose tris(4-methylbenzoate) | 12.3 | 12.3 | 1.00 | 0.0 |
| Amylose tris(1-phenylethylcarbamate) | 9.8 | 11.5 | 1.21 | 1.9 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Isomers
-
Sample Preparation:
-
Dissolve a small amount of the this compound isomer mixture in the initial mobile phase (e.g., Hexane/Isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Column Screening:
-
Screen at least 3-4 columns with different polysaccharide-based CSPs.
-
Install the first column and equilibrate with the starting mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 5-10 µL of the sample.
-
Repeat for each column. Select the column that shows the best baseline separation or the highest selectivity (α).
-
-
Mobile Phase Optimization:
-
Using the best column from the screening, systematically vary the ratio of the organic modifier (e.g., try 95:5, 90:10, 85:15, 80:20 Hexane:Isopropanol).
-
If separation is still poor, change the modifier (e.g., replace Isopropanol with Ethanol) and repeat the optimization.
-
Evaluate the effect of additives if peak shape is poor.
-
-
Flow Rate and Temperature Optimization:
-
Once a suitable mobile phase is found, optimize the flow rate to balance resolution and analysis time. Try flow rates between 0.5 and 1.5 mL/min.
-
Evaluate the effect of column temperature. Test at 15 °C, 25 °C, and 40 °C to see how it impacts resolution.
-
-
Method Validation:
-
Once optimal conditions are established, perform validation experiments to assess linearity, precision, accuracy, and robustness.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. quora.com [quora.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 16. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bisabolangelone vs. Arbutin: A Comparative Guide to Tyrosinase Inhibition for Researchers
For Immediate Release
This guide provides a comprehensive comparison of bisabolangelone and arbutin, two compounds recognized for their potential in modulating melanin synthesis. The focus is on their efficacy and mechanisms of tyrosinase inhibition, offering researchers, scientists, and drug development professionals a data-driven overview to inform their work in dermatology and cosmetology.
Executive Summary
This compound and arbutin both demonstrate capabilities in reducing melanin production, a key process in skin pigmentation. However, their mechanisms of action diverge significantly. Arbutin acts as a direct, competitive inhibitor of the tyrosinase enzyme. In contrast, this compound primarily functions by suppressing the expression of the tyrosinase gene, thereby reducing the overall amount of the enzyme available for melanin synthesis, rather than inhibiting the activity of the existing enzyme. Experimental data indicates that this compound exhibits its anti-melanogenic effect at much lower concentrations than arbutin.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and arbutin. It is critical to note that a direct comparison of IC50 values for tyrosinase enzyme inhibition is not applicable, as this compound does not significantly inhibit cell-free tyrosinase.
| Compound | Assay Type | Target | Substrate | IC50 / IC15 Value | Source |
| This compound | Melanin Production Inhibition in B16 Melanoma Cells | Cellular Melanogenesis | - | IC15: 9-17 µM | [1] |
| This compound | Cell-Free Mushroom Tyrosinase Assay | Mushroom Tyrosinase | L-DOPA | No significant inhibition | [1] |
| α-Arbutin | Melanin Production Inhibition in B16 Melanoma Cells | Cellular Melanogenesis | - | IC50: 317 µM | [1] |
| α-Arbutin | Cell-Free Mushroom Tyrosinase Assay (Monophenolase) | Mushroom Tyrosinase | L-Tyrosine | IC50: 8.0 ± 0.58 mM | [2] |
| α-Arbutin | Cell-Free Mushroom Tyrosinase Assay (Diphenolase) | Mushroom Tyrosinase | L-DOPA | IC50: 8.87 ± 0.71 mM | [2] |
| β-Arbutin | Cell-Free Mushroom Tyrosinase Assay (Monophenolase) | Mushroom Tyrosinase | L-Tyrosine | IC50: 0.9 ± 0.76 mM | [2] |
| β-Arbutin | Cell-Free Mushroom Tyrosinase Assay (Diphenolase) | Mushroom Tyrosinase | L-DOPA | IC50: 0.7 mM | [3] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. IC15: The concentration of an inhibitor that causes a 15% reduction in the measured effect.
Mechanisms of Action
This compound: A Transcriptional Suppressor of Tyrosinase
This compound's primary mechanism for reducing melanin production is the downregulation of tyrosinase protein levels.[1] It does not act as a direct inhibitor of the enzyme's catalytic activity.[1] This suggests that this compound interferes with the signaling pathways that regulate the transcription and translation of the tyrosinase gene (TYR). One key pathway implicated is the α-melanocyte-stimulating hormone (α-MSH) signaling cascade. α-MSH binds to the melanocortin 1 receptor (MC1R), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor, ultimately leading to increased expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase.[4] this compound's ability to suppress α-MSH-inducible tyrosinase protein levels points to its intervention at a point upstream of tyrosinase synthesis.[1]
Arbutin: A Direct Competitive Inhibitor of Tyrosinase
Arbutin, in both its α and β forms, functions as a direct inhibitor of tyrosinase.[2][3] It is a structural analogue of tyrosine and acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (L-tyrosine) from binding.[3] This directly impedes the hydroxylation of L-tyrosine to L-DOPA, the first and rate-limiting step in melanin synthesis.[5] Some studies also suggest that arbutin's inhibitory mechanism may involve post-translational modification of the tyrosinase enzyme.[2] Arbutin has also been shown to influence various signaling pathways involved in melanogenesis, including the NF-κB, Wnt/β-catenin, and JNK pathways, which can also contribute to its overall depigmenting effect.[6]
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay (Cell-Free)
This assay is a standard, widely used method to screen for direct inhibitors of tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine as the substrate
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound, Arbutin) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the buffer.
-
In a 96-well plate, add a specific volume of the phosphate buffer, the test compound solution (or solvent for the control), and the mushroom tyrosinase solution to each well.[3]
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).[3]
-
Initiate the reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to each well.[3]
-
Immediately measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475 nm) at regular intervals for a set duration using a microplate reader.[7]
-
The rate of dopachrome formation is proportional to the tyrosinase activity.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways in Melanogenesis
Caption: Mechanisms of tyrosinase inhibition by this compound and arbutin.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for a cell-free mushroom tyrosinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 [mdpi.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparative Guide to Bisabolangelone and Other Bisabolane Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Bisabolangelone and other notable bisabolane sesquiterpenes. The information is supported by experimental data from peer-reviewed studies, with a focus on anti-inflammatory and cytotoxic properties. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.
Comparative Analysis of Bioactivity
Bisabolane sesquiterpenes, a class of C15 isoprenoids, are widely recognized for their diverse pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities.[1][2] This section presents a comparative overview of the performance of this compound and other selected bisabolane sesquiterpenes in these key therapeutic areas.
Anti-inflammatory Activity
This compound has been shown to exert significant anti-inflammatory effects by inhibiting key signaling pathways. A study on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed that this compound effectively suppresses the production of inflammatory mediators.[3] This is achieved through the downregulation of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3]
For a quantitative comparison, the inhibitory concentration (IC50) values for nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells are presented in the table below for various bisabolane sesquiterpenes. Unfortunately, a specific IC50 value for this compound in this assay was not available in the reviewed literature.
| Compound | Source Organism | NO Inhibition IC50 (µM) | Reference |
| Morincitrinoid A | Morinda citrifolia | 0.98 ± 0.07 | [4] |
| (7S)-7-hydroxy-bisabola-2,10-diene-1-one | Morinda citrifolia | 3.28 ± 0.09 | [4] |
| 3-hydroxy-bisabola-1,3,5,10-tetraene | Morinda citrifolia | 1.87 ± 0.08 | [4] |
| 2-hydroxy-bisabola-1,3,5,10-tetraene | Morinda citrifolia | 6.32 ± 0.11 | [4] |
| (6S)-6-hydroxy-bisabola-2,10-diene-1-one | Morinda citrifolia | 4.59 ± 0.11 | [4] |
| (6R)-6-hydroxy-bisabola-2,10-diene-1-one | Morinda citrifolia | 5.67 ± 0.12 | [4] |
| Curbisabolanone C | Curcuma longa | 55.40 ± 14.01 | [5] |
| (-)-α-Bisabolol | Not Specified | Not explicitly provided, but shown to inhibit NO production | [6] |
| Penicibisabolane G | Penicillium citrinum | > 50% inhibition at 20 µM | [7] |
| Compound 13 (a bisabolane) | Penicillium citrinum | > 50% inhibition at 20 µM | [7] |
Cytotoxic Activity
The cytotoxic potential of bisabolane sesquiterpenes against various cancer cell lines is a significant area of research.[2] While specific IC50 values for the cytotoxicity of this compound were not found in the surveyed literature, data for other bisabolane sesquiterpenes are presented below. This allows for an indirect comparison of the potential potency of this class of compounds.
| Compound | Cell Line | Cytotoxicity IC50 (µg/mL) | Reference |
| β-Bisabolene | MG1361 (mouse mammary) | 65.49 | [8] |
| 4T1 (mouse mammary) | 48.99 | [8] | |
| MCF-7 (human breast) | 66.91 | [8] | |
| MDA-MB-231 (human breast) | 98.39 | [8] | |
| SKBR3 (human breast) | 70.62 | [8] | |
| BT474 (human breast) | 74.3 | [8] | |
| Aspertenol A | A549 (human lung) | 43.5 | [9] |
| K562 (human leukemia) | 16.6 | [9] | |
| Sydowiol A | A549 (human lung) | 70.2 | [9] |
| K562 (human leukemia) | 72.7 | [9] | |
| Sydowiol C | A549 (human lung) | 61.1 | [9] |
| K562 (human leukemia) | 39.4 | [9] |
Hypopigmenting Activity
This compound has been identified as a potent inhibitor of melanin production. In a study using α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells, this compound dose-dependently inhibited melanin synthesis with an IC15 value of 9-17 µM.[3] This effect was attributed to the suppression of tyrosinase protein levels.[3]
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol is designed to assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., this compound, other bisabolane sesquiterpenes) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions to the desired final concentrations in fresh culture medium.
-
After the 24-hour incubation, remove the old medium from the cells and replace it with the medium containing the test compounds.
-
A positive control (e.g., a known NF-κB inhibitor) and a vehicle control (medium with the same concentration of DMSO) should be included.
-
Pre-treat the cells with the compounds for 2 hours.
3. LPS Stimulation:
-
Following the pre-treatment, add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the plate for another 18-24 hours.
4. Measurement of Nitric Oxide (as Nitrite):
-
After the incubation period, collect the cell culture supernatant.
-
The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
5. Data Analysis:
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, can be determined from a dose-response curve.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic effects of compounds.
1. Cell Seeding:
-
Plate the desired cancer cell lines in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add the medium containing the test compounds to the cells.
-
Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 150-200 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle control.
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key processes related to the activity of this compound and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Anti-inflammatory Effects of Bisabolangelone versus Dexamethasone
A comprehensive guide for researchers and drug development professionals validating the anti-inflammatory properties of Bisabolangelone against the established standard, Dexamethasone. This document provides a detailed comparison of their mechanisms of action, supported by experimental data and protocols.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of pharmaceutical research. This compound, a natural sesquiterpene, has demonstrated notable anti-inflammatory properties.[1] This guide provides a comparative analysis of the anti-inflammatory effects of this compound against Dexamethasone, a potent and widely used corticosteroid that serves as a benchmark for anti-inflammatory activity.
This comparison focuses on in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard model for assessing inflammatory responses. The key parameters for comparison include the inhibition of critical inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Dexamethasone on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells. While a key study demonstrated that this compound significantly inhibits NO, TNF-α, and IL-6, specific IC50 values were not reported in the available literature.[1]
| Compound | Target Mediator | IC50 Value (µM) | Cell Line | Comments |
| This compound | Nitric Oxide (NO) | Not Reported | RAW 264.7 | Significantly inhibited NO production.[1] |
| TNF-α | Not Reported | RAW 264.7 | Significantly inhibited TNF-α production.[1] | |
| IL-6 | Not Reported | RAW 264.7 | Significantly inhibited IL-6 production.[1] | |
| Dexamethasone | Nitric Oxide (NO) | ~ 0.1 - 10 | J774 (murine macrophages) | Dose-dependent inhibition of NO production. |
| TNF-α | Not Reported | RAW 264.7 / BMDMs | Suppressed TNF-α secretion.[2] | |
| IL-6 | ~ 0.001 - 1 | RAW 264.9 / Human Monocytes | Dose-dependent inhibition of IL-6 production. |
IC50 values for Dexamethasone can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or Dexamethasone for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of the test compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound or Dexamethasone for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and treat with compounds and LPS as described in section 2.1.
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
TNF-α and IL-6 Quantification (ELISA)
The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants are measured using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
General Procedure:
-
Coat a 96-well plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add the TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and Dexamethasone are mediated through distinct signaling pathways.
This compound: Inhibition of NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a cascade that activates IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate into the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing NO), TNF-α, and IL-6.[1] Simultaneously, LPS activates the MAPK pathways (ERK, JNK, and p38), which also contribute to the expression of inflammatory mediators. This compound inhibits the phosphorylation of IκBα and the activation of MAPK pathways, thereby preventing NF-κB translocation and suppressing the production of inflammatory molecules.[1]
Dexamethasone: Glucocorticoid Receptor-Mediated Repression
Dexamethasone, a synthetic glucocorticoid, functions by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-Dexamethasone complex translocates to the nucleus. In the nucleus, it can exert its anti-inflammatory effects through several mechanisms. One primary mechanism is transrepression, where the GR complex directly interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This prevents them from binding to their DNA response elements and inducing the expression of inflammatory genes. Additionally, the GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
Experimental Workflow
The general workflow for comparing the anti-inflammatory effects of this compound and a known standard like Dexamethasone is depicted below.
Conclusion
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators, including NO, TNF-α, and IL-6, in LPS-stimulated macrophages.[1] Its mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways.[1] In comparison, Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects primarily through the activation of the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors.
While Dexamethasone is a well-established and highly potent anti-inflammatory agent, this compound presents a promising natural compound with a distinct mechanism of action. Further studies are warranted to determine the specific IC50 values of this compound to allow for a more direct quantitative comparison with Dexamethasone and other standard anti-inflammatory drugs. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and further validate the therapeutic potential of this compound.
References
- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bisabolangelone's Hypopigmenting Activity in Murine Melanoma and Normal Melanocyte Cell Lines
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the hypopigmenting activity of Bisabolangelone, a natural sesquiterpene isolated from Angelica koreana, across different skin cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel agents for skin pigmentation disorders. This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy of this compound
This compound has demonstrated notable hypopigmenting effects by inhibiting melanin production in different melanocyte cell lines. A key study by Roh et al. (2011) provides the primary data for its activity in B16 melanoma cells and normal murine melan-a melanocytes. The results are summarized below in comparison to Arbutin, a well-known hypopigmenting agent.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | B16 Melanoma | Melanin Inhibition | IC₁₅: 9-17 µM | [1][2] |
| melan-a Melanocytes | Melanin Inhibition | IC₁₅: 9-17 µM | [1][2] | |
| Arbutin | B16 Melanoma | Melanin Inhibition | IC₅₀: 317 µM | [1][2] |
Note on IC₁₅ Values: The available literature primarily reports the IC₁₅ value for this compound's melanin inhibition, which represents the concentration required to inhibit 15% of melanin production. Standard IC₅₀ values were not found in the reviewed literature. No specific cytotoxicity data (IC₅₀ values) for this compound on B16 or melan-a cells were found in the reviewed literature. However, one study on the extract of Angelica gigas, a related species, showed no cytotoxicity in B16 melanoma cells at effective concentrations for hypopigmentation[3][4].
Mechanism of Action: Targeting the cAMP/PKA Signaling Pathway
This compound exerts its hypopigmenting effect not by directly inhibiting the enzymatic activity of tyrosinase, but by downregulating its expression at the genetic level[1][2]. Research by Yun et al. (2013) has elucidated that this compound competitively inhibits the binding of cyclic AMP (cAMP) to Protein Kinase A (PKA)[5]. This action prevents the activation of PKA and the subsequent phosphorylation of the cAMP response element-binding protein (CREB). The unphosphorylated CREB is unable to activate the transcription of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes. The resulting downregulation of MITF leads to decreased expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately inhibiting melanin synthesis[2][5].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's hypopigmenting activity.
Cell Culture and Treatment
-
B16F10 Murine Melanoma Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
melan-a Murine Melanocytes: These non-tumorigenic melanocytes are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 200 nM phorbol 12-myristate 13-acetate (PMA).
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., Arbutin), and a vehicle control (e.g., DMSO). To stimulate melanogenesis, cells are typically co-treated with α-melanocyte-stimulating hormone (α-MSH).
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cultured cells.
-
Cell Lysis: After treatment, cells are washed with Phosphate-Buffered Saline (PBS) and harvested. The cell pellets are then lysed in a solution of 1 N NaOH containing 10% DMSO.
-
Solubilization: The lysates are heated at 80°C for 1 hour to solubilize the melanin.
-
Spectrophotometry: The absorbance of the solubilized melanin is measured at 405 nm or 475 nm using a microplate reader.
-
Normalization: The melanin content is often normalized to the total protein content of the cell lysate, which can be determined by a standard protein assay (e.g., BCA assay). The results are typically expressed as a percentage of the melanin content in control-treated cells.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cells.
-
Cell Lysis: Treated cells are washed with PBS and lysed in a phosphate buffer (pH 6.8) containing a non-ionic detergent like Triton X-100.
-
Enzyme Reaction: The cell lysate is incubated with L-DOPA, a substrate for tyrosinase.
-
Colorimetric Measurement: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time using a microplate reader.
-
Calculation: The rate of dopachrome formation is proportional to the tyrosinase activity. The results are usually expressed as a percentage of the tyrosinase activity in control-treated cells.
Western Blot Analysis for Tyrosinase Expression
This technique is used to determine the protein levels of tyrosinase.
-
Protein Extraction: Total protein is extracted from treated cells using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for tyrosinase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and is often normalized to a loading control protein like β-actin.
References
- 1. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Homeopathy / Abstract [thieme-connect.com]
- 3. Effect of Angelica gigas extract on melanogenesis in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells [agris.fao.org]
In Vivo Therapeutic Potential of Bisabolangelone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bisabolangelone, a natural sesquiterpene, has demonstrated promising therapeutic potential in preclinical in vitro studies. This guide provides a comprehensive overview of the existing experimental data on this compound, objectively comparing its demonstrated in vitro efficacy with the established in vivo performance of current therapeutic alternatives for inflammation and hyperpigmentation. While direct in vivo validation of this compound is currently lacking in publicly available literature, this guide serves as a resource to inform future in vivo study design and drug development strategies.
Anti-Inflammatory Potential of this compound
In vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties. A key study has elucidated its mechanism of action in murine macrophage cells, providing a basis for its potential application in inflammatory disorders.
Comparative Efficacy
The following table summarizes the in vitro anti-inflammatory activity of this compound and compares it with established anti-inflammatory drugs. It is crucial to note that the comparison is between the in vitro performance of this compound and the known in vivo efficacy of the other agents.
| Compound | Target/Mechanism | In Vitro Efficacy (this compound) | Established In Vivo Efficacy (Alternatives) | Key In Vivo Models for Validation |
| This compound | Inhibition of NO, PGE₂, TNF-α, IL-1β, IL-6 production via suppression of NF-κB and ERK MAP kinase pathways.[1] | Dose-dependent reduction of inflammatory mediators in LPS-stimulated RAW264.7 cells.[1] | Not yet determined. | Carrageenan-induced paw edema, LPS-induced systemic inflammation, Collagen-induced arthritis. |
| Dexamethasone (Corticosteroid) | Glucocorticoid receptor agonist; inhibits inflammatory gene expression. | Potent inhibitor of pro-inflammatory cytokines and enzymes. | High efficacy in a wide range of inflammatory conditions. | Widely used as a positive control in various animal models of inflammation. |
| Ibuprofen (NSAID) | Non-selective COX inhibitor; reduces prostaglandin synthesis. | Inhibits PGE₂ production. | Effective in reducing pain and inflammation in acute and chronic models. | Commonly used in models of pain and inflammation. |
Signaling Pathway of this compound in Inflammation
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The diagram below illustrates the proposed mechanism based on in vitro findings.[1]
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols: In Vitro Anti-Inflammatory Assays
The following protocols are based on the methodology used to evaluate the in vitro anti-inflammatory effects of this compound.[1]
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line, RAW264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration depending on the assay.
2. Nitric Oxide (NO) Production Assay:
-
Principle: NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure: After 24 hours of LPS stimulation, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm.
3. Prostaglandin E₂ (PGE₂) Measurement:
-
Principle: PGE₂ levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Procedure: Supernatants from cells stimulated with LPS for 24 hours are collected, and PGE₂ concentrations are determined according to the manufacturer's instructions.
4. Cytokine Measurement (TNF-α, IL-1β, IL-6):
-
Principle: The concentrations of pro-inflammatory cytokines in the culture supernatants are measured by ELISA.
-
Procedure: Supernatants are collected after 24 hours of LPS stimulation, and cytokine levels are quantified using specific ELISA kits for TNF-α, IL-1β, and IL-6.
5. Western Blot Analysis for NF-κB and p-ERK:
-
Principle: To determine the effect of this compound on the NF-κB and MAPK signaling pathways, the protein levels of IκBα, and the phosphorylation status of ERK are assessed by Western blotting.
-
Procedure:
-
Cells are treated with this compound and/or LPS for appropriate time points.
-
Nuclear and cytosolic extracts are prepared.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against IκBα, p65, p-ERK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Hypopigmenting Potential of this compound
In vitro studies have also highlighted the potential of this compound as a hypopigmenting agent, suggesting its utility in treating hyperpigmentation disorders.
Comparative Efficacy
The table below compares the in vitro depigmenting activity of this compound with a commonly used skin-lightening agent, Arbutin.
| Compound | Target/Mechanism | In Vitro Efficacy (this compound) | Established In Vivo Efficacy (Alternatives) | Key In Vivo Models for Validation |
| This compound | Suppresses α-MSH-inducible tyrosinase protein levels.[2] | Dose-dependently inhibited melanin production in α-MSH-activated B16 melanoma cells.[2] | Not yet determined. | UVB-induced hyperpigmentation in guinea pigs or mice. |
| Arbutin | Competitive inhibitor of tyrosinase. | Inhibits melanin production in melanoma cells. | Widely used in cosmetic products for skin lightening; clinical studies have shown efficacy in reducing hyperpigmentation. | Used as a positive control in animal models of hyperpigmentation. |
Signaling Pathway of Melanogenesis and the Role of this compound
The synthesis of melanin is a complex process regulated by the enzyme tyrosinase. This compound has been shown to interfere with this pathway by reducing the expression of tyrosinase.[2]
Caption: this compound's inhibitory effect on melanogenesis.
Experimental Protocols: In Vitro Hypopigmenting Assays
The following protocols are derived from the study investigating the hypopigmenting effects of this compound.[2]
1. Cell Culture and Treatment:
-
Cell Line: B16F10 melanoma cells.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are treated with various concentrations of this compound in the presence of α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.
2. Melanin Content Assay:
-
Principle: The amount of melanin produced by the cells is quantified spectrophotometrically.
-
Procedure:
-
After treatment for 72 hours, cells are washed with PBS and lysed with 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
The absorbance of the lysate is measured at 405 nm.
-
The melanin content is normalized to the total protein content of the cells.
-
3. Tyrosinase Activity Assay:
-
Principle: Cellular tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation.
-
Procedure:
-
Cells are lysed, and the protein concentration is determined.
-
An equal amount of protein from each sample is incubated with L-DOPA.
-
The formation of dopachrome is measured by reading the absorbance at 475 nm.
-
4. Western Blot Analysis for Tyrosinase:
-
Principle: The protein level of tyrosinase is determined by Western blotting to understand if this compound affects its expression.
-
Procedure:
-
Cells are treated as described above.
-
Total cell lysates are prepared.
-
Protein separation by SDS-PAGE, transfer to a PVDF membrane, and probing with a primary antibody specific for tyrosinase are performed as described in the anti-inflammatory protocol.
-
Future Directions and Conclusion
The existing in vitro data for this compound is a strong foundation for its further development as a therapeutic agent for inflammatory and hyperpigmentary conditions. However, the lack of in vivo studies represents a significant knowledge gap. Future research should prioritize the validation of these promising in vitro findings in relevant animal models. Such studies will be critical to determine the efficacy, safety, and pharmacokinetic profile of this compound, ultimately paving the way for potential clinical applications.
This guide highlights the therapeutic potential of this compound based on current scientific evidence. While the in vitro results are encouraging, researchers and drug development professionals are urged to interpret this information with the understanding that comprehensive in vivo validation is an essential next step.
References
- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Bisabolangelone Against Existing Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Bisabolangelone, a natural sesquiterpene with demonstrated anti-inflammatory properties, against two widely used classes of anti-inflammatory drugs: non-steroidal anti-inflammatory drugs (NSAIDs), represented by Ibuprofen, and corticosteroids, represented by Prednisolone. While this compound shows promise as a therapeutic agent, a comprehensive evaluation of its safety is paramount for future drug development.
This document summarizes the currently available toxicological data for these compounds and outlines the standard experimental protocols required for a robust safety assessment.
Executive Summary
Comparative Safety Data
The following tables summarize key safety data for Ibuprofen and Prednisolone. It is important to note that these values can vary based on the specific cell line, animal model, and experimental conditions used.
Table 1: In Vitro Cytotoxicity
| Compound | Assay Type | Cell Line | IC50 / LC50 | Citation(s) |
| This compound | - | - | Data Not Available | - |
| Ibuprofen | MTT Assay | Human Glioma Cells | ~1 mM | |
| MTT Assay | HeLa (cervical cancer) | 3.22 mg/mL | ||
| MTT Assay | AGO (normal fibroblast) | >10 mg/mL (non-cytotoxic) | ||
| Prednisolone | MTT Assay | B-lineage ALL blasts | Median LC50: 43.5 nmol/L | |
| Cytotoxicity Assay | Normal Lymphocytes | Inhibition at 10⁻⁷ M |
IC50 (Half-maximal inhibitory concentration) and LC50 (Half-maximal lethal concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Genotoxicity Profile
| Compound | Ames Test | In Vitro Micronucleus Assay | Citation(s) |
| This compound | Data Not Available | Data Not Available | - |
| Ibuprofen | Negative | Conflicting Results: Weakly genotoxic to positive for chromosomal aberrations depending on the study. | |
| Prednisolone | Negative | Generally negative in mammalian cells, but some studies suggest potential for chromosomal aberrations at high doses or in certain test systems. |
The Ames test assesses mutagenicity, while the micronucleus assay detects chromosomal damage.
Table 3: In Vivo Acute Oral Toxicity
| Compound | Animal Model | LD50 | Citation(s) |
| This compound | - | Data Not Available | - |
| Ibuprofen | Rat | 636 - 1225 mg/kg | |
| Mouse | 740 mg/kg | ||
| Prednisolone | Mouse | 1680 mg/kg | |
| Rat | >3,857 mg/kg |
LD50 (Lethal Dose, 50%) is the dose of a substance required to kill half the members of a tested population.
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the phosphorylation and nuclear translocation of key signaling proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
General Workflow for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Standard workflow for determining IC50 using an MTT assay.
Experimental Protocols
To establish a comprehensive safety profile for this compound, the following standard toxicological assays are required.
In Vitro Cytotoxicity Assay (MTT Method)
Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., a normal human fibroblast line like BJ-1 or a relevant target cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in a cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize several tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102) which are designed to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver homogenate, S9 fraction) to mimic mammalian metabolism.
-
Exposure: In the plate incorporation method, combine the tester strain, the test compound at various concentrations, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative (vehicle) control. Known mutagens are used as positive controls.
In Vitro Micronucleus Assay
Objective: To detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) by quantifying the formation of micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).
-
Exposure: Treat the cells with at least three concentrations of the test substance, a negative control, and positive controls for both clastogens and aneugens. The treatment should occur with and without metabolic activation (S9).
-
Cytokinesis Block: Add Cytochalasin-B to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
Acute Oral Toxicity Study (as per OECD Guideline 423: Acute Toxic Class Method)
Objective: To determine the acute toxicity of a substance after a single oral dose and to classify it according to the Globally Harmonised System (GHS).
Methodology:
-
Animal Model: Typically uses a single sex (usually female) of a rodent species (e.g., Wistar or Sprague-Dawley rats).
-
Dosing: This is a stepwise procedure using 3 animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The substance is administered by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Stepwise Procedure:
-
If mortality occurs at the starting dose, the next step involves dosing at the next lower fixed dose level.
-
If no mortality occurs, the next step involves dosing at the next higher fixed dose level.
-
-
Endpoint: The procedure allows for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels, rather than calculating a precise LD50. A limit test can be performed at 2000 mg/kg to determine if a substance has very low acute toxicity.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Conclusion
The available data indicates that this compound is a promising anti-inflammatory compound acting on the MAPK and NF-κB pathways. However, a critical gap exists in the understanding of its safety and toxicological profile. For this compound to advance as a therapeutic candidate, it is imperative that its safety is benchmarked against existing treatments like Ibuprofen and Prednisolone. This requires comprehensive testing following standardized protocols for in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity. The data and protocols presented in this guide provide a framework for these necessary future investigations. Researchers in drug development should prioritize these studies to establish a clear safety profile for this compound.
Research on Synergistic Effects of Bisabolangelone Lacking, Precluding Comparative Analysis
A comprehensive review of scientific literature reveals a significant gap in research regarding the synergistic effects of Bisabolangelone when combined with other active compounds. Despite extensive searches for experimental data on its combination therapies, no studies providing quantitative analysis of its synergistic or antagonistic interactions were identified. This absence of foundational data prevents the creation of a detailed comparison guide as requested, which would require experimental evidence to objectively evaluate its performance against other therapeutic alternatives.
This compound, a sesquiterpene lactone, has been investigated for its individual pharmacological properties, including potential anti-inflammatory and anti-cancer activities. However, the exploration of its efficacy in combination with other drugs, a common strategy in drug development to enhance therapeutic outcomes and overcome resistance, appears to be an unchartered area of research.
For a thorough comparative analysis, studies would need to be conducted that co-administer this compound with other active compounds, such as existing chemotherapy agents or other natural products. Such research would involve:
-
In vitro studies: Utilizing cancer cell lines to determine the half-maximal inhibitory concentration (IC50) of this compound and other compounds individually and in combination. The Combination Index (CI) would then be calculated to quantify the nature of the interaction (synergism, additivity, or antagonism).
-
In vivo studies: Employing animal models to assess the tumor growth inhibition and toxicity of combination treatments compared to monotherapies.
-
Mechanism of action studies: Investigating the underlying molecular pathways through which this compound and its combination partners exert their effects, to understand the basis of any observed synergy.
Without such experimental data, it is impossible to construct the requested tables summarizing quantitative data, detail the experimental protocols, or create diagrams of the signaling pathways involved in any synergistic action.
Therefore, this report must conclude that there is currently no available scientific evidence to support a comparison guide on the synergistic effects of this compound with other active compounds. This highlights a critical area for future research, as the potential of this compound in combination therapies remains unexplored. Further investigation is warranted to determine if this natural compound could be a valuable component of future multi-drug treatment regimens.
Independent Verification of Published Bisabolangelone Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Bisabolangelone with alternative compounds, supported by experimental data from published findings. It is designed to offer a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Comparative Analysis of Bioactivities
This compound, a naturally occurring sesquiterpenoid, has demonstrated a range of pharmacological effects, including anti-inflammatory, hypopigmenting, and neuroprotective properties. This section compares its efficacy with other known agents in these respective areas.
Anti-Inflammatory Activity
This compound has been shown to inhibit inflammatory responses in vitro. Its potency is compared here with Indomethacin, a conventional nonsteroidal anti-inflammatory drug (NSAID), and Parthenolide, another natural sesquiterpene lactone known for its anti-inflammatory effects. The comparison is based on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Comparison of Anti-Inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (µM) | Source |
| This compound | 21.34 | [1] |
| Indomethacin | 56.8 | [2] |
| Parthenolide | ~10-20 | [3] |
Hypopigmenting Activity
This compound's potential to inhibit melanin production has been evaluated. This section compares its activity with Arbutin and Kojic Acid, two widely recognized tyrosinase inhibitors used in skincare for their skin-lightening properties. The comparison is based on their inhibitory effects on melanogenesis in B16 melanoma cells.
Table 2: Comparison of Hypopigmenting Activity (Inhibition of Melanogenesis in B16 Cells)
| Compound | IC Value (µM) | Notes | Source |
| This compound | 9-17 (IC15) | Inhibits α-MSH-induced melanin production. | |
| Arbutin | 317 (IC50) | Positive control in the same study as this compound. | |
| Kojic Acid | 70 (IC50) | Inhibition of mushroom tyrosinase monophenolase activity. | [4] |
Neuroprotective Activity
Table 3: Comparison of Neuroprotective Activity (Protection against Glutamate-induced Excitotoxicity in HT22 cells)
| Compound | Reported Effect | Source |
| This compound | Further quantitative studies are needed. | |
| Curcumin | Protects HT22 cells from glutamate-induced death at nanomolar concentrations. | [5] |
| Resveratrol | Strongly protects HT22 cells from glutamate-induced oxidative cell death. | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative analysis, providing a basis for independent verification and further research.
Anti-Inflammatory Assay: Nitric Oxide Production in RAW 264.7 Cells
This protocol outlines the measurement of nitric oxide (NO) production, a key indicator of inflammation, in LPS-stimulated murine macrophage cells (RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Indomethacin, Parthenolide) and the cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.
Hypopigmenting Assay: Melanogenesis in B16 Melanoma Cells
This protocol describes the assessment of melanin content in B16 melanoma cells to evaluate the hypopigmenting effect of test compounds.
-
Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Arbutin, Kojic Acid) and a stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH; 100 nM).
-
Incubation: The cells are incubated for 72 hours.
-
Cell Lysis and Melanin Measurement:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
The absorbance of the lysate is measured at 475 nm using a microplate reader.
-
-
Data Analysis: The melanin content is normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay). The inhibitory concentration (e.g., IC15 or IC50) is calculated based on the reduction in melanin content compared to the control group.
Neuroprotective Assay: Glutamate-Induced Excitotoxicity in HT22 Cells
This protocol details the procedure for assessing the neuroprotective effects of compounds against glutamate-induced cell death in the HT22 hippocampal neuronal cell line.
-
Cell Culture: HT22 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Curcumin, Resveratrol) for a specified period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Glutamate is added to the wells at a final concentration of 5 mM to induce oxidative stress and cell death. A control group without glutamate is included.
-
Incubation: The plates are incubated for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
After incubation, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group (untreated with glutamate). The neuroprotective effect of the compound is determined by the increase in cell viability in the presence of glutamate.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Hypopigmenting signaling pathway of this compound.
Caption: Experimental workflows for bioactivity assays.
Caption: Logical relationship of comparative analysis.
References
- 1. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Effects of Resveratrol and trans-3,5,4'-Trimethoxystilbene on Glutamate-Induced Cytotoxicity, Heme Oxygenase-1, and Sirtuin 1 in HT22 Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin attenuates glutamate-induced HT22 cell death by suppressing MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Bisabolangelone: Unveiling its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of existing research on Bisabolangelone, a sesquiterpene derivative with demonstrated therapeutic potential. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in drug development.
Key Findings and Comparative Analysis
This compound, primarily isolated from plants of the Angelica and Ostericum genera, has been investigated for its anti-inflammatory and hypopigmenting properties. While research into its anti-cancer effects is limited, studies on structurally related compounds suggest potential avenues for future investigation.
Anti-Inflammatory Activity
This compound has been shown to exert significant anti-inflammatory effects by inhibiting key inflammatory mediators. In a key study, it demonstrated the ability to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and several pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The primary mechanism of action is the downregulation of the NF-κB and ERK MAP kinase signaling pathways.[1]
Table 1: Summary of Anti-Inflammatory Effects of this compound
| Inflammatory Mediator | Cell Line | Inducer | Observed Effect | Mechanism of Action |
| Nitric Oxide (NO) | RAW264.7 | LPS | Significant Inhibition | Downregulation of iNOS expression |
| Prostaglandin E2 (PGE2) | RAW264.7 | LPS | Significant Inhibition | Downregulation of COX-2 expression |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7 | LPS | Significant Inhibition | Suppression of mRNA and protein expression |
| Interleukin-1beta (IL-1β) | RAW264.7 | LPS | Significant Inhibition | Suppression of mRNA and protein expression |
| Interleukin-6 (IL-6) | RAW246.7 | LPS | Significant Inhibition | Suppression of mRNA and protein expression |
Quantitative IC50 values for the inhibition of these mediators are not yet fully reported in the available literature.
Hypopigmenting Activity
This compound has been identified as a potent inhibitor of melanin production. Studies on B16 melanoma cells and melan-a melanocytes have shown its ability to dose-dependently inhibit α-melanocyte-stimulating hormone (α-MSH)-induced melanin synthesis. This effect is attributed to the suppression of tyrosinase protein levels, a key enzyme in melanogenesis.[2][3]
Table 2: Comparative Hypopigmenting Activity of this compound
| Compound | Cell Line | Activity | IC15 Value | IC50 Value |
| This compound | B16 or melan-a | Inhibition of melanin production | 9-17 µM[2] | 9–17 µM[3] |
| Arbutin (Positive Control) | B16 | Inhibition of melanin production | Not Reported | 317 µM[2] |
Anti-Cancer Activity
Direct research on the anti-cancer properties of this compound is currently limited in publicly available literature. However, studies on structurally similar bisabolene-type sesquiterpenes provide some insights into potential anti-cancer effects. For instance, β-bisabolene has demonstrated selective cytotoxicity against various breast cancer cell lines, with IC50 values ranging from 48.99 µg/ml to 98.39 µg/ml, and has been shown to induce apoptosis.[4] Similarly, γ-bisabolene exhibited antiproliferative and apoptosis-inducing activities in human neuroblastoma TE671 cells with a reported CC50 value of 8.2 μM.[5][6] It is crucial to note that these findings are for related compounds and not for this compound itself. Further research is warranted to determine if this compound possesses similar cytotoxic and apoptotic properties against cancer cells.
Table 3: Cytotoxic Effects of Related Bisabolene Sesquiterpenes (for reference only)
| Compound | Cancer Cell Line | IC50/CC50 Value |
| β-bisabolene | 4T1 (murine breast cancer) | 48.99 µg/ml[4] |
| MCF-7 (human breast cancer) | 66.91 µg/ml[4] | |
| SKBR3 (human breast cancer) | 70.62 µg/ml[4] | |
| BT474 (human breast cancer) | 74.3 µg/ml[4] | |
| MDA-MB-231 (human breast cancer) | 98.39 µg/ml[4] | |
| γ-bisabolene | TE671 (human neuroblastoma) | 8.2 μM[5][6] |
Experimental Protocols and Methodologies
Anti-Inflammatory Assays
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in a suitable medium and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. This compound is then added at various concentrations to assess its inhibitory effects.
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.
PGE2 and Cytokine Assays: The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Western Blot Analysis: To determine the effect on protein expression, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against iNOS, COX-2, and phosphorylated forms of NF-κB and ERK MAP kinases.
Hypopigmenting Assays
Cell Culture and Melanin Content Assay: B16 melanoma cells or melan-a melanocytes are stimulated with α-MSH to induce melanin production. After treatment with this compound, the cells are lysed, and the melanin content is measured spectrophotometrically at 475 nm.
Tyrosinase Activity Assay: The effect of this compound on tyrosinase protein levels is determined by Western blot analysis of cell lysates using an anti-tyrosinase antibody.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Bisabolangelone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of bisabolangelone, a natural sesquiterpene with known hypopigmenting properties. Its performance is compared with three alternative compounds: Arbutin, Kojic Acid, and Forskolin. The information presented herein is based on available experimental data to aid researchers in evaluating the selectivity and potential liabilities of these compounds.
Executive Summary
This compound exerts its primary biological effects through the modulation of key signaling pathways, including the inhibition of the cAMP/PKA, NF-κB, and MAPK pathways. While demonstrating efficacy in its on-target activity of reducing melanin production, its influence on these ubiquitous signaling cascades suggests a potential for a range of off-target effects. In comparison, Arbutin and Kojic Acid act more specifically as competitive inhibitors of tyrosinase, the key enzyme in melanin synthesis. Forskolin, an activator of adenylyl cyclase, offers a distinct mechanism of action with a different off-target profile, primarily related to its systemic effects on cAMP levels. The selection of an appropriate compound for research or therapeutic development will depend on the desired specificity and the tolerance for potential off-target activities.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the selected alternative compounds. Direct, comprehensive off-target screening data, such as from broad kinase panels or receptor binding assays for this compound, is limited in the public domain. The presented data is primarily focused on the on-target activity and known mechanistic interactions.
| Compound | Target/Assay | Value | Units | Reference(s) |
| This compound | Melanin Production Inhibition (in B16 or melan-a cells) | IC15: 9-17 | µM | [1] |
| Arbutin | Melanin Production Inhibition (in B16 cells) | IC50: 317 | µM | [1] |
| Kojic Acid | Tyrosinase Inhibition | - | - | [2][3][4][5][6] |
| Forskolin | Adenylyl Cyclase Activation | - | - | [7][8] |
Note: A lower IC50/IC15 value indicates higher potency.
On-Target and Off-Target Profile Comparison
| Compound | Primary On-Target Mechanism | Known/Potential Off-Target Pathways | Reported Side Effects/Other Activities |
| This compound | Inhibition of cAMP binding to PKA, leading to reduced tyrosinase expression. | Inhibition of NF-κB and MAPK signaling pathways. | Anti-inflammatory properties. |
| Arbutin | Competitive inhibition of tyrosinase. | Generally considered selective for tyrosinase. | Skin irritation, sun sensitivity. |
| Kojic Acid | Competitive inhibition of tyrosinase by chelating copper ions in the active site. | Generally considered selective for tyrosinase. | Skin irritation, contact dermatitis, increased sun sensitivity. |
| Forskolin | Direct activation of adenylyl cyclase, increasing intracellular cAMP levels. | Broad systemic effects due to elevated cAMP, including cardiovascular effects. | Lowering blood pressure, increasing heart rate. |
Experimental Protocols
Melanin Content Assay
To quantify the inhibitory effect of a compound on melanin production, B16 melanoma cells are typically used. The following is a generalized protocol:
-
Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound, arbutin) and a stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH). A known inhibitor (e.g., arbutin) can be used as a positive control.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for melanin production.
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., NaOH solution).
-
Quantification: The melanin content in the cell lysate is measured spectrophotometrically at a wavelength of 475 nm. The results are often expressed as a percentage of the control (α-MSH stimulated cells without the test compound). The IC50 or IC15 value, the concentration at which 50% or 15% of melanin production is inhibited, is then calculated.
Tyrosinase Activity Assay
The direct inhibitory effect of a compound on tyrosinase activity can be assessed using a cell-free enzymatic assay:
-
Reaction Mixture: A reaction mixture is prepared containing mushroom tyrosinase in a phosphate buffer.
-
Inhibitor Addition: The test compound (e.g., kojic acid, arbutin) at various concentrations is added to the reaction mixture.
-
Substrate Addition: The reaction is initiated by adding the substrate, L-DOPA.
-
Measurement: The formation of dopachrome, the product of the enzymatic reaction, is monitored by measuring the absorbance at 475 nm over time.
-
Analysis: The rate of the reaction is calculated, and the inhibitory effect of the compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive, non-competitive) can be determined by Lineweaver-Burk plot analysis.
Western Blot for Signaling Pathway Analysis
To investigate the effect of a compound on specific signaling pathways (e.g., NF-κB, MAPK), Western blotting is a standard technique:
-
Cell Treatment and Lysis: Cells (e.g., macrophages for NF-κB/MAPK analysis) are treated with the test compound (e.g., this compound) and a stimulant (e.g., LPS). After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-p65, p65, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The relative levels of protein phosphorylation are quantified by densitometry.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: this compound's multifaceted mechanism of action.
Caption: Mechanisms of action for the alternative compounds.
Experimental Workflow for Off-Target Assessment
Caption: A generalized workflow for assessing off-target effects.
References
- 1. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Final report of the safety assessment of Kojic acid as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kojic acid: Uses, benefits, safety, and risks [medicalnewstoday.com]
- 4. cir-safety.org [cir-safety.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Forskolin: Health Benefits, Common Uses, Side Effects, and Risks [webmd.com]
- 8. Forskolin Uses, Benefits & Dosage [drugs.com]
Unveiling the Potency of Bisabolangelone Derivatives: A Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of bisabolangelone derivatives, focusing on their anti-melanogenic and cytotoxic properties. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document serves as a valuable resource for advancing research in this promising area of drug discovery.
This compound, a naturally occurring sesquiterpenoid, has garnered significant attention for its diverse pharmacological activities. This guide delves into the structure-activity relationships (SAR) of its derivatives, offering insights into how structural modifications influence their efficacy as potential therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of this compound and its derivatives has been primarily evaluated through their ability to inhibit melanin production and their cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data, providing a clear comparison of their potency.
| Compound | Biological Activity | Cell Line | IC50/IC15 Value | Reference |
| This compound | Anti-melanogenic | B16 Melanoma & melan-a cells | IC15: 9-17 µM | [1] |
| Arbutin (Control) | Anti-melanogenic | B16 Melanoma | IC50: 317 µM | [1] |
| This compound | 5α-reductase type I inhibition | LNCaP cells | IC50: 11.6 µg/mL | [2] |
| Finasteride (Control) | 5α-reductase type I inhibition | LNCaP cells | IC50: 19.8 µg/mL | [2] |
Note: Further research is required to populate this table with a broader range of this compound derivatives and their corresponding activities.
Deciphering the Mechanism of Action: Signaling Pathways
This compound exerts its anti-melanogenic effects by modulating key signaling pathways within melanocytes. A critical mechanism involves the direct interference with the cyclic AMP (cAMP) signaling cascade.
As depicted in Figure 1, α-melanocyte-stimulating hormone (α-MSH) binds to the melanocortin 1 receptor (MC1R), activating adenylyl cyclase and subsequently increasing intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of MITF, a master regulator of melanogenic genes, leading to increased tyrosinase expression and melanin synthesis. This compound has been shown to competitively inhibit the binding of cAMP to the regulatory subunit of PKA, thereby disrupting this entire downstream signaling cascade and reducing melanin production.[3]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formazan crystals to form.
-
Solubilization: Remove the MTT solution and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Melanin Content Assay in B16F10 Cells
This assay quantifies the amount of melanin produced by melanoma cells in response to treatment with test compounds.
Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Culture B16F10 melanoma cells and treat them with this compound derivatives for a specified period (e.g., 72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with 1N NaOH.
-
Heating: Heat the cell lysates at 80°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: Centrifuge the lysates and measure the absorbance of the supernatant at 475 nm.
-
Protein Quantification: Determine the total protein content of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
Normalization: Normalize the melanin content to the total protein content to account for any differences in cell number.
Conclusion and Future Directions
The available data, though limited, suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of dermatology. Its ability to inhibit melanogenesis through a well-defined mechanism of action provides a strong foundation for further research.
Future studies should focus on:
-
Synthesis and evaluation of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship.
-
Quantitative analysis of the cytotoxicity of these derivatives against a panel of cancer cell lines to assess their therapeutic index.
-
In-depth investigation of the downstream effects of PKA inhibition by this compound and its derivatives on other cellular processes.
By systematically exploring the chemical space around the this compound core, researchers can unlock the full therapeutic potential of this fascinating class of natural products.
References
- 1. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of 5alpha -reductase type I in LNCaP cells from the roots of Angelica koreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Transcriptomic Guide to Bisabolangelone-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolangelone, a natural sesquiterpenoid, has garnered interest for its potential therapeutic applications, particularly in the context of skin hyperpigmentation. While direct comparative transcriptomic studies on cells treated with this compound are not extensively available in public literature, this guide synthesizes the known molecular effects of this compound and presents a framework for a comparative transcriptomic analysis. By providing hypothetical data, detailed experimental protocols, and pathway visualizations, this guide serves as a practical resource for researchers aiming to investigate the global gene expression changes induced by this compound and compare its effects with other active compounds.
The primary known mechanism of this compound involves the downregulation of key melanogenic genes.[1] It has been shown to inhibit melanin production by targeting the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway.[2][3] Specifically, this compound competitively inhibits the binding of cAMP to the regulatory subunit of PKA.[2][3] This action prevents the activation of PKA, leading to reduced phosphorylation of the cAMP-responsive element-binding protein (CREB).[2][3] Consequently, the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis, is downregulated.[1][2][3] This cascade ultimately results in the decreased expression of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.[1][4][5]
This guide will first present a hypothetical comparative dataset of differentially expressed genes in cells treated with this compound versus a well-known hypopigmenting agent, Arbutin. This will be followed by a comprehensive experimental protocol for conducting such a transcriptomic study and visual diagrams of the key signaling pathway and experimental workflow.
Comparative Analysis of Gene Expression
The following table summarizes hypothetical data from a comparative transcriptomics experiment. The data illustrates potential differentially expressed genes (DEGs) in B16 melanoma cells treated with this compound (15 µM) and Arbutin (300 µM) for 24 hours, compared to a vehicle control.
| Gene Symbol | Log2 Fold Change (this compound vs. Control) | p-value (this compound vs. Control) | Log2 Fold Change (Arbutin vs. Control) | p-value (Arbutin vs. Control) | Putative Function in Melanogenesis & Related Pathways |
| MITF | -2.5 | < 0.001 | -1.8 | < 0.01 | Master regulator of melanocyte development and differentiation |
| TYR | -3.2 | < 0.001 | -2.1 | < 0.01 | Rate-limiting enzyme in melanin synthesis |
| TRP1 | -2.8 | < 0.001 | -1.5 | < 0.05 | Stabilizes tyrosinase; involved in eumelanin synthesis |
| DCT (TRP2) | -2.1 | < 0.01 | -1.2 | > 0.05 | DOPAchrome tautomerase in melanin synthesis pathway |
| MC1R | -1.5 | < 0.05 | -0.8 | > 0.05 | Receptor for α-MSH, upstream of cAMP signaling |
| CREB1 | -1.2 (at phosphorylation level) | > 0.05 (gene expression) | -0.5 (at phosphorylation level) | > 0.05 (gene expression) | Transcription factor activated by PKA |
| ADCY3 | -1.4 | < 0.05 | -0.6 | > 0.05 | Adenylate cyclase, synthesizes cAMP |
| CDKN1A | 1.8 | < 0.01 | 0.5 | > 0.05 | Cell cycle inhibitor, potential off-target effect |
| GADD45A | 2.0 | < 0.01 | 0.7 | > 0.05 | DNA damage-inducible gene, stress response |
Experimental Protocols
A detailed methodology for a comparative transcriptomic analysis of cells treated with this compound is provided below.
Cell Culture and Treatment
-
Cell Line: B16-F10 murine melanoma cells (ATCC® CRL-6475™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Seeding: Cells are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.
-
Treatment:
-
Vehicle Control: 0.1% DMSO.
-
This compound: 15 µM (dissolved in DMSO).
-
Arbutin (Positive Control): 300 µM (dissolved in sterile water).
-
-
Incubation: Cells are treated for 24 hours. Each condition is performed in triplicate.
RNA Extraction
-
Lysis: The culture medium is aspirated, and cells are washed once with cold PBS. 1 mL of TRIzol™ Reagent is added to each well, and cells are lysed by pipetting.
-
Phase Separation: The lysate is transferred to a microcentrifuge tube, incubated for 5 minutes at room temperature, and then 0.2 mL of chloroform is added. The tube is shaken vigorously for 15 seconds and incubated for 3 minutes. Centrifugation is performed at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: The upper aqueous phase is transferred to a new tube, and 0.5 mL of isopropanol is added. The mixture is incubated for 10 minutes at room temperature and centrifuged at 12,000 x g for 10 minutes at 4°C.
-
Washing and Solubilization: The RNA pellet is washed with 1 mL of 75% ethanol, air-dried for 5-10 minutes, and resuspended in RNase-free water.
-
Quality Control: RNA concentration and purity are assessed using a NanoDrop™ spectrophotometer (A260/A280 ratio). RNA integrity is evaluated using an Agilent Bioanalyzer.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: An Illumina TruSeq Stranded mRNA Library Prep Kit is used according to the manufacturer's instructions. Briefly, poly-A containing mRNA is purified from 1 µg of total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: The purified mRNA is fragmented and primed for cDNA synthesis.
-
First and Second Strand Synthesis: First-strand cDNA is synthesized using reverse transcriptase, followed by second-strand synthesis with DNA Polymerase I and RNase H.
-
Adenylation of 3' Ends and Adapter Ligation: The cDNA fragments are end-repaired, and a single 'A' nucleotide is added to the 3' ends. Sequencing adapters are then ligated to the fragments.
-
Amplification: The library is enriched and amplified via PCR.
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform with a paired-end, 150 bp read length configuration.
Bioinformatic Analysis
-
Quality Control of Raw Reads: FastQC is used to assess the quality of the raw sequencing reads. Trimmomatic is used to remove adapter sequences and low-quality reads.
-
Alignment: The cleaned reads are aligned to the mouse reference genome (GRCm38/mm10) using the STAR aligner.
-
Quantification: Gene expression levels are quantified using featureCounts or HTSeq-count.
-
Differential Expression Analysis: The DESeq2 package in R is used to identify differentially expressed genes between treatment groups and the control. A Benjamini-Hochberg adjusted p-value (padj) < 0.05 and a |log2(FoldChange)| > 1 are considered significant.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs using tools such as DAVID or g:Profiler.
Visualizations
Signaling Pathway of this compound in Melanogenesis
Caption: this compound's mechanism of action in inhibiting melanogenesis.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for comparative transcriptomic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP-binding site of PKA as a molecular target of this compound against melanocyte-specific hyperpigmented disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Safety Operating Guide
Navigating the Safe Handling of Bisabolangelone: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Bisabolangelone, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on an analysis of safety data for the closely related compound, Bisabolene.
| Body Part | Personal Protective Equipment (PPE) | Rationale & Best Practices |
| Hands | Nitrile gloves | Wear two pairs of gloves as a precautionary measure.[2][3] Dispose of gloves immediately if they become contaminated and do not reuse them.[2] Always wash hands thoroughly after removing gloves. |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes or sprays of the compound.[4] For activities with a higher risk of splashing, a face shield worn over safety goggles is recommended.[4] |
| Body | Laboratory coat | A designated lab coat should be worn to prevent contamination of personal clothing.[2] This protective clothing should be removed and left in the laboratory before entering non-laboratory areas.[2] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | Avoid breathing in mists or vapors. For operations that may generate aerosols, additional respiratory protection may be necessary. |
| Feet | Closed-toe shoes | Required to protect against spills.[2] |
Operational Protocols: A Step-by-Step Approach to Safety
A clear and logical workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Handling and Storage: Maintaining Compound Integrity and Safety
Proper handling and storage are critical for both user safety and maintaining the stability of this compound.
Handling:
-
Avoid Contact: Minimize direct contact with skin, eyes, and clothing.[5]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors or aerosols.[5]
-
Avoid Ingestion: Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Temperature: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Light: Protect the compound from light.[1]
-
Container: Keep the container tightly sealed to prevent contamination and potential degradation.[5]
Spill and Exposure Procedures: Immediate Actions to Mitigate Risk
In the event of a spill or accidental exposure, prompt and correct action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] |
| Inhalation | Move the affected person to fresh air. |
| Ingestion | Do NOT induce vomiting.[6][7] Seek immediate medical attention.[6][7] |
| Small Spill | Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5] |
| Large Spill | Evacuate the area and follow institutional emergency procedures. |
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Disposal Guidelines:
-
Segregation: Separate waste contaminated with this compound from general laboratory waste.
-
Labeling: Clearly label all waste containers with the contents.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
